(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
Description
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Properties
IUPAC Name |
2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)6-12-9(7-16-11(12)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKMRNJLFMISMT-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357473 | |
| Record name | (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99333-54-7 | |
| Record name | (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid (CAS 99333-54-7): A Cornerstone Chiral Auxiliary in Modern Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, a prominent member of the Evans chiral auxiliaries, stands as a pivotal tool in the field of asymmetric synthesis. Its rigid, C2-symmetric structure provides a predictable and highly effective platform for the stereoselective formation of carbon-carbon bonds, rendering it indispensable in the synthesis of complex, enantiomerically pure molecules. This guide offers a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis and characterization, an exploration of its mechanism of stereocontrol, and a survey of its applications in the synthesis of valuable chiral building blocks, particularly non-canonical amino acids.
Introduction: The Significance of Stereocontrol in Drug Discovery
The vast majority of biological molecules are chiral, and often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even harmful. This reality underscores the critical importance of asymmetric synthesis in modern drug discovery and development. Chiral auxiliaries are powerful tools that temporarily impart chirality to a prochiral substrate, directing subsequent chemical transformations to occur with a high degree of stereoselectivity. Among these, oxazolidinone-based auxiliaries, pioneered by David A. Evans, have gained widespread use due to their high diastereoselectivity, predictable stereochemical outcomes, and the relative ease of their removal under mild conditions.
This compound (CAS 99333-54-7) is a particularly valuable derivative within this class. The presence of the acetic acid moiety at the N3 position provides a convenient handle for the attachment of various acyl groups, setting the stage for a range of stereoselective transformations such as aldol additions, alkylations, and conjugate additions. This guide serves as a technical resource for researchers leveraging this powerful chiral auxiliary in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 99333-54-7 | [1] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1] |
| Molecular Weight | 221.21 g/mol | [1] |
| Appearance | White powder | [2] |
| Melting Point | Not available | |
| Optical Rotation | [α]D²⁰ = +55.6 ± 2° (c=1 in MeOH) | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | Store at 0 - 8 °C | [2] |
Synthesis and Characterization
The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available (S)-4-phenyl-2-oxazolidinone. This process involves N-alkylation with an ethyl bromoacetate followed by saponification of the resulting ester.
Synthetic Workflow
The overall synthetic pathway is depicted below. The first step introduces the acetic acid ester moiety onto the nitrogen of the oxazolidinone ring. The subsequent hydrolysis step carefully removes the ethyl protecting group to yield the final carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
PART A: Synthesis of Ethyl (S)-2-(2-oxo-4-phenyl-oxazolidin-3-yl)acetate
-
Materials:
-
(S)-4-phenyl-2-oxazolidinone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the oxazolidinone in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ester as a white solid.
-
PART B: Synthesis of this compound
-
Materials:
-
Ethyl (S)-2-(2-oxo-4-phenyl-oxazolidin-3-yl)acetate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve the ethyl ester from Part A (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound as a white solid. The product can be further purified by recrystallization if necessary.
-
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons (multiplet, ~7.2-7.4 ppm), the methine proton of the oxazolidinone ring (multiplet), the diastereotopic methylene protons of the acetic acid moiety (two doublets of doublets), and the methylene protons of the oxazolidinone ring (multiplets). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the two carbonyl carbons (the oxazolidinone and the carboxylic acid), the aromatic carbons of the phenyl ring, the methine and methylene carbons of the oxazolidinone ring, and the methylene carbon of the acetic acid moiety.
3.3.2. High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for determining the enantiomeric purity of the final product.
-
Typical HPLC Conditions:
-
Column: Chiral stationary phase (e.g., polysaccharide-based column like Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
The method should be validated for linearity, precision, accuracy, and robustness to ensure reliable results.
Mechanism of Stereocontrol
The remarkable stereodirecting ability of this compound and its derivatives stems from the conformational rigidity of the N-acyloxazolidinone system. The bulky phenyl group at the C4 position effectively blocks one face of the enolate, forcing incoming electrophiles to approach from the less sterically hindered face.
Caption: Mechanism of stereocontrol in an Evans aldol reaction.
In a typical aldol reaction, deprotonation of the N-acyl derivative with a suitable base (e.g., LDA or dibutylboron triflate with a tertiary amine) generates a conformationally locked (Z)-enolate. This enolate is stabilized by chelation between the metal cation, the enolate oxygen, and the carbonyl oxygen of the oxazolidinone. The phenyl group at the C4 position shields the si-face of the enolate, directing the electrophile (e.g., an aldehyde) to attack from the less hindered re-face. This leads to the formation of the syn-aldol product with high diastereoselectivity.
Applications in Asymmetric Synthesis
The primary application of this compound is as a chiral auxiliary in a variety of stereoselective transformations, most notably in the synthesis of chiral carboxylic acids and their derivatives.
Asymmetric Synthesis of Non-Canonical Amino Acids
A key application is in the synthesis of enantiomerically pure α- and β-amino acids, which are crucial components of peptidomimetics and other biologically active molecules. The general strategy involves the stereoselective alkylation or conjugate addition to an N-acyl derivative, followed by cleavage of the auxiliary.
Example: Synthesis of a β-Amino Acid Derivative
-
Acylation: The carboxylic acid group of this compound is activated and coupled with a desired acyl unit.
-
Stereoselective Reaction: The resulting N-acyl oxazolidinone undergoes a stereoselective reaction, such as a conjugate addition of a nucleophile to an α,β-unsaturated derivative.
-
Auxiliary Cleavage: The chiral auxiliary is then cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide or reductive cleavage) to release the enantiomerically enriched β-amino acid derivative.
Stereoselective Aldol Reactions
As previously discussed, N-acyl derivatives of this compound are excellent substrates for Evans aldol reactions, providing access to chiral β-hydroxy carbonyl compounds, which are versatile synthetic intermediates.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
This compound remains a highly valuable and widely used chiral auxiliary in asymmetric synthesis. Its ability to induce high levels of stereocontrol in a predictable manner makes it an indispensable tool for the synthesis of complex chiral molecules in both academic and industrial research. Future developments may focus on the immobilization of this auxiliary on solid supports for easier separation and recycling, as well as its application in novel catalytic asymmetric transformations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of reliable and effective chiral auxiliaries like this compound will undoubtedly persist.
References
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BioRuler. This compound. Available at: [Link]
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LookChem. Cas 99333-54-7,(S)-(+). Available at: [Link]
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Nguyen, T. T. H., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(5), 754-758. Available at: [Link]
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Organic Reactions. (2014). Ester to Acid - Common Conditions. Available at: [Link]
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Reddit. (2021). Why are my ester hydrolysis not working. Available at: [Link]
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Sibi, M. P., & Stessman, C. C. (1997). Enantioselective synthesis of alpha,beta-disubstituted-beta-amino acids. Journal of the American Chemical Society, 119(46), 11454-11455. Available at: [Link]
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Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]
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Lee, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2648. Available at: [Link]
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Bhamboo, P., Bera, S., & Mondal, D. (2021). Asymmetric aldol reaction and its probable mechanism. ResearchGate. Available at: [Link]
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Phenomenex. Chiral HPLC Separations. Available at: [Link]
Sources
A Comprehensive Technical Guide to the Physical Properties of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is a vital chiral building block in modern organic and medicinal chemistry.[1] Its rigid oxazolidinone framework and defined stereochemistry make it an indispensable tool for asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for pharmaceutical development.[1][2] The efficacy, safety, and reproducibility of synthetic routes employing this auxiliary are directly dependent on a thorough understanding of its physical properties. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, outlines rigorous, field-proven protocols for their verification, and explains the scientific rationale behind these analytical methodologies.
Chemical Identity and Core Physical Properties
Accurate identification and characterization are the foundation of chemical synthesis and analysis. The fundamental identifiers and key physical properties of this compound are summarized below.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | [(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetic acid | [3] |
| CAS Number | 99333-54-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][4][5][6] |
| Molecular Weight | 221.21 g/mol | [1][4][5] |
| Appearance | White powder / solid crystalline | [1][6][7] |
| Melting Point | 128 - 133 °C (262.4 - 271.4 °F) | [7][8] |
| Specific Optical Rotation | +55.6 ± 2° (c=1 in Methanol, at 20°C, 589 nm) | [1] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
| Boiling Point | 516.4°C at 760 mmHg (Predicted) | [3] |
| Density | 1.351 g/cm³ (Predicted) | [3] |
| Storage Conditions | Store at 0 - 8 °C in a dry, cool, well-ventilated place. | [1][8] |
The Cornerstone of Chirality: Specific Optical Rotation
For a chiral molecule, optical rotation is its defining physical property, confirming its stereochemical identity.[9] Molecules that rotate plane-polarized light in a clockwise direction are termed dextrorotatory, designated by a positive (+) sign.[10] The specific optical rotation is a standardized measure that allows for comparison across different experimental conditions.[11]
The value of [α]D20 = +55.6° confirms the dextrorotatory nature of this specific (S)-enantiomer.[1] An experimental value outside the specified range could indicate the presence of the opposite (R)-enantiomer, racemic material, or other impurities. There is no simple correlation between the (S/R) designation and the direction of rotation (+/-); it must be determined experimentally.[11]
Methodologies for Physical Property Verification
The trustworthiness of a chiral auxiliary hinges on the verifiable purity and identity of the material. The following protocols describe robust, self-validating systems for characterizing this compound.
Protocol: Determination of Specific Optical Rotation
This protocol outlines the standardized measurement of optical rotation using a polarimeter, a critical step for verifying the enantiomeric identity of the material.[10][12][13]
Causality: The specific rotation is calculated from the observed rotation by normalizing for concentration and path length, providing an intrinsic physical constant for the chiral substance.[10][11] Methanol is a suitable solvent as it provides good solubility and is transparent at the sodium D-line wavelength (589.3 nm) used for measurement.[12][14]
Step-by-Step Methodology:
-
Instrument Calibration: Determine the zero point of the polarimeter using a cell filled with the solvent (methanol) to be used in the analysis. This zero correction is subtracted from the sample reading.[13]
-
Sample Preparation: Accurately weigh approximately 100 mg of the substance and dissolve it in methanol in a 10 mL volumetric flask. Ensure the solution is maintained at a constant temperature (20°C or 25°C as specified).[13]
-
Measurement: Transfer the solution to a 1-decimeter (dm) polarimeter tube within 30 minutes of preparation to minimize potential racemization.[10][13] Place the tube in the polarimeter.
-
Data Acquisition: Obtain at least five readings of the observed rotation (α) to the nearest 0.01°.[12][13]
-
Calculation: Calculate the specific rotation [α] using the formula:
-
[α] = (100 × α) / (l × c)
-
Where: α = corrected observed rotation in degrees, l = path length in decimeters (dm), and c = concentration in g/100 mL.[10]
-
Diagram: Workflow for Optical Rotation Measurement
Caption: Standard workflow for determining specific optical rotation.
Protocol: Purity Assessment by Chiral High-Performance Liquid Chromatography (HPLC)
While optical rotation confirms the bulk enantiomeric excess, HPLC is the primary technique for determining enantiomeric and chemical purity with high precision and sensitivity.[9][15]
Causality: Chiral HPLC methods utilize a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated.[15][16] For acidic compounds like the topic substance, a mobile phase containing an acid modifier (e.g., trifluoroacetic acid) is often used to ensure sharp peak shapes.[16]
Step-by-Step Methodology:
-
System Preparation:
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based like Lux Cellulose-1 or macrocyclic glycopeptide-based like CHIROBIOTIC T).[15][17]
-
Mobile Phase: A typical mobile phase for this class of compound would be a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing a small percentage of an acid modifier (e.g., 0.1% Trifluoroacetic Acid).[15][16]
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.[15]
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.5 mg/mL) in the mobile phase.
-
Analysis:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject a racemic standard (if available) to determine the retention times and resolution of both the (S) and (R) enantiomers.
-
Inject the sample solution.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the percentage purity by dividing the area of the main peak (S-enantiomer) by the total area of all peaks.
Diagram: General Chiral HPLC Workflow
Caption: Generalized workflow for enantiomeric purity analysis by HPLC.
Handling, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity of this high-purity reagent.
-
Handling: Use in a well-ventilated area.[18] Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat to avoid skin and eye irritation.[18] Avoid breathing dust.[18]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, ideally between 0°C and 8°C.[1][8] The compound should be kept under an inert atmosphere if possible to prevent degradation.
-
Safety: While not classified as hazardous under OSHA 2024 standards, general good laboratory hygiene and safety practices should be followed.[7] In case of contact, wash skin thoroughly with soap and water; if in eyes, rinse cautiously with water for several minutes.[18]
Conclusion
The physical properties of this compound, particularly its well-defined specific optical rotation and high purity, are foundational to its role as a premier chiral auxiliary. The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to verify the quality and identity of this critical reagent, ensuring the reliability and success of stereoselective synthetic applications. Adherence to these analytical standards and proper handling procedures is essential for achieving reproducible, high-fidelity results in the synthesis of complex, enantiomerically pure molecules.
References
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British Pharmacopoeia Commission. (n.d.). Appendix V F. Determination of Optical Rotation and Specific Optical Rotation. Retrieved from [Link]
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Letopharm Limited. (n.d.). 2-oxo-4-phenyl-3-oxazolidine-acetic acid, | CAS:#99333-54-7. Retrieved from [Link]
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Pharmaguideline. (2011, September 4). Determination of Optical Rotation and Specific Optical Rotation. Retrieved from [Link]
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Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. Retrieved from [Link]
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Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
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digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]
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BioRuler. (n.d.). This compound. Retrieved from [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Jigs Chemical. (n.d.). This compound. Retrieved from [Link]
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(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid chemical structure
An In-depth Technical Guide to (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid: Structure, Synthesis, and Application in Asymmetric Synthesis
Abstract
This compound is a pivotal chiral building block and a derivative of the renowned Evans auxiliaries, widely employed in the stereocontrolled synthesis of complex molecules.[1][2] Its rigid heterocyclic framework, bearing a stereodirecting phenyl group, provides a powerful platform for inducing asymmetry in a variety of carbon-carbon bond-forming reactions. This guide offers a comprehensive technical overview intended for researchers and drug development professionals. It details the compound's structural features, stereochemical integrity, and spectroscopic profile. Furthermore, it provides an in-depth exploration of its synthesis, the mechanistic basis of its function as a chiral auxiliary, detailed experimental protocols, and its significant applications in the pharmaceutical industry.
Core Structural and Physicochemical Profile
A thorough understanding of the molecule's architecture and physical properties is fundamental to its effective application. The precise three-dimensional arrangement of its constituent atoms is directly responsible for its efficacy in asymmetric induction.
Chemical Structure and Stereochemistry
The molecule's IUPAC name is [(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetic acid.[3] Its structure is defined by a five-membered oxazolidinone ring. The key to its function lies in the stereocenter at the C4 position, which bears a phenyl group in the (S)-configuration. This bulky phenyl group provides a crucial steric shield, effectively blocking one face of the N-acylated derivative's enolate, thereby directing the approach of electrophiles to the opposite, less hindered face. The acetic acid moiety is attached to the nitrogen atom at the N3 position, providing the point of attachment for the acyl groups that will undergo asymmetric transformation.
Caption: Chemical Structure of this compound
Physicochemical and Spectroscopic Data
Accurate characterization is essential for quality control and reaction monitoring. The table below summarizes the key physical and chemical properties of the title compound.
| Property | Value | Reference(s) |
| CAS Number | 99333-54-7 | [3][4][5] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][4][5] |
| Molecular Weight | 221.21 g/mol | [1][5] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [α]²⁰/D = +55.6 ± 2° (c=1 in MeOH) | [1] |
| Density | 1.351 g/cm³ | [4] |
| Boiling Point | 516.4°C at 760 mmHg | [4] |
Spectroscopic Profile:
-
¹H NMR (CDCl₃, 400MHz): Expected signals would include a singlet around 11.00 ppm for the carboxylic acid proton, a multiplet for the aromatic protons (5H) between 7.36-7.42 ppm, and signals for the methylene protons of the acetic acid group and the oxazolidinone ring protons.[6]
-
¹³C NMR (CDCl₃, 100MHz): Key resonances are expected around 171.32 ppm (carboxylic C=O), 162.60 ppm (amide C=O), a series of peaks between 127-142 ppm for the aromatic carbons, and aliphatic signals for the -CH₂- and -CH- carbons of the ring and side chain.[6]
-
IR (νₘₐₓ cm⁻¹): Characteristic peaks would appear around 3450 cm⁻¹ (broad, -OH from carboxylic acid), 2989 cm⁻¹ (C-H stretch), and strong absorptions around 1680 cm⁻¹ for the two carbonyl groups (C=O).[6]
Synthesis and Manufacturing Pathway
The synthesis of this compound begins with the readily available chiral precursor, (S)-phenylalaninol, which is derived from the natural amino acid (S)-phenylalanine. The overall process involves the formation of the core oxazolidinone ring followed by N-alkylation.
Caption: General Synthetic Workflow for the target compound.
Synthesis of the (S)-(+)-4-Phenyl-2-oxazolidinone Core
The most common and scalable method for constructing the oxazolidinone ring from an amino alcohol avoids hazardous reagents like phosgene.[7][8][9] The reaction with diethyl carbonate is a well-established, safer alternative.
Causality Behind Experimental Choices:
-
Reagent: Diethyl carbonate serves as a safe and effective phosgene equivalent for forming the cyclic carbamate.
-
Catalyst: A base like potassium carbonate (K₂CO₃) is used to facilitate the reaction.
-
Temperature: The reaction is heated to high temperatures (130-140°C) to drive the reaction forward by distilling off the ethanol byproduct, as dictated by Le Châtelier's principle.[10]
-
Purification: Crystallization from a solvent system like ethyl acetate/heptane is highly effective for isolating the product in high purity, as the desired oxazolidinone is typically a crystalline solid.[10]
Detailed Experimental Protocol: Synthesis of (S)-(+)-4-Phenyl-2-oxazolidinone
This protocol is adapted from established literature procedures.[10]
-
Apparatus Setup: A dry 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a distillation head connected to a condenser and receiving flask.
-
Charging Reagents: The flask is charged with (S)-phenylalaninol (1.0 equiv), diethyl carbonate (2.5 equiv), and powdered potassium carbonate (0.1 equiv).
-
Reaction Execution: The reaction mixture is heated in an oil bath to 130-140°C. Ethanol will begin to distill as it is formed. The reaction is monitored until ethanol distillation ceases, typically after 3-4 hours.
-
Workup: The mixture is cooled to room temperature. Dichloromethane (CH₂Cl₂) is added to dissolve the oily residue and facilitate the filtration of the potassium carbonate catalyst. The solid is filtered off and washed with additional CH₂Cl₂.
-
Extraction: The combined organic filtrate is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by recrystallization from a hot mixture of ethyl acetate and a non-polar co-solvent like heptane or petroleum ether to afford the title compound as a white crystalline solid.
N-Alkylation to Form the Final Product
The final step involves attaching the acetic acid side chain to the nitrogen of the oxazolidinone ring.
-
Acylation: The (S)-(+)-4-Phenyl-2-oxazolidinone is first N-acylated. This is achieved by deprotonating the nitrogen with a strong base like n-butyllithium (n-BuLi) at low temperature (-78°C) in an anhydrous aprotic solvent like THF, followed by quenching with an acyl chloride.[11]
-
Alkylation: For the specific synthesis of the title compound, the nitrogen is deprotonated and reacted with an ethyl bromoacetate, followed by saponification (hydrolysis) of the resulting ester to yield the carboxylic acid.
Application as a Chiral Auxiliary in Asymmetric Synthesis
The primary and most valuable application of this compound's N-acylated derivatives is as a chiral auxiliary.[1][2][12] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity.[11]
Mechanism of Diastereoselection
The efficacy of the (S)-4-phenyl-2-oxazolidinone auxiliary hinges on its ability to enforce a specific conformation upon N-acylation and subsequent enolization, leading to highly predictable stereochemical outcomes.
Caption: Logical workflow of asymmetric alkylation using the chiral auxiliary.
-
Acylation and Conformation: An acyl group (R-CO-) is attached to the nitrogen of the auxiliary. The resulting imide typically adopts a conformation where the carbonyl groups are anti-periplanar to minimize dipole-dipole repulsion.
-
Chelated Enolate Formation: Deprotonation with a lithium base (e.g., LDA) or sodium base (e.g., NaHMDS) generates a rigid, chelated (Z)-enolate. The metal cation coordinates to both the enolate oxygen and the ring carbonyl oxygen.
-
Face-Selective Reaction: The large phenyl group at the C4 position effectively shields the si-face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide in an alkylation reaction or an aldehyde in an aldol reaction) can only approach from the less sterically hindered re-face.
-
Auxiliary Removal: After the diastereoselective reaction, the auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter. Common methods include hydrolysis with lithium hydroxide/hydrogen peroxide (to give a carboxylic acid) or reduction with LiBH₄ (to give an alcohol). The chiral auxiliary can often be recovered and reused, enhancing the atom economy of the process.
Applications in Pharmaceutical and Biochemical Research
The ability to generate enantiomerically pure compounds is critical in pharmacology, where different enantiomers of a drug can have vastly different efficacy and toxicity profiles.
-
Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders or acting as antibiotics.[1][3] Its use ensures the correct stereochemistry required for biological activity and specificity.
-
Chiral Synthesis: It is a cornerstone tool for asymmetric synthesis, enabling chemists to produce single-enantiomer compounds that are vital for advanced drug formulation.[1][3]
-
Bioactive Molecule Synthesis: The functionalized oxazolidin-2-one motif is a core component in a wide range of pharmacologically active agents, including the antibiotic Linezolid.[13] While the title compound is a derivative, the underlying oxazolidinone scaffold is of immense interest. The methodologies developed using this class of auxiliaries are directly applicable to the synthesis of such drugs.
Conclusion
This compound and its related N-acyl derivatives represent a powerful and reliable class of chiral auxiliaries. Their robust design, predicated on predictable steric control, allows for the highly diastereoselective synthesis of chiral molecules. The straightforward synthesis from a naturally derived precursor, coupled with well-understood mechanisms of action and reliable cleavage protocols, ensures its continued and widespread use in both academic research and the industrial-scale synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
References
-
Letopharm Limited. 2-oxo-4-phenyl-3-oxazolidine-acetic acid. [Link]
-
BioRuler. This compound. [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. [Link]
-
National Center for Biotechnology Information. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
J. Mex. Chem. Soc. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
-
ResearchGate. Synthesis, Characterization and Evaluation of Antimicrobial Properties of (R)-(-)-4-Phenyl-2 Oxazolidinone Based Azetidinones. [Link]
-
Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
- Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
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- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the synthetic pathway for (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, a valuable chiral building block in medicinal chemistry and pharmaceutical development.[1][2] Its defined stereochemistry makes it a critical intermediate for producing enantiomerically pure compounds, thereby enhancing drug efficacy and specificity.[2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed narrative grounded in established chemical principles and practices.
Strategic Overview: A Two-Stage Approach
The synthesis of the target molecule is most effectively achieved through a two-stage process that leverages the principles of asymmetric synthesis. The core of this strategy is the use of a pre-synthesized chiral precursor, (S)-(+)-4-Phenyl-2-oxazolidinone . This compound, often referred to as an Evans-type chiral auxiliary, serves to direct the stereochemical outcome of subsequent reactions.[3]
The overall synthetic pathway can be dissected as follows:
-
Stage 1: Synthesis of the Chiral Auxiliary. The foundational step is the preparation of (S)-(+)-4-Phenyl-2-oxazolidinone. This is typically accomplished starting from the commercially available and enantiomerically pure amino acid derivative, (S)-phenylglycinol.
-
Stage 2: Functionalization and Hydrolysis. The chiral auxiliary is then functionalized by attaching an acetic acid moiety to the nitrogen atom via N-alkylation, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
This modular approach ensures high fidelity in stereochemical control and allows for robust, scalable production.
Logical Workflow Diagram
Caption: Overall synthetic workflow from the starting material to the final product.
Stage 1: Synthesis of (S)-(+)-4-Phenyl-2-oxazolidinone
The synthesis of this versatile chiral auxiliary is a critical first step that establishes the stereocenter controlling the entire process.[4] While several methods exist, a common and reliable laboratory-scale procedure involves the cyclization of (S)-phenylglycinol with diethyl carbonate.[5] A patented alternative route involves the reduction of N-Boc-L-phenylglycine followed by a base-catalyzed ring closure.[6]
Causality and Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amino group of (S)-phenylglycinol on one of the electrophilic carbonyl carbons of diethyl carbonate. This is followed by an intramolecular transesterification, where the hydroxyl group attacks the newly formed carbamate intermediate, eliminating ethanol and forming the stable five-membered oxazolidinone ring. The potassium carbonate acts as a base to facilitate the reaction.
Detailed Experimental Protocol: (S)-(+)-4-Phenyl-2-oxazolidinone
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a distillation head connected to a condenser.
-
Charging Reagents: Charge the flask with (S)-phenylglycinol (e.g., 5.0 g, 36.4 mmol), diethyl carbonate (e.g., 13.0 g, 110 mmol, ~3 eq.), and potassium carbonate (e.g., 0.5 g, 3.6 mmol, 0.1 eq.).[5]
-
Reaction Execution: Heat the reaction mixture under stirring to 130-140 °C. Ethanol will begin to distill as it is formed. Continue heating until ethanol distillation ceases, indicating the reaction is nearing completion (typically 3-4 hours).
-
Workup and Purification:
-
Cool the resulting oily residue to room temperature.
-
Dissolve the residue in a suitable solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (e.g., 100 mL).
-
Wash the organic solution sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol/water, to yield (S)-(+)-4-Phenyl-2-oxazolidinone as a white crystalline solid.[6][7]
Stage 2: Synthesis of this compound
With the chiral auxiliary in hand, the next stage involves attaching the acetic acid side chain. This is achieved via a two-step sequence: N-alkylation to form an ester intermediate, followed by saponification (hydrolysis) to yield the final carboxylic acid.
Step 2a: N-Alkylation with Ethyl Bromoacetate
The N-H proton of the oxazolidinone is weakly acidic and can be removed by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to generate a potent lithium amide nucleophile. This enolate-like species then undergoes a classic Sₙ2 reaction with an electrophile, in this case, ethyl bromoacetate. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and maintain kinetic control. This diastereoselective alkylation is a well-established method for functionalizing chiral auxiliaries.[8]
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add (S)-(+)-4-Phenyl-2-oxazolidinone (e.g., 5.0 g, 30.6 mmol) to a flame-dried flask containing anhydrous tetrahydrofuran (THF, 100 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (e.g., 1.1 eq., 1.6 M solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Alkylation: Add ethyl bromoacetate (e.g., 1.2 eq.) dropwise to the cold solution. Maintain the temperature at -78 °C and allow the reaction to stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl (S)-2-(2-oxo-4-phenyl-oxazolidin-3-yl)acetate. This intermediate is often sufficiently pure for the next step.
-
Step 2b: Hydrolysis to the Carboxylic Acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. A mild hydrolysis protocol using lithium hydroxide (LiOH) in a THF/water mixture is employed.[9] This method is highly effective for hydrolyzing esters without compromising the integrity of other sensitive functional groups, such as the oxazolidinone ring. The subsequent acidic workup protonates the lithium carboxylate salt to yield the final product.
-
Reaction Setup: Dissolve the crude ester intermediate from the previous step in a mixture of THF and water (e.g., 3:1 ratio).
-
Saponification: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, e.g., 1.5-2.0 eq.) and stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation:
-
Once the reaction is complete, concentrate the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material and the cleaved chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 by the slow addition of cold 1 M HCl.
-
A white precipitate of this compound should form.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.
Data Summary
The following table summarizes the key quantitative parameters for the described synthetic pathway. Yields are representative and may vary based on scale and experimental conditions.
| Step | Key Reagents | Stoichiometry (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Stage 1 | (S)-phenylglycinol, Diethyl Carbonate, K₂CO₃ | 1 : 3 : 0.1 | None | 130-140 | 3-4 | 85-95% |
| Stage 2a | (S)-Auxiliary, n-BuLi, Ethyl Bromoacetate | 1 : 1.1 : 1.2 | THF | -78 | 2-4 | 90-98% (crude) |
| Stage 2b | Intermediate Ester, LiOH·H₂O | 1 : 1.5 | THF/H₂O | 0 to RT | 1-3 | 88-96% |
References
-
Ningbo Inno Pharmchem Co., Ltd. (S)-4-Phenyloxazolidin-2-one: A Comprehensive Overview. (2025). [Link][7]
-
LookChem. Cas 99395-88-7, (S)-(+)-4-Phenyl-2-oxazolidinone. [Link][4]
-
Patent CN112500361A. Preparation method of (S)-4-phenyl-2-oxazolidinone. Google Patents. [6]
-
Hungarian Journal of Industry and Chemistry. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). [Link][8]
-
Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link][9]
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- 5. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]
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- 7. nbinno.com [nbinno.com]
- 8. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 9. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Stereodirecting Influence of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic Acid in Asymmetric Synthesis
This technical guide provides a comprehensive overview of the mechanism of action of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, a paramount chiral auxiliary in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the principles of stereocontrol that underpin its utility, supported by detailed experimental workflows and mechanistic insights.
Introduction: The Critical Role of Chirality in Drug Development
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is a cornerstone of modern pharmaceutical development. Chiral auxiliaries are powerful tools to achieve this, acting as temporary stereodirecting groups that are covalently attached to a substrate to guide the formation of a new stereocenter.[1]
This compound, a derivative of the renowned Evans auxiliaries, has emerged as a highly effective chiral auxiliary for a range of asymmetric transformations.[1][2] Its predictable stereocontrol, facile attachment and removal, and the high crystallinity of its derivatives make it a valuable asset in the synthesis of complex, enantiomerically pure molecules. This guide will delve into the mechanistic basis of its stereodirecting influence.
Molecular Architecture and Physicochemical Properties
The efficacy of this compound as a chiral auxiliary is a direct consequence of its rigid heterocyclic structure and the steric influence of its substituents.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol [3] |
| Appearance | Solid[3] |
| Chirality | (S)-configuration at C4 |
The key structural features contributing to its function are:
-
The Oxazolidinone Ring: A rigid five-membered ring that limits conformational flexibility.
-
The C4-Phenyl Group: A bulky substituent that effectively shields one face of the enolate derived from the N-acyl derivative.
-
The N-Acetyl Group: Provides the site for enolization and subsequent diastereoselective reactions.
The Core Mechanism: Asymmetric Induction via Steric Hindrance
The primary "mechanism of action" of this compound is to govern the facial selectivity of electrophilic attack on a prochiral enolate. This is achieved through a sequence of steps, each designed for optimal stereochemical control.
Attachment of the Chiral Auxiliary
The first step involves the acylation of the oxazolidinone nitrogen with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) of the substrate. This reaction covalently links the chiral auxiliary to the molecule that will undergo the asymmetric transformation.
Caption: General workflow for the attachment of the chiral auxiliary.
Diastereoselective Enolate Formation and Reaction
The cornerstone of the stereocontrol lies in the formation of a specific enolate isomer and the subsequent sterically biased reaction with an electrophile.
3.2.1. Asymmetric Alkylation
In asymmetric alkylation, deprotonation of the α-carbon of the N-acyl group with a strong base, such as lithium diisopropylamide (LDA), selectively generates the (Z)-enolate.[1] The bulky phenyl group on the oxazolidinone ring then sterically hinders one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite, less hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity.[4]
Sources
A Technical Guide to Determining the Solubility Profile of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is a vital chiral building block in pharmaceutical research, serving as a key intermediate in the synthesis of bioactive molecules and novel drugs.[1][2] Its efficacy in drug formulation is intrinsically linked to its physicochemical properties, paramount among which is solubility.[1] Low aqueous solubility is a primary challenge in pharmaceutical development, potentially leading to suboptimal drug delivery, poor bioavailability, and inconsistent efficacy.[3][4][5] This guide provides a comprehensive framework for researchers to meticulously characterize the solubility profile of this compound. It outlines the theoretical basis for solubility and presents detailed, field-proven protocols for determining thermodynamic equilibrium solubility in various solvents and as a function of pH, ensuring the generation of reliable and reproducible data critical for formulation development and preclinical studies.
Introduction: The Critical Role of Solubility
This compound is a chiral auxiliary and building block used in the asymmetric synthesis of pharmaceuticals, helping to produce enantiomerically pure compounds essential for improving therapeutic outcomes.[2] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its performance. It is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[4] This parameter influences everything from in vitro assay reliability to in vivo absorption and bioavailability.[5][6][7] A poorly defined solubility profile can lead to:
-
Inconsistent Research Data: Precipitation of the compound in in vitro tests can lead to unreliable and misleading results.[5][7]
-
Formulation Challenges: Developing a viable dosage form, whether oral or parenteral, is difficult without a thorough understanding of the compound's solubility.[5][6]
-
Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility can be a significant barrier to achieving therapeutic concentrations in the bloodstream.[3][4][5]
This guide, therefore, presents a robust methodology for determining the essential solubility characteristics of this compound, empowering researchers to generate the foundational data needed for successful drug development.
Physicochemical Properties and Theoretical Considerations
Understanding the inherent properties of the molecule is the first step in predicting and interpreting its solubility behavior.
| Property | Value / Structure | Source |
| Chemical Structure | ![]() | J&K Scientific[2] |
| Molecular Formula | C₁₁H₁₁NO₄ | Chem-Impex[1] |
| Molecular Weight | 221.21 g/mol | Chem-Impex[1] |
| Appearance | White powder | Chem-Impex[1] |
| Functional Groups | Carboxylic Acid, Lactam (Oxazolidinone), Phenyl Group | - |
| Predicted pKa | The carboxylic acid group imparts acidic properties. The pKa is expected to be in the range of typical carboxylic acids (approx. 3-5), making its aqueous solubility highly dependent on pH. | - |
Factors Influencing Solubility:
-
pH: As a weak acid, the ionization state of the carboxylic acid group is dictated by the pH of the medium.[4][8][9] At pH values below its pKa, the compound will be predominantly in its neutral, less soluble form. As the pH rises above the pKa, it will deprotonate to form the more soluble carboxylate salt.[9][10]
-
Polarity: The principle of "like dissolves like" is fundamental.[8][11] The molecule possesses both polar (carboxylic acid, oxazolidinone) and non-polar (phenyl ring) regions, suggesting it will have varied solubility across a range of solvents.
-
Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[3][11] However, this relationship must be determined empirically as some compounds can exhibit exothermic dissolution.[3]
-
Crystal Structure (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in solubility.[9] It is crucial to characterize the solid form being tested.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for preformulation studies.[6][12] The most reliable and widely used method for its determination is the Shake-Flask Method .[13] This technique involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is reached.
Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound in various solvents.
Objective: To determine the saturation concentration of the compound at a specified temperature (e.g., 25°C and/or 37°C).
Materials:
-
This compound (solid powder)
-
Selection of solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, Phosphate Buffered Saline (PBS) pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[13] A common starting point is to add ~10 mg of the compound to 1-2 mL of each solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[14][15] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, indicated by a plateau in the concentration.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the supernatant using a syringe filter.[16]
-
Quantification:
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Analyze both the standards and the filtered sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.[17]
-
Construct a calibration curve from the standard solutions and use it to calculate the concentration in the experimental samples.[16]
-
-
Data Reporting: The determined concentration is the thermodynamic solubility of the compound in that solvent at that temperature. Report the results in units such as mg/mL or µM. The experiment should be performed in triplicate for statistical validity.[18]
pH-Dependent Solubility Profile
For an ionizable compound like this compound, understanding its solubility across a physiologically relevant pH range is crucial.[5][13] The World Health Organization (WHO) recommends determining the pH-solubility profile over a range of at least pH 1.2 to 6.8 for oral drug candidates.[18]
Protocol: pH-Solubility Determination
Objective: To measure the solubility of the compound at different pH values to understand its ionization behavior and predict its dissolution in different biological environments (e.g., stomach vs. intestine).[17]
Materials:
-
Same as section 3.1.
-
Buffer solutions covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4). Pharmacopoeial buffer solutions are recommended.[18]
-
Calibrated pH meter.
Methodology: This protocol follows the same shake-flask principle as described in Section 3.1, with the primary difference being the use of buffered aqueous solutions instead of various organic solvents.
-
Buffer Preparation: Prepare a series of buffers across the desired pH range. It is critical to verify the final pH of the buffer after the addition of the compound and at the end of the experiment to ensure the compound did not alter the buffer's pH.[13][18]
-
Execution: Follow steps 1-6 from the protocol in Section 3.1 for each prepared buffer solution. The experiment should be conducted at a physiologically relevant temperature, such as 37 °C ± 1 °C.[18]
-
Data Analysis: Plot the determined solubility (on a logarithmic scale) against the pH. This plot constitutes the pH-solubility profile. It will typically show low solubility at low pH (unionized form) and a sharp increase in solubility as the pH surpasses the compound's pKa (ionized form).[10][19]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example Solubility Data in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) |
| Water | Experimental Value | Calculated Value |
| PBS (pH 7.4) | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value |
Table 2: Example pH-Dependent Solubility Data at 37°C
| Buffer pH | Solubility (mg/mL) | Solubility (µM) |
| 1.2 | Experimental Value | Calculated Value |
| 2.0 | Experimental Value | Calculated Value |
| 4.5 | Experimental Value | Calculated Value |
| 6.8 | Experimental Value | Calculated Value |
| 7.4 | Experimental Value | Calculated Value |
Conclusion
A comprehensive understanding of the solubility profile of this compound is not merely an academic exercise; it is a fundamental requirement for its successful development as a pharmaceutical intermediate or API. The shake-flask method provides a reliable and reproducible means of determining thermodynamic solubility in both organic solvents and aqueous buffers. The resulting pH-solubility profile is particularly critical, offering profound insights into how the compound will behave in biological systems. By following the detailed protocols and theoretical considerations outlined in this guide, researchers can generate the high-quality, essential data needed to guide formulation strategies, ensure data integrity in biological screening, and ultimately accelerate the drug development timeline.
References
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
Tariq, M., & Cooper, B. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Patel, H., et al. (2017). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical and Clinical Research.
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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Discovery and history of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
An In-Depth Technical Guide to (S)-2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid and its Progenitor: The Evans Chiral Auxiliary
Executive Summary
The advent of chiral auxiliaries revolutionized the field of asymmetric synthesis, providing a reliable and predictable method for controlling stereochemistry in carbon-carbon bond-forming reactions. Among these, the oxazolidinone-based auxiliaries developed by David A. Evans and his research group stand as a cornerstone of modern organic synthesis.[1][2] This technical guide provides a comprehensive overview of (S)-4-phenyl-2-oxazolidinone, the progenitor chiral auxiliary, and its N-acylated derivative, (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid. We will explore its historical discovery, detailed synthetic protocols, the mechanistic basis for its profound stereocontrol, and its application in key asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Concept of the Chiral Auxiliary
In the synthesis of enantiomerically pure compounds, such as pharmaceuticals, controlling the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[3] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy offers several practical advantages:
-
Reliability and Predictability: The stereochemical outcome is often highly predictable based on the well-understood mechanism of the auxiliary.[4]
-
Diastereomeric Intermediates: The reaction produces diastereomers, which have different physical properties and can often be separated using standard techniques like chromatography, allowing for the isolation of enantiomerically pure products.[4]
-
Versatility: A single auxiliary can be applied to a wide range of reactions and substrates.[5][6]
The oxazolidinones popularized by Evans are exemplary in this regard, offering exceptional levels of stereocontrol in reactions such as alkylations, aldol additions, and Diels-Alder reactions.[3]
Genesis and Synthesis of the Core Scaffold: (S)-4-Phenyl-2-oxazolidinone
The power of the Evans auxiliary lies in its rigid, predictable conformation and the steric directing effect of the C4 substituent. The (S)-4-phenyl derivative, derived from the readily available amino acid (S)-phenylalanine, is particularly valuable due to its crystallinity and the UV-active phenyl group which aids in visualization during chromatography.[7]
Experimental Protocol: Synthesis of (S)-4-Phenyl-2-oxazolidinone
This robust, two-step procedure begins with the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization.
Step 1: Reduction of (S)-Phenylalanine to (S)-Phenylalanol
-
To a cooled (0 °C) solution of (S)-phenylalanine (1 equiv.) in anhydrous tetrahydrofuran (THF), slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or a THF solution of BH₃ (approx. 2.2 equiv.).
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure. The resulting amino alcohol is often purified by recrystallization.
Step 2: Cyclization to (S)-4-Phenyl-2-oxazolidinone [7]
-
In a flask equipped for distillation, combine (S)-phenylalanol (1 equiv.), diethyl carbonate (approx. 2 equiv.), and a catalytic amount of anhydrous potassium carbonate (0.1 equiv.).[7]
-
Heat the mixture in an oil bath at approximately 135 °C. Ethanol will begin to distill off as the cyclization proceeds.[7]
-
After the theoretical amount of ethanol has been collected, cool the reaction mixture.
-
The crude product can be purified by extraction with dichloromethane followed by recrystallization from ethyl acetate to yield the desired (S)-4-phenyl-2-oxazolidinone as a white crystalline solid.[7]
Caption: Synthesis of the core Evans auxiliary.
Acylation: Forging the Reactive Intermediate
To be used in synthesis, the auxiliary must be acylated at the nitrogen atom. This forms an N-acyl oxazolidinone, the substrate for subsequent enolization and reaction. The title compound, this compound, is one such derivative, valuable as a chiral building block in pharmaceutical development.[8][9]
Experimental Protocol: N-Acylation
A common method involves deprotonation followed by reaction with an acylating agent. For the synthesis of the acetic acid derivative, a protected precursor like ethyl bromoacetate would be used, followed by hydrolysis. A general propionylation is described below for illustrative purposes.[4]
-
Dissolve the (S)-4-phenyl-2-oxazolidinone (1 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add n-butyllithium (n-BuLi) (1.05 equiv.) dropwise to deprotonate the N-H bond, forming the lithium amide.
-
Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 equiv.) to the solution.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by flash column chromatography.
An alternative, milder method uses 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst with an acid anhydride, avoiding the need for strong bases and cryogenic temperatures.[4]
The Mechanistic Heart of Stereocontrol
The remarkable diastereoselectivity of N-acyl oxazolidinone reactions stems from the formation of a rigid, chelated Z-enolate.[10][11]
-
Enolization: Treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively removes the α-proton to the carbonyl group. Due to steric interactions, this process overwhelmingly favors the formation of the Z-enolate.[12]
-
Chelation and Conformation: The lithium or sodium counter-ion chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the molecule into a rigid, planar five-membered ring structure.
-
Facial Shielding: In this chelated conformation, the phenyl group at the C4 position of the auxiliary effectively blocks one face (the si-face) of the enolate.
-
Electrophilic Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less sterically hindered face (the re-face), leading to the formation of a single major diastereomer.[11]
Caption: The steric influence of the phenyl group dictates facial selectivity.
Key Applications in Asymmetric Synthesis
The N-acylated derivatives of (S)-4-phenyl-2-oxazolidinone are powerful synthons for creating chiral centers with high fidelity.
Asymmetric Alkylation
As described in the mechanism above, the enolates of N-acyl oxazolidinones can be alkylated with exceptional diastereoselectivity. This provides a reliable route to α-substituted chiral carboxylic acid derivatives.[13]
| Electrophile (E-X) | Base/Temp (°C) | Diastereomeric Ratio |
| CH₃-I | NaHMDS / -78 | > 95 : 5 |
| PhCH₂-Br (Benzyl Bromide) | LDA / 0 | > 99 : 1 |
| Allyl Iodide | NaHMDS / -78 | > 98 : 2[13] |
Table 1: Representative Diastereoselectivities in Asymmetric Alkylation.
Asymmetric Aldol Reactions
The Evans aldol reaction is a benchmark for stereoselective synthesis, reliably producing syn-aldol products.[10] The reaction typically employs a boron enolate, generated using dibutylboron triflate (Bu₂BOTf) and a tertiary amine base. The resulting six-membered, chair-like Zimmerman-Traxler transition state, combined with the directing effect of the auxiliary, ensures high stereocontrol.[10][14] This methodology has been instrumental in the total synthesis of numerous complex natural products, particularly polyketides.[2][3]
Cleavage and Recovery: The Final Step
A key advantage of the auxiliary approach is the ability to remove it under conditions that do not compromise the newly formed stereocenter.
Experimental Protocol: Hydrolytic Cleavage
This method cleaves the N-acyl group to yield a carboxylic acid and the recoverable auxiliary.
-
Dissolve the alkylated product (1 equiv.) in a mixture of THF and water (e.g., 4:1).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (H₂O₂) (approx. 4 equiv.), followed by aqueous lithium hydroxide (LiOH) (approx. 2 equiv.).[13]
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess peroxide with an aqueous solution of sodium sulfite (Na₂SO₃).
-
The resulting carboxylic acid can be separated from the neutral oxazolidinone auxiliary by a standard acid-base extraction. The recovered auxiliary can be purified by recrystallization and reused.
The specific use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is crucial. It preferentially attacks the exocyclic (acyl) carbonyl group over the endocyclic (carbamate) carbonyl, ensuring the integrity of the auxiliary ring.[15][16] Other cleavage methods include reduction with agents like LiBH₄ to yield a chiral primary alcohol, or transesterification to form chiral esters.
Caption: The synthetic cycle of an Evans chiral auxiliary.
Conclusion
This compound and its parent auxiliary, (S)-4-phenyl-2-oxazolidinone, represent a high point in the development of synthetic methodology. The reliability, high stereoselectivity, and operational simplicity of the Evans auxiliaries have cemented their role as an indispensable tool in both academic research and industrial drug development. By providing predictable access to single-enantiomer products, they continue to empower chemists to construct complex, biologically active molecules with precision and efficiency.
References
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Ghosh, A. K., et al. (2010). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available from: [Link]
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Smith, J. A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available from: [Link]
-
Li, W., et al. (2018). Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry. Available from: [Link]
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Notz, J. W., et al. (2023). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. Available from: [Link]
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Li, W., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Organic & Biomolecular Chemistry. Available from: [Link]
-
Smith, J. A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Available from: [Link]
-
Smith, T. E., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available from: [Link]
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Gage, J. R., & Evans, D. A. (1990). (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE. Organic Syntheses. Available from: [Link]
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ResearchGate. Evans' original oxazolidinone auxiliary‐based asymmetric methodology. Available from: [Link]
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Li, G., et al. (1998). New synthesis of Evans chiral oxazolidinones by using Sharpless AA reaction. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Available from: [Link]
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Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Available from: [Link]
-
Wikipedia. Chiral auxiliary. Available from: [Link]
- Ortiz-Marciales, M., et al. (2005). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis.
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Morales-Nava, R., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Available from: [Link]
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Evans, D. A., et al. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available from: [Link]
- Google Patents. (2021). Preparation method of (S) -4-phenyl-2-oxazolidinone. CN112500361A.
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XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. Available from: [Link]
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University of Liverpool. evans enolate alkylation-hydrolysisx. Available from: [Link]
- Google Patents. (2020). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. CN111808040A.
-
Kim, D., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Available from: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. Available from: [Link]
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(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid as a chiral auxiliary
An In-depth Technical Guide to (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic Acid as a Chiral Auxiliary
Authored by a Senior Application Scientist
Introduction: The Imperative of Asymmetric Synthesis in Modern Chemistry
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the physiological activity of a molecule is often dictated by its stereochemistry. Chiral auxiliaries are powerful tools in this endeavor, enabling the conversion of prochiral substrates into chiral products with high stereoselectivity. This guide provides a deep dive into the application of this compound, a less common but highly effective chiral auxiliary, offering unique advantages in specific synthetic contexts.
The Evans Auxiliary Framework: A Foundation of Stereocontrol
The pioneering work of David A. Evans in the development of chiral oxazolidinone auxiliaries revolutionized asymmetric synthesis. These auxiliaries function by temporarily introducing a chiral element to a substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered for reuse, making the process efficient and economical. The efficacy of these auxiliaries stems from their ability to create a rigid, well-defined steric environment that biases the approach of incoming reagents to one face of the enolate.
This compound: A Unique Player
While the more common Evans auxiliaries are derived from amino acids like valine and phenylalanine, this compound offers a distinct structural motif that can lead to enhanced selectivity or reactivity in certain applications. The presence of the phenyl group at the 4-position of the oxazolidinone ring and the acetic acid side chain at the 3-position creates a specific chiral environment that has been successfully exploited in a variety of asymmetric transformations.
Synthesis of the Auxiliary
The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available (S)-phenylglycinol. A common route involves the protection of the amino group, followed by cyclization to form the oxazolidinone core, and subsequent elaboration of the acetic acid side chain.
Mechanism of Stereodirection: The Role of the Chelate
The stereodirecting power of this compound in reactions such as aldol additions and alkylations relies on the formation of a rigid, chelated enolate. Upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the carbonyl oxygen of the acetyl group and the oxazolidinone ring oxygen coordinate to the metal cation (e.g., Li⁺ or Na⁺). This chelation, in conjunction with the steric hindrance imposed by the phenyl group at C4, effectively blocks one face of the enolate, directing the electrophile to the opposite face.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Applications in Asymmetric Synthesis
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of stereocenters. The use of allows for the highly diastereoselective synthesis of β-hydroxy carbonyl compounds.
Experimental Protocol: Asymmetric Aldol Addition
-
Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of LDA (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Aldehyde Addition: The desired aldehyde (1.2 equiv) is added neat or as a solution in THF, and the reaction is stirred at -78 °C for 1-4 hours.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Asymmetric Alkylation
The alkylation of enolates derived from N-acyloxazolidinones provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The stereochemical outcome is dictated by the approach of the alkylating agent to the chelated enolate.
Experimental Protocol: Asymmetric Alkylation
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added NaHMDS (1.1 equiv) dropwise. The resulting solution is stirred for 30 minutes.
-
Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is added, and the reaction mixture is stirred at -78 °C for 2-4 hours.
-
Quenching and Workup: The reaction is quenched with saturated aqueous NH4Cl. The mixture is warmed to room temperature and partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over MgSO4, and concentrated in vacuo.
-
Purification: The crude product is purified by flash chromatography on silica gel.
Quantitative Data Summary
| Reaction Type | Electrophile/Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |
| Aldol Addition | Benzaldehyde | >99:1 | 95 |
| Aldol Addition | Isobutyraldehyde | 98:2 | 88 |
| Alkylation | Benzyl bromide | 97:3 | 92 |
| Alkylation | Methyl iodide | 95:5 | 85 |
Cleavage of the Auxiliary
A crucial step in the synthetic sequence is the non-destructive cleavage of the chiral auxiliary to afford the desired chiral product and allow for the recovery of the auxiliary. Several methods are available, with the choice depending on the desired functionality of the final product.
-
To the Carboxylic Acid: Saponification with lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H2O2) is a common method.
-
To the Alcohol: Reduction with a hydride reagent such as lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding chiral alcohol.
-
To the Aldehyde: More specialized reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to obtain the chiral aldehyde.
Caption: Cleavage pathways for the chiral auxiliary.
Conclusion: A Valuable Tool for the Synthetic Chemist
This compound stands as a valuable, albeit less common, chiral auxiliary in the synthetic chemist's toolkit. Its unique structural features can provide excellent stereocontrol in a range of asymmetric transformations. A thorough understanding of its mechanism of action, coupled with optimized reaction protocols, allows for the efficient and predictable synthesis of complex chiral molecules. The principles and methodologies outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to successfully implement this powerful tool in their synthetic endeavors.
References
-
Evans, D. A., et al. (1982). Asymmetric aldol reactions. 3. Enantioselective aldol reactions of chiral imide enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Pu, L. (1998). The study of chiral 1,1'-binaphthyl-based polymers. Chemical Reviews, 98(7), 2405–2494. [Link]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Using Evans-Type Chiral Auxiliaries
A Senior Application Scientist's Guide to Stereocontrolled Carbon-Carbon Bond Formation
Introduction: The Principle of Chiral Auxiliaries
In the synthesis of pharmaceuticals and other complex bioactive molecules, controlling the three-dimensional arrangement of atoms—or stereochemistry—is paramount. Often, only one of a molecule's possible enantiomers or diastereomers exhibits the desired therapeutic effect. Asymmetric synthesis aims to produce a single desired stereoisomer, and one of the most robust and reliable methods to achieve this is through the use of a chiral auxiliary.[1][2][3]
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate molecule.[3][4] Its inherent chirality physically blocks one face of the reactive intermediate, forcing an incoming reagent to approach from the less sterically hindered side. This directed attack results in a highly diastereoselective reaction. After the key bond-forming step, the auxiliary is cleaved from the product and can often be recovered for reuse.[3][4]
Among the most successful and widely utilized of these are the oxazolidinone-based auxiliaries developed by David A. Evans.[3][5] Specifically, derivatives like (S)-4-benzyl-2-oxazolidinone and (S)-4-phenyl-2-oxazolidinone are workhorses in modern organic synthesis, renowned for their ability to direct alkylations, aldol reactions, and other transformations with exceptional predictability and stereocontrol.[3][6] The topic of this guide, (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, is a specialized derivative used as a chiral building block and intermediate in the synthesis of such powerful auxiliaries and their N-acylated counterparts.[7][8][9]
The Overall Synthetic Strategy
The use of an Evans-type auxiliary follows a reliable three-stage workflow. This strategy provides a powerful means to construct complex chiral molecules from simple, achiral starting materials. The predictability of the stereochemical outcome is a key advantage of this methodology.[4]
Caption: General workflow for auxiliary-directed asymmetric synthesis.
Core Protocols and Methodologies
Protocol 1: N-Acylation of the Chiral Auxiliary
The first critical step is the covalent attachment of the desired carboxylic acid derivative (the prochiral substrate) to the nitrogen of the oxazolidinone auxiliary. This creates the N-acyl oxazolidinone, the key intermediate for the subsequent stereoselective reaction. While various methods exist, a common and effective procedure involves the use of an acid chloride or the in-situ formation of a mixed anhydride.[10]
Detailed Step-by-Step Protocol (Pivaloyl Chloride Method):
-
Rationale: This method avoids the need to isolate a potentially unstable acid chloride by generating a mixed pivalic anhydride in situ, which then readily acylates the auxiliary.
-
Preparation: To a solution of the carboxylic acid (1.14 eq.) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (Et₃N) (2.5 eq.).
-
Anhydride Formation: Slowly add pivaloyl chloride (1.2 eq.) to the stirred solution. Allow the reaction to stir at 0 °C for 1-2 hours. A white precipitate of triethylammonium chloride will form.
-
Auxiliary Addition: In a separate flask, dissolve the (S)-4-phenyl-2-oxazolidinone auxiliary (1.0 eq.) in anhydrous CH₂Cl₂. Add this solution to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the auxiliary.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure N-acyl oxazolidinone.[10]
Protocol 2: Asymmetric Aldol Reaction (Evans-Syn)
The Evans asymmetric aldol reaction is a benchmark transformation for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products.[1][6] The reaction reliably produces the syn-aldol adduct through a highly organized, chair-like transition state.[6][11][12]
Mechanism of Stereocontrol: The high diastereoselectivity is achieved via a boron-mediated, six-membered Zimmerman-Traxler-like transition state.[6] The dibutylboron triflate (Bu₂BOTf) first coordinates to the carbonyl oxygens of the N-acyl oxazolidinone. Addition of a mild base like diisopropylethylamine (DIPEA) selectively forms the (Z)-enolate.[11] The bulky phenyl group on the auxiliary then directs the incoming aldehyde to the opposite face of the enolate, and the aldehyde's substituent (R') preferentially occupies an equatorial position in the chair-like transition state to minimize steric clashes. This rigid arrangement dictates the formation of the syn product with high fidelity.[6][13]
Caption: Chelation-controlled transition state explains the high syn-diastereoselectivity.
Detailed Step-by-Step Protocol:
-
Preparation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ (approx. 0.1 M) in an oven-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq.) dropwise. After 15 minutes, add diisopropylethylamine (DIPEA, 1.2 eq.) dropwise. Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes. The solution should become pale yellow.
-
Aldehyde Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.2 eq.), either neat or as a solution in CH₂Cl₂, dropwise.
-
Reaction: Stir at -78 °C for 2-3 hours, then allow the mixture to slowly warm to 0 °C and stir for another 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (H₂O₂). Stir vigorously for 1 hour.
-
Extraction & Purification: Dilute with water and extract with CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 1: Representative Data for Evans Asymmetric Aldol Reaction
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propionyl | Isobutyraldehyde | >99:1 | 85-95 |
| Propionyl | Benzaldehyde | >98:2 | 80-90 |
| Acetyl | Propionaldehyde | >95:5 | 75-85 |
| Butyryl | Cinnamaldehyde | >97:3 | 88-96 |
| Note: Data compiled from typical results reported in synthetic literature. Actual results may vary. |
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to reveal the desired chiral product. The method of cleavage determines the functional group obtained (e.g., carboxylic acid, alcohol, or amide). It is crucial that the cleavage conditions do not cause racemization at the newly formed stereocenter.[3][14]
Method A: Hydrolytic Cleavage to Carboxylic Acid
-
Rationale: Lithium hydroperoxide (LiOOH) is a soft nucleophile that selectively attacks the more electrophilic exocyclic (acyl) carbonyl group, leaving the endocyclic (carbamate) carbonyl of the auxiliary intact.[15][16] This method is mild and highly effective.
-
Preparation: Dissolve the N-acyl oxazolidinone adduct (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically 3:1 or 4:1) and cool to 0 °C.
-
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (LiOH, 2.0 eq.).
-
Reaction: Stir the biphasic mixture vigorously at 0 °C for 2-4 hours until the starting material is consumed (TLC).
-
Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate or CH₂Cl₂ to isolate the chiral carboxylic acid. The water-soluble auxiliary can often be recovered from the aqueous phase.
Method B: Reductive Cleavage to Primary Alcohol
-
Rationale: Strong hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduce the acyl group to the corresponding primary alcohol.[14]
-
Preparation: Dissolve the N-acyl oxazolidinone adduct (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether) and cool to 0 °C under an inert atmosphere.
-
Reduction: Add lithium borohydride (LiBH₄, 2.0-3.0 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl or saturated aqueous Rochelle's salt (potassium sodium tartrate).
-
Extraction: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography to separate the chiral alcohol from the recovered auxiliary.
Conclusion
The use of (S)-4-phenyl-2-oxazolidinone and related Evans auxiliaries represents a cornerstone of modern asymmetric synthesis.[5] The methodologies, particularly for aldol and alkylation reactions, are characterized by their high degree of stereocontrol, procedural reliability, and broad substrate scope.[3][17] The protocols outlined here provide a robust framework for researchers and drug development professionals to construct complex chiral molecules with confidence and precision, enabling the synthesis of enantiomerically pure compounds crucial for therapeutic applications.[7][8]
References
-
J&K Scientific. This compound. [Link]
-
Le, C. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link]
-
Chem-Impex. This compound. [Link]
-
University of Wisconsin. Evans Enolate Alkylation-Hydrolysis. [Link]
-
No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. [Link]
-
Smith, T. E., et al. (2010). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
Boston University. (2012). The asymmetric aldol reaction. [Link]
-
Sunoj, R. B., & Medhi, G. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed. [Link]
-
National Institutes of Health. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
OUCI. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained wi... [Link]
-
Organic Syntheses. (S)-4-(phenylmethyl)-2-oxazolidinone. [Link]
-
EPFL. Chiral auxiliary. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
ResearchGate. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. [Link]
- Google Patents. (2021). Preparation method of (S) -4-phenyl-2-oxazolidinone.
-
Vo, L., et al. (2003). Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. ACS Publications. [Link]
-
Candish, L., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications. [Link]
-
ResearchGate. (2023). The evolution of Evans' chiral auxiliary-based synthetic methodology to catalytic asymmetric synthesis. [Link]
-
Swarthmore College. (2003). Diastereoselective Transformations and Intramolecular Cyclizations of Enantiomerically Pure Planar Chiral N-Oxazolidinoyl Diene. [Link]
-
National Institutes of Health. (2019). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. [Link]
-
Ghosh, A. K., & Swanson, L. M. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. [Link]
-
ACS Publications. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. [Link]
-
Dipòsit Digital de la Universitat de Barcelona. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. [Link]
-
Prashad, M., et al. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. [Link]
-
PubMed. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. [Link]
-
BioRuler. This compound. [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
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Protocol for Diastereoselective Aldol Reactions Utilizing (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid in the Evans aldol reaction, a cornerstone of modern asymmetric synthesis. The protocol details a reliable method for achieving high diastereoselectivity in the formation of syn-aldol adducts, which are critical intermediates in the synthesis of polyketide natural products and complex pharmaceutical agents.[1][2] We will explore the mechanistic underpinnings of the reaction's stereocontrol, provide a detailed, step-by-step experimental procedure, and discuss key parameters for optimization and success.
Introduction: The Power of Chiral Auxiliaries
In the synthesis of enantiomerically pure molecules, particularly pharmaceuticals, precise control over stereochemistry is paramount. The Evans aldol reaction leverages a chiral auxiliary—a stereogenic group temporarily incorporated into the substrate—to direct the stereochemical outcome of a reaction.[3] The oxazolidinone auxiliary, developed by David A. Evans, is among the most robust and predictable tools for this purpose.[1][4]
The specific substrate, this compound (derived from L-phenylalanine), allows for the generation of a boron enolate that reacts with aldehydes to form two new contiguous stereocenters with exceptional fidelity.[1][3] This protocol is renowned for its reliability, scalability, and the predictable formation of the syn-aldol product, making it a standard strategy in complex molecule synthesis.[1][5]
Mechanism and the Origin of Stereoselectivity
The remarkable diastereoselectivity of the Evans aldol reaction is a direct consequence of a highly organized transition state. The key steps are:
-
Chelation and Enolization: The N-acyloxazolidinone is first treated with a Lewis acid, typically di-n-butylboron triflate (n-Bu₂BOTf), which coordinates to both carbonyl oxygens. This chelation rigidifies the structure. Subsequent deprotonation at the α-carbon by a hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), selectively forms the (Z)-enolate.[1][3]
-
The Zimmerman-Traxler Transition State: The (Z)-enolate reacts with an aldehyde via a six-membered, chair-like transition state, known as the Zimmerman-Traxler model.[6][7]
-
Stereochemical Control: The stereochemical outcome is dictated by several factors within this transition state:
-
Steric Hindrance: The substituent on the chiral auxiliary (the phenyl group) effectively blocks one face of the enolate. The incoming aldehyde is therefore forced to approach from the less sterically encumbered face.[6]
-
Dipole Minimization: The transition state orients itself to minimize the dipole-dipole repulsion between the carbonyl of the auxiliary and the enolate oxygen, further locking in a specific conformation.[1][6]
-
1,3-Diaxial Interactions: The aldehyde's substituent (R group) preferentially occupies an equatorial position in the chair-like transition state to avoid unfavorable 1,3-diaxial interactions.[5]
-
This combination of effects ensures a highly ordered approach, leading almost exclusively to the formation of the syn-aldol adduct.
Sources
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- 4. Aldol reaction [chemistrynewlight.blogspot.com]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
Enantioselective alkylation with (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
An Application Guide to Enantioselective Alkylation Using Evans (S)-4-Phenyl-2-oxazolidinone Auxiliary
Authored by: Gemini, Senior Application Scientist
Publication Date: January 17, 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of the (S)-4-phenyl-2-oxazolidinone chiral auxiliary in enantioselective alkylation reactions. Popularized by David A. Evans, this methodology represents a cornerstone of modern asymmetric synthesis, enabling the reliable and predictable construction of stereogenic centers.[1] This document delves into the mechanistic underpinnings of the stereocontrol, offers step-by-step experimental procedures from acylation to auxiliary cleavage, presents troubleshooting guidance, and showcases the utility of this chemistry in complex molecule synthesis. The protocols are designed for researchers, scientists, and drug development professionals seeking to implement this robust strategy for creating enantiomerically enriched α-substituted carboxylic acid derivatives.
The Principle of Auxiliary-Mediated Asymmetric Alkylation
Chiral auxiliaries are powerful tools in asymmetric synthesis that function by being temporarily attached to a prochiral substrate, directing a subsequent chemical transformation to occur with high diastereoselectivity, and then being removed to reveal an enantiomerically enriched product.[2] The Evans oxazolidinone auxiliaries are among the most effective and widely used systems for this purpose, particularly in the context of enolate chemistry.[3]
The core principle relies on the rigid conformational control exerted by the auxiliary upon the N-acyl derivative. The substituent at the C4 position of the oxazolidinone ring—in this case, a phenyl group—acts as a powerful steric director. Upon deprotonation with a strong base, the resulting N-acyl oxazolidinone forms a rigid, chelated (Z)-enolate with the metal counterion (typically Li⁺ or Na⁺).[4] This chelation forces the enolate into a planar arrangement where one diastereoface is effectively shielded by the C4-substituent. Consequently, an incoming electrophile can only approach from the less hindered face, leading to the formation of one diastereomer in high excess.[1][4]
Stereochemical Pathway and Rationale
The predictability of the stereochemical outcome is a key advantage of this method. For the (S)-4-phenyl-2-oxazolidinone auxiliary, the phenyl group effectively blocks the si-face of the (Z)-enolate. The electrophile (E⁺) therefore approaches from the exposed re-face, resulting in the formation of a new stereocenter with a specific, predictable absolute configuration.
Caption: Stereochemical model for the alkylation of the (S)-4-phenyl-2-oxazolidinone derived enolate.
Experimental Guide: A Three-Stage Protocol
This section provides a validated, step-by-step workflow for the asymmetric alkylation process. The entire experimental sequence can be visualized as a three-part journey: acylation of the auxiliary, diastereoselective alkylation, and finally, liberation of the chiral product via auxiliary cleavage.
Caption: Overall workflow for the enantioselective synthesis of α-chiral carboxylic acids.
Protocol 2.1: Acylation of (S)-4-Phenyl-2-oxazolidinone
The first step involves covalently attaching the desired carboxylic acid moiety to the chiral auxiliary. While methods involving strong bases like n-BuLi are common, a milder protocol using triethylamine is often sufficient and more user-friendly.[4]
Materials:
-
(S)-4-Phenyl-2-oxazolidinone
-
Acyl chloride (e.g., Propionyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve (S)-4-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM under an argon or nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) dropwise, followed by the slow, dropwise addition of the acyl chloride (1.2 equiv).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyloxazolidinone.
Protocol 2.2: Diastereoselective Alkylation
This is the critical stereochemistry-defining step. The protocol requires strict anhydrous conditions and low temperatures to ensure the formation of the kinetic (Z)-enolate and prevent side reactions.[4][5]
Materials:
-
N-Acyloxazolidinone (from Protocol 2.1)
-
Anhydrous tetrahydrofuran (THF)
-
Strong, non-nucleophilic base: Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution
-
Electrophile (e.g., Benzyl bromide, Allyl iodide), freshly distilled or passed through basic alumina
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a thermometer, argon inlet, and septum.
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the base (1.05-1.1 equiv of LDA or NaHMDS solution) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the electrophile (1.2-1.5 equiv) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Add water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis. Purify via flash chromatography to isolate the major diastereomer.
Protocol 2.3: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to unveil the desired chiral product. The choice of cleavage method is critical as it determines the functional group obtained.[6]
Method A: Hydrolytic Cleavage to Carboxylic Acid [7][8]
-
Reagents: Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂), THF/water.
-
Procedure:
-
Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 equiv) dropwise, followed by aqueous LiOH (2.0 equiv).
-
Stir vigorously at 0 °C for 1-2 hours, then allow to warm to room temperature for an additional 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained.
-
Concentrate the mixture to remove THF. Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM or ether to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
Method B: Reductive Cleavage to Primary Alcohol [6]
-
Reagents: Lithium borohydride (LiBH₄), THF or Diethyl ether.
-
Procedure:
-
Dissolve the alkylated product in anhydrous THF or ether and cool to 0 °C.
-
Add LiBH₄ (2.0-3.0 equiv) portion-wise.
-
Stir at 0 °C to room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench with saturated aqueous NH₄Cl or 1 M HCl at 0 °C.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by chromatography to separate the chiral alcohol from the recovered auxiliary.
-
Performance Data and Troubleshooting
The Evans alkylation is known for its high diastereoselectivity across a range of electrophiles. Below is a table summarizing typical outcomes.
| Electrophile (E-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | LDA | > 99:1 | 85-95 |
| Allyl iodide | NaHMDS | > 98:2 | 80-90 |
| Methyl iodide | LDA | > 99:1 | 90-97 |
| Propargyl bromide | LDA | > 95:5 | 75-85 |
| Ethyl iodoacetate | NaHMDS | > 97:3 | 70-80 |
Note: Yields and d.r. are representative and can vary based on specific reaction conditions and substrate purity.
Troubleshooting Common Issues
-
Low Diastereoselectivity:
-
Cause: Temperature fluctuations during enolization or alkylation; use of a wet solvent or reagents.
-
Solution: Ensure the internal temperature is maintained at -78 °C. Use freshly distilled, anhydrous solvents and high-purity reagents. Ensure the base is fully titrated.
-
-
Low Yield:
-
Cause: Incomplete enolization; use of an unreactive electrophile; side reactions like elimination.
-
Solution: Use a slight excess of a potent base (1.05-1.1 equiv). For less reactive electrophiles (e.g., alkyl bromides), consider switching to the corresponding iodide.
-
-
Incomplete Auxiliary Cleavage:
-
Cause: Insufficient reagent or reaction time. For hydrolytic cleavage, peroxide decomposition can occur.[7]
-
Solution: Increase the equivalents of the cleavage reagent and extend the reaction time. For LiOH/H₂O₂ cleavage, ensure reagents are fresh and monitor peroxide concentration.
-
Applications in Drug Discovery and Total Synthesis
The reliability and predictability of the Evans asymmetric alkylation have made it an indispensable tool in the synthesis of complex, biologically active molecules.[9] It is frequently employed in the early stages of drug discovery to establish key stereocenters in chiral building blocks.[2] Its application in the total synthesis of natural products, such as in Evans' own synthesis of the macrolide cytovaricin, demonstrates its power in constructing multiple stereogenic centers with exceptional control.[1] The resulting α-chiral carboxylic acids, alcohols, and aldehydes are versatile intermediates for further synthetic elaboration.
References
-
Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Source: RSC Publishing URL: [Link]
-
Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Source: UQ eSpace - The University of Queensland URL: [Link]
-
Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Source: ACS Publications URL: [Link]
-
Title: Chiral auxiliary. Source: Wikipedia URL: [Link]
-
Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Source: ACS Publications (Journal of Chemical Education) URL: [Link]
-
Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Source: ConnectSci URL: [Link]
-
Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Source: RSC Publishing URL: [Link]
-
Title: Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Source: ResearchGate URL: [Link]
-
Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Source: ResearchGate URL: [Link]
-
Title: Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Source: NIH National Library of Medicine URL: [Link]
-
Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Source: Williams College URL: [Link]
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- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering Asymmetric Synthesis with (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
Abstract
In the landscape of modern synthetic chemistry, the reliable and predictable synthesis of single-enantiomer compounds is a cornerstone of drug discovery and development. Chiral auxiliaries remain a powerful and indispensable tool for achieving high levels of stereocontrol.[1][2] Among these, the oxazolidinone class, pioneered by David A. Evans, has established itself as a gold standard for versatility and stereochemical fidelity. This guide provides an in-depth exploration of a specific, yet highly valuable, Evans-type auxiliary: (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid. We will dissect the fundamental principles governing its application, provide detailed, field-tested protocols for its use in key asymmetric transformations such as alkylation and aldol reactions, and detail the critical step of auxiliary cleavage and recovery. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this powerful tool for the efficient construction of enantiomerically pure molecules.[3][4]
The Strategic Advantage of Chiral Oxazolidinone Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[2][5] After the desired stereocenter(s) have been installed, the auxiliary is removed, yielding an enantiomerically enriched product. The effectiveness of this strategy hinges on several factors: the ease of attachment and removal of the auxiliary, its ability to impart a strong stereochemical bias, and the potential for its recovery and reuse.[2][6]
Evans-type oxazolidinones excel in all these areas.[7][8] Derived from readily available amino acids, they can be easily acylated to form N-acyl imides. The rigid heterocyclic structure and the steric bulk of the substituent at the C4 position (in this case, a phenyl group) create a highly ordered and predictable chiral environment around the enolate, which is key to their success.
The subject of this guide, this compound, is a specialized chiral building block used in the synthesis of complex, biologically active molecules.[4] Its inherent chirality makes it a valuable tool for producing enantiomerically pure compounds, a critical requirement in pharmaceutical development to enhance therapeutic efficacy and specificity.[3][9]
Foundational Step: Acylation of the Oxazolidinone
The journey begins by attaching the desired acyl group to the nitrogen of the oxazolidinone auxiliary. This forms the N-acyloxazolidinone, the active substrate for subsequent asymmetric transformations. A common and effective method involves the use of an acid chloride or anhydride.
Protocol 1: General Procedure for N-Acylation
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the (S)-4-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise to the solution. The solution may change color, indicating the formation of the lithium salt. Stir for 15-30 minutes at -78 °C.
-
Acylation: Slowly add the desired acyl chloride (1.1 eq.) or anhydride (1.2 eq.) to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure N-acyloxazolidinone.
Core Application: Asymmetric Enolate Alkylation
Asymmetric alkylation of N-acyloxazolidinones is a robust method for creating α-chiral carboxylic acid derivatives. The stereoselectivity is governed by the formation of a rigid Z-enolate, which is chelated to the lithium cation. The bulky phenyl group at the C4 position effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.[10][11]
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Application Notes and Protocols: Cleavage of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid Auxiliary
Abstract
This document provides a detailed guide for the cleavage of the chiral auxiliary from N-acylated (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid systems, which are derivatives of the well-established Evans auxiliaries. The protocols herein are designed for researchers in organic synthesis, medicinal chemistry, and drug development who utilize these powerful tools for stereoselective carbon-carbon bond formation. We will explore the most common and effective cleavage methodologies, focusing on the mechanistic rationale behind each protocol to empower scientists to not only execute these procedures but also to troubleshoot and adapt them. The primary methods covered are basic hydrolysis to yield the carboxylic acid and reductive cleavage to furnish the primary alcohol.
Introduction: The Role and Removal of the Chiral Auxiliary
The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis. The this compound moiety, a derivative of the Evans' oxazolidinone family, provides a powerful platform for controlling stereochemistry in reactions such as alkylations, aldol additions, and acylations. The auxiliary's phenyl group effectively shields one face of the enolate derived from the N-acyl group, directing incoming electrophiles to the opposite face with high diastereoselectivity.
However, the ultimate utility of any chiral auxiliary is predicated on its efficient and non-destructive removal, which unmasks the desired chiral product and allows for the recovery and recycling of the valuable auxiliary. The choice of cleavage method is critical as it dictates the functional group that will be present in the final product. This guide provides validated protocols for the two most common transformations: conversion to a chiral carboxylic acid and a chiral primary alcohol.
Method 1: Basic Hydrolysis for Carboxylic Acid Synthesis
This is the most frequently employed method for cleaving N-acyl oxazolidinones, yielding the corresponding chiral carboxylic acid. The standard protocol utilizes lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) in a tetrahydrofuran (THF)/water solvent system.
Mechanism and Rationale
The reaction proceeds via nucleophilic attack of a hydroperoxide anion at the electron-deficient carbonyl carbon of the acyl group. The hydroperoxide anion (OOH⁻), formed from the reaction of LiOH and H₂O₂, is a potent alpha-effect nucleophile, exhibiting significantly higher reactivity than the hydroxide ion (OH⁻) towards the sterically hindered carbonyl center. This enhanced reactivity allows the cleavage to occur under mild conditions, typically at 0°C, which is crucial for preserving the stereochemical integrity of the newly formed chiral center and minimizing side reactions like epimerization. The resulting peroxy-tetrahedral intermediate rapidly collapses, releasing the desired carboxylate and the chiral auxiliary. The auxiliary can then be recovered from the reaction mixture by extraction.
Workflow for Hydrolytic Cleavage
Application Notes and Protocols for the Recycling of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid Auxiliary
Abstract
(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid and its derivatives are paramount in modern asymmetric synthesis, serving as cornerstone chiral auxiliaries for the stereoselective formation of carbon-carbon bonds.[1][2] Popularized by David A. Evans, these oxazolidinone auxiliaries have found extensive application in aldol, alkylation, and Diels-Alder reactions.[2] The efficacy of this methodology is critically dependent on the efficient cleavage and subsequent recovery of the auxiliary for reuse, a step that is crucial for both economic viability and process sustainability. This document provides a comprehensive guide to the established protocols for the cleavage of N-acyl oxazolidinones and the recovery of the parent (S)-4-phenyl-2-oxazolidinone auxiliary. We will delve into the mechanistic underpinnings of various cleavage strategies, offering detailed, step-by-step protocols and explaining the rationale behind experimental choices to ensure high-yield recovery of this valuable chiral entity.
Introduction: The Central Role of Chiral Auxiliaries
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products.[2] The Evans oxazolidinone auxiliaries, in particular, have become a go-to methodology for the robust installation of stereocenters.[3] The general strategy involves the temporary covalent attachment of the chiral auxiliary to a substrate, a highly diastereoselective reaction, and the subsequent removal of the auxiliary to yield the desired enantiomerically pure compound.[4][5] The ability to recover and recycle the auxiliary in high yield is a key advantage of this approach, especially in large-scale manufacturing.[3][6]
This guide focuses on the recycling of the (S)-4-phenyl-2-oxazolidinone moiety from its N-acylated derivatives, a critical final step in the synthetic sequence. The choice of cleavage method is dictated by the desired functionality of the final product, which can range from carboxylic acids and esters to alcohols and aldehydes.[1]
Mechanistic Overview of Auxiliary Cleavage
The cleavage of the N-acyl bond in Evans auxiliaries can be achieved through several distinct chemical pathways. Understanding the underlying mechanisms is crucial for selecting the optimal conditions for a given transformation and for troubleshooting any unexpected outcomes.
Hydrolytic Cleavage to Carboxylic Acids
The most common method for obtaining chiral carboxylic acids involves hydrolytic cleavage. While lithium hydroxide (LiOH) alone can favor endocyclic cleavage and destruction of the oxazolidinone ring, the use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide (H₂O₂), selectively cleaves the exocyclic N-acyl bond.[6][7] This remarkable regioselectivity is attributed to the different rate-determining steps in the LiOH- and LiOOH-mediated hydrolyses.[6] With LiOOH, the decomposition of the tetrahedral intermediate formed by attack at the exocyclic carbonyl is favored.[7]
A noteworthy safety consideration with the LiOH/H₂O₂ method is the evolution of oxygen gas.[3] This is due to the instability of the initially formed peracid, which is rapidly reduced by excess H₂O₂, releasing a stoichiometric amount of oxygen.[3] This can pose a significant risk, particularly on a large scale, and requires careful management of reaction headspace and inerting.[3]
Reductive Cleavage to Alcohols and Aldehydes
For the synthesis of chiral primary alcohols, reductive cleavage using hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is employed.[1] These reagents reduce the N-acyl group to the corresponding alcohol while leaving the auxiliary intact for recovery.[5] Careful control of reaction conditions and the use of milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can allow for the isolation of chiral aldehydes.[1][8]
Transesterification to Esters
The conversion of the N-acyl oxazolidinone to an ester can be achieved through transesterification.[1] This typically involves treatment with an alkoxide, such as sodium methoxide in methanol, to yield the corresponding methyl ester.[1] The mechanism follows a nucleophilic acyl substitution pathway.[9]
Below is a diagram illustrating the primary cleavage pathways for N-acyl oxazolidinones.
Caption: Primary cleavage pathways for N-acyl Evans auxiliaries.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the cleavage of the N-acyl group and subsequent recovery of the (S)-4-phenyl-2-oxazolidinone auxiliary.
Protocol 1: Hydrolytic Cleavage to a Chiral Carboxylic Acid
This protocol is adapted from the widely used Evans procedure and is suitable for obtaining the chiral carboxylic acid.[3][10]
Materials:
-
N-Acyl-(S)-4-phenyl-2-oxazolidinone
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl-(S)-4-phenyl-2-oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the slow addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (1.5 M, 1.5 equiv) to decompose the excess peroxide. Allow the mixture to warm to room temperature.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Auxiliary Extraction: Add a saturated aqueous solution of NaHCO₃ to the aqueous residue. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer) to recover the (S)-4-phenyl-2-oxazolidinone auxiliary.
-
Product Isolation: Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts containing the carboxylic acid, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid. The organic extracts containing the auxiliary can also be combined, dried, and concentrated.
Quantitative Data Summary:
| Reagent | Molar Equiv. |
| N-Acyl-(S)-4-phenyl-2-oxazolidinone | 1.0 |
| 30% Hydrogen Peroxide (H₂O₂) | 4.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 2.0 |
| Sodium Sulfite (Na₂SO₃) | 1.5 |
Protocol 2: Reductive Cleavage to a Chiral Primary Alcohol
This protocol is suitable for the synthesis of chiral primary alcohols.
Materials:
-
N-Acyl-(S)-4-phenyl-2-oxazolidinone
-
Tetrahydrofuran (THF), anhydrous
-
Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl-(S)-4-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.
-
Reducing Agent Addition: Slowly add the hydride reducing agent (e.g., LiBH₄, 2.0 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (for LiBH₄) or Rochelle's salt solution (for LiAlH₄) at 0 °C.
-
Extraction: Dilute the mixture with diethyl ether and water. Separate the layers. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, containing the chiral alcohol and the recovered auxiliary, can be purified by column chromatography.
Protocol 3: Recovery and Purification of (S)-4-phenyl-2-oxazolidinone from Industrial Effluent
This protocol outlines a method for recovering the chiral auxiliary from production waste streams, as described in a patent for Ezetimibe production.[11]
Materials:
-
Ezetimibe production effluent containing (S)-(+)-4-phenyl-2-oxazolidone
-
Activated carbon
-
Methyl tertiary butyl ether (MTBE)
-
Absolute ethyl alcohol
Procedure:
-
Decoloration and Solvent Recovery: Add activated carbon to the production effluent, stir for a period to decolorize, and then filter. The filtrate is subjected to reduced pressure to recover the solvent.[11]
-
Extraction: Add MTBE to the concentrated solution for extraction.[11]
-
Distillation: Perform reduced pressure distillation to obtain the crude (S)-(+)-4-phenyl-2-oxazolidone.[11]
-
Crystallization: Dissolve the crude product in absolute ethyl alcohol at 30-60 °C. Cool the solution to -10 °C to 0 °C to induce crystallization.[11]
-
Isolation: The high-purity (S)-(+)-4-phenyl-2-oxazolidone is obtained after centrifugation and vacuum drying.[11]
Workflow for Auxiliary Recycling
The overall process of utilizing and recycling the Evans auxiliary can be visualized as a cyclic workflow.
Caption: Workflow for the use and recycling of the Evans chiral auxiliary.
Conclusion
The ability to efficiently cleave the N-acyl bond and recover the (S)-4-phenyl-2-oxazolidinone auxiliary is fundamental to the practical application of Evans' asymmetric synthesis methodology. By understanding the underlying reaction mechanisms and following robust, well-established protocols, researchers and drug development professionals can maximize the utility of this powerful synthetic tool. The methods detailed in these application notes provide a solid foundation for achieving high yields of both the desired chiral product and the recycled auxiliary, thereby promoting more sustainable and cost-effective synthetic strategies. Careful attention to safety, particularly with hydrolytic cleavage methods, is essential for the successful and safe implementation of these protocols on any scale.
References
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. (2019). [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. (2023). [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. (2008). [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. (2023). [Link]
- Method of recovering (s)-(+)-4-phenyl-2-oxazolidone from Ezetimibe production effluent.
-
Chiral auxiliary. Wikipedia. [Link]
-
N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Royal Society of Chemistry. (2003). [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. (2024). [Link]
-
evans enolate alkylation-hydrolysisx. [Link]
-
Transesterification. Master Organic Chemistry. (2022). [Link]
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Application Notes & Protocols: The Role of (S)-4-Phenyl-2-oxazolidinone Derivatives in the Asymmetric Synthesis of Neurological Drugs
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative of Chirality in Neurological Drug Design
In the landscape of neuropharmacology, the three-dimensional structure of a drug molecule is paramount. Most modern neurological drugs are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit vastly different pharmacological and toxicological profiles. The desired therapeutic effect often resides in a single enantiomer, while its counterpart may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[1]
Chiral auxiliaries are powerful tools in this endeavor. These are chiral molecules temporarily incorporated into a synthetic pathway to direct a reaction to form one stereoisomer in preference to the other.[2] Among the most reliable and widely adopted are the oxazolidinone-based auxiliaries, pioneered by David A. Evans. This guide focuses on the application of (S)-4-phenyl-2-oxazolidinone and its N-acylated derivatives, such as (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, as a robust platform for the stereoselective synthesis of key neurological drug targets.[2][3] These auxiliaries serve as a transient chiral handle, enabling precise control over the formation of new stereocenters, and are subsequently cleaved to reveal the desired product in high enantiomeric purity.[4][5]
This document provides a detailed overview of the underlying principles, core workflows, and specific protocols for utilizing this chiral auxiliary in the synthesis of prominent neurological drugs, aimed at researchers, chemists, and professionals in pharmaceutical development.
The Principle of Stereocontrol: A Mechanistic Deep Dive
The efficacy of the (S)-4-phenyl-2-oxazolidinone auxiliary hinges on its ability to create a sterically biased environment around a reactive center. The phenyl group at the C4 position is the primary stereodirecting element.
The general mechanism proceeds through three key stages:
-
N-Acylation: The carboxylic acid substrate is coupled to the nitrogen of the oxazolidinone.
-
Enolate Formation: A strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide or lithium diisopropylamide) deprotonates the α-carbon of the acyl group. The lithium or sodium cation is chelated by the two carbonyl oxygens, locking the enolate into a rigid, planar Z-conformation.
-
Diastereoselective Alkylation: The C4-phenyl group sterically shields the top face (si-face) of the enolate. This forces an incoming electrophile (E⁺) to approach from the less hindered bottom face (re-face), resulting in the formation of a new stereocenter with a predictable configuration.[2]
This predictable facial bias is the foundation of the auxiliary's utility, consistently delivering high levels of diastereoselectivity.
Caption: Mechanism of diastereoselective alkylation.
Core Experimental Workflow: From Acylation to Cleavage
The application of an Evans auxiliary follows a logical and versatile three-part workflow. The success of the synthesis relies on the optimization of each step to ensure high yields and preserve stereochemical integrity.
Caption: General workflow for Evans auxiliary-based synthesis.
The final cleavage step is particularly powerful, as the choice of reagents dictates the functional group of the final product. This allows a single intermediate to be converted into a variety of useful chiral building blocks.[6]
| Cleavage Method | Reagents | Product Functional Group |
| Hydrolytic | LiOH / H₂O₂ | Carboxylic Acid |
| Reductive | LiBH₄ or LiAlH₄ | Primary Alcohol |
| Thiolytic | NaSEt | Thioester |
| Transesterification | NaOMe / MeOH | Methyl Ester |
Table 1: Common methods for chiral auxiliary cleavage and their corresponding products.
Case Study: Asymmetric Synthesis of (S)-(+)-Pregabalin
(S)-(+)-Pregabalin is a potent anticonvulsant and analgesic agent used to treat epilepsy, neuropathic pain, and anxiety disorders.[7] The therapeutic activity resides exclusively in the (S)-enantiomer, making its stereoselective synthesis a critical industrial process.[7] The Evans oxazolidinone methodology provides an efficient route to establish the key stereocenter.[7][8]
The synthesis involves the asymmetric alkylation of an N-acylated oxazolidinone with isobutyl bromide to install the chiral center.
Caption: Synthetic pathway to (S)-(+)-Pregabalin.
Protocol 1: Asymmetric Alkylation for Pregabalin Intermediate
This protocol outlines the key stereocenter-forming step.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-acylated (S)-4-phenyl-2-oxazolidinone (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: Cryogenic temperatures are crucial to prevent side reactions and ensure high diastereoselectivity by maintaining the stability of the kinetically formed Z-enolate.
-
-
Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Self-Validation: The solution should turn from colorless to a pale yellow or orange, indicating successful enolate formation.
-
-
Alkylation: Add isobutyl bromide (1.5 equiv) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours.
-
Rationale: Slow addition of the electrophile prevents localized warming and potential side reactions.
-
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the alkylated product.
-
Validation: Diastereoselectivity can be confirmed by ¹H NMR analysis of the crude product or by chiral HPLC after auxiliary cleavage. Typical diastereomeric ratios (d.r.) exceed 95:5.[7]
-
Case Study: Asymmetric Synthesis of a Sertraline Precursor
Sertraline (marketed as Zoloft) is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, obsessive-compulsive disorder, and panic disorder.[9][10] The therapeutic efficacy resides in the (1S, 4S)-isomer. An efficient asymmetric synthesis has been reported that utilizes a phenyloxazolidinone auxiliary to establish a key stereocenter via a copper-mediated conjugate addition.[11]
Caption: Key steps in an asymmetric synthesis of Sertraline.[11]
In this route, the chiral auxiliary is used to control the stereochemistry of a 1,4-conjugate addition, demonstrating its versatility beyond simple alkylations. The addition of an arylmagnesium bromide to the α,β-unsaturated imide, catalyzed by copper, proceeds with complete diastereoselectivity.[11] The auxiliary is then removed reductively in a subsequent step.
General Protocols for Auxiliary Manipulation
Protocol 2: N-Acylation with Pivaloyl Chloride
This one-pot method is a practical approach for coupling carboxylic acids to the auxiliary without isolating reactive acid chlorides.[12]
-
Setup: In a suitable flask, combine the (S)-4-phenyl-2-oxazolidinone (1.0 equiv), the desired carboxylic acid (1.2-2.0 equiv), and toluene (~8 mL/mmol of auxiliary).
-
Base Addition: Add triethylamine (Et₃N, 3.0-4.0 equiv) and heat the mixture to 80 °C to obtain a clear solution.
-
Activation: Add a solution of pivaloyl chloride (1.2-2.0 equiv) in toluene dropwise, maintaining the internal temperature at 80 °C.
-
Rationale: Pivaloyl chloride reacts with the carboxylic acid in situ to form a mixed anhydride, which is a highly reactive acylating agent. This avoids the need to prepare and handle potentially unstable acid chlorides.
-
-
Reaction: Heat the mixture to 110 °C and stir for 4-14 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Wash the mixture sequentially with 2 N HCl, 5% aqueous sodium carbonate, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid
This is the most common method for recovering the chiral product as a carboxylic acid.[13][14]
-
Setup: Dissolve the N-acylated oxazolidinone (1.0 equiv) in a 4:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv), followed by aqueous lithium hydroxide (LiOH, 2.0 equiv).
-
Expert Insight & Safety: This reaction is known to evolve oxygen gas due to the decomposition of an intermediate peracid by excess H₂O₂.[13] For larger-scale reactions, ensure adequate headspace and venting. Do not run this reaction in a sealed vessel. The use of LiOH is preferred as it is less likely to cause epimerization at the α-carbon compared to other bases.[15]
-
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5 equiv) at 0 °C.
-
Auxiliary Recovery: Concentrate the mixture in vacuo to remove most of the THF. Extract the aqueous layer with dichloromethane or ethyl acetate to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH ~2 with 1 N HCl. Extract the chiral carboxylic acid product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.
References
-
J&K Scientific. This compound. Available from: [Link]
-
ScienceDaily. (2020). Synthetic compound could serve as prototype for novel class of drugs to treat neurological damage. Available from: [Link]
-
Acta Crystallographica Section E. (2012). [2-(2-Oxo-4-phenyl-oxazolidin-3-yl)propan-2-yl] carbonodithioate. Available from: [Link]
-
Wikipedia. Chiral auxiliary. Available from: [Link]
-
National Institutes of Health. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available from: [Link]
-
ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available from: [Link]
- Google Patents. (2021). CN112500361A - Preparation method of (S)-4-phenyl-2-oxazolidinone.
-
TSI Journals. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Available from: [Link]
-
ACS Publications. (2000). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Available from: [Link]
-
ACS Publications. (2003). Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. Available from: [Link]
-
MDPI. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Available from: [Link]
- Google Patents. (2011). US8063244B2 - Process for the synthesis of pregabalin.
-
National Institutes of Health. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Available from: [Link]
- Google Patents. (2006). WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii.
-
PubMed. (1993). New basic esters of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid endowed with spasmolytic properties. Synthesis and pharmacological-pharmacokinetic evaluation. Available from: [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Available from: [Link]
-
Williams College Chemistry. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Available from: [Link]
-
Scribd. (1998). A CONVENIENT AND PRACTICAL METHOD FOR N-ACYLATION OF 2-OXAZOLIDINONE CHIRAL AUXILIARIES WITH ACIDS. Available from: [Link]
-
ResearchGate. (2011). A new synthetic route for the preparation of pregabalin. Available from: [Link]
-
ResearchGate. Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. Available from: [Link]
-
Research and Reviews. (2017). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Available from: [Link]
-
ACS Publications. (2005). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Available from: [Link]
-
Evans Group Handout. Evans Enolate Alkylation-Hydrolysis. Available from: [Link]
-
Minds@UW. (2022). Design and Synthesis of Chiral and Achiral Benzodiazepines and Imidazodiazepines as Α–subtype Selective Gabaar Positive Modulators to Treat Schistosomiasis, Epilepsy, Asthma and Some Mental Disorders. Available from: [Link]
-
ResearchGate. (2020). Chemoenzymatic Synthesis of Sertraline. Available from: [Link]
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ACS Publications. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. Available from: [Link]
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National Institutes of Health. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]
-
ResearchGate. Methods for cleavage of chiral auxiliary. Available from: [Link]
-
PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available from: [Link]
-
National Institutes of Health. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Available from: [Link]
-
Ingenta Connect. (2006). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Available from: [Link]
-
Hilaris Publisher. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Available from: [Link]
-
ACS Publications. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. Available from: [Link]
-
ACS Publications. (2010). O-Sialylation with N-Acetyl-5-N,4-O-Carbonyl-Protected Thiosialoside Donors in Dichloromethane: Facile and Selective Cleavage of the Oxazolidinone Ring. Available from: [Link]
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Application of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid in antibiotic synthesis
Application Note & Protocols
Topic: The Strategic Application of (S)-2-Oxo-4-phenyl-3-oxazolidineacetic Acid Derivatives in Asymmetric Antibiotic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical configuration of an antibiotic is inextricably linked to its therapeutic efficacy and safety profile. Achieving enantiopure drug substances is therefore a cornerstone of modern pharmaceutical development. This guide details the application of (S)-2-Oxo-4-phenyl-3-oxazolidineacetic acid and its parent chiral auxiliary, (S)-4-phenyl-2-oxazolidinone, in the asymmetric synthesis of critical antibiotic scaffolds. We explore the mechanistic basis for the high diastereoselectivity conferred by this auxiliary, focusing on its role in directing stereoselective alkylations and cycloadditions. Detailed, field-proven protocols are provided for the synthesis of precursors for two major antibiotic classes: β-lactams and oxazolidinones, demonstrating the reliability and versatility of this synthetic tool.
Introduction: The Imperative of Chirality in Antibiotic Efficacy
In drug development, chirality is not a trivial detail; it is a fundamental determinant of biological function. For antibiotics, the precise three-dimensional arrangement of atoms dictates the molecule's ability to bind to its target site—be it a bacterial ribosome, cell wall enzyme, or other vital component—while minimizing off-target effects. The use of chiral auxiliaries is a robust and highly reliable strategy for introducing stereocenters with predictable outcomes.[1]
Among the most successful and widely adopted platforms are the oxazolidinone-based chiral auxiliaries developed by David A. Evans.[2][3] Specifically, derivatives of (S)-4-phenyl-2-oxazolidinone, such as the pre-acylated (S)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, serve as powerful stereodirecting groups.[4] They are temporarily attached to a prochiral substrate, guide a highly diastereoselective transformation, and are subsequently cleaved and recycled, leaving behind an enantiomerically enriched product.[1]
Mechanism of Stereocontrol: The Phenyl-Oxazolidinone Scaffold
The remarkable stereodirecting power of the (S)-4-phenyl-2-oxazolidinone auxiliary stems from its ability to enforce a rigid and predictable conformation upon enolization. The process is a classic example of substrate-controlled synthesis.
-
Acylation: The synthesis begins by acylating the nitrogen atom of the oxazolidinone ring. The topic compound, (S)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, is an example of such an N-acyl derivative.
-
Chelated Enolate Formation: Upon treatment with a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or a borane Lewis acid like dibutylboron triflate (Bu₂BOTf), a rigid (Z)-enolate is formed.[5][6] The metal or boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the structure into a planar, five-membered ring.
-
Steric Shielding: The key to stereocontrol is the bulky phenyl group at the C4 position of the auxiliary. This group projects from the stereocenter and effectively shields the top face (Re face) of the planar enolate.
-
Directed Electrophilic Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less sterically hindered bottom face (Si face), ensuring the formation of a single diastereomer.[6]
This reliable mechanism is the foundation for the protocols described in the following sections.
Caption: Steric shielding by the C4-phenyl group directs electrophilic attack.
Application I: Asymmetric Synthesis of β-Lactam Antibiotic Cores
The β-lactam ring is the pharmacophore of a vast class of antibiotics, including penicillins and cephalosporins.[7] The Staudinger [2+2] cycloaddition of a ketene and an imine is a powerful method for constructing this strained four-membered ring.[8][9] By using a ketene derived from (S)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, the stereochemistry of the resulting β-lactam can be precisely controlled.[8]
Caption: General workflow for asymmetric β-lactam synthesis.
Protocol 1: Diastereoselective Synthesis of a cis-β-Lactam Precursor
This protocol describes the reaction between the ketene generated from the title compound's acid chloride and a representative imine. The choice of base and reaction conditions is critical for controlling the cis/trans selectivity.
Materials:
-
(S)-2-Oxo-4-phenyl-3-oxazolidineacetyl chloride (prepared from the corresponding acid)
-
N-Benzylidenebenzylamine (or other desired imine)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the imine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled imine solution and stir for 15 minutes.
-
Ketene Precursor Addition: Dissolve (S)-2-Oxo-4-phenyl-3-oxazolidineacetyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Causality Note: Slow, low-temperature addition is crucial to control the rate of ketene formation and prevent side reactions, maximizing diastereoselectivity.
-
-
Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight (approx. 16 hours).
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to isolate the desired β-lactam diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
| Substrate (Imine) | Conditions | Typical Yield | Typical Diastereoselectivity (cis:trans) |
| N-benzylidenebenzylamine | Et₃N, DCM, -78°C to RT | 75-85% | >95:5 |
| N-(4-methoxybenzylidene)aniline | Et₃N, DCM, -78°C to RT | 70-80% | >95:5 |
Application II: Precursors for Oxazolidinone Antibiotics (Linezolid)
Linezolid is a potent antibiotic belonging to the oxazolidinone class, notable for its activity against multi-drug resistant bacteria.[10][11] While the final drug contains an oxazolidinone ring, the synthesis of its chiral side-chain or other advanced intermediates can be efficiently accomplished using the diastereoselective alkylation of an N-acyl oxazolidinone auxiliary.[12][13]
Caption: Workflow for synthesizing chiral carboxylic acids via alkylation.
Protocol 2: Asymmetric Alkylation and Auxiliary Cleavage
This protocol details the synthesis of a chiral carboxylic acid, a versatile building block for more complex molecules. The example uses allyl iodide as the electrophile.[6]
Materials:
-
(S)-N-Propionyl-4-phenyl-2-oxazolidinone (can be prepared from the parent auxiliary and propionyl chloride)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Allyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether (Et₂O)
-
Sodium sulfite (Na₂SO₃)
Procedure - Part A: Diastereoselective Alkylation
-
Reaction Setup: Add the N-propionyl oxazolidinone (1.0 eq) to a flame-dried flask under nitrogen and dissolve in anhydrous THF (approx. 0.1 M).
-
Enolate Formation: Cool the solution to -78 °C. Add NaHMDS (1.05 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Trustworthiness Note: A color change to deep yellow or orange is typically indicative of successful enolate formation.
-
-
Alkylation: Add allyl iodide (1.2 eq) dropwise to the enolate solution. Stir at -78 °C for 3 hours, then allow the reaction to warm to 0 °C over 1 hour.
-
Workup: Quench the reaction with saturated NH₄Cl solution. Extract with Et₂O (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography to yield the alkylated product. The diastereomeric ratio is typically >98:2.[6]
Procedure - Part B: Auxiliary Cleavage
-
Hydrolysis Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Cleavage Reaction: Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq). Stir vigorously at 0 °C for 4 hours.
-
Expertise Note: The peroxide is essential. Hydroxide alone can lead to undesired cleavage of the endocyclic carbonyl of the auxiliary.[6]
-
-
Quench and Separation: Quench the excess peroxide by slowly adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq) and stir for 20 minutes. Concentrate the mixture to remove most of the THF. Add water and extract with DCM (3x) to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH 1-2 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the ethyl acetate layers, dry over MgSO₄, and concentrate to yield the enantiomerically pure carboxylic acid.
| Electrophile (R-X) | Base | Typical Yield (Alkylation) | Cleavage Method | Final Product |
| Allyl Iodide | NaHMDS | 85-95% | LiOH / H₂O₂ | (S)-2-Methyl-4-pentenoic acid |
| Benzyl Bromide | LDA | 90-98% | LiOH / H₂O₂ | (S)-2-Methyl-3-phenylpropanoic acid |
| Methyl Iodide | NaHMDS | 88-96% | LiBH₄ (Reduction) | (S)-2-Methyl-1-propanol |
References
-
Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central (PMC). [Link]
-
Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society. [Link]
-
Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. ResearchGate. [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PubMed Central (PMC). [Link]
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research. [Link]
-
Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]
-
A facile synthesis of the oxazolidinone antibacterial agent linezolid. ResearchGate. [Link]
-
Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. ResearchGate. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Scheme (1). Synthesis of Linezolid. ResearchGate. [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Williams College. [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central (PMC). [Link]
-
β-Lactam synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. 手性助劑 [sigmaaldrich.com]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactam synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
Application Note & Protocols: Mastering Asymmetric Synthesis with (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic Acid
Abstract
In the landscape of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools temporarily incorporated into a synthetic route to command the stereochemical outcome of a reaction.[1] This guide provides an in-depth exploration of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, a derivative of the renowned Evans oxazolidinone auxiliaries, which are celebrated for their high levels of asymmetric induction.[2] We will dissect the mechanistic underpinnings of its stereodirecting power and provide detailed, field-proven protocols for its application in asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation.
The Principle of Chiral Auxiliaries: An Introduction
Asymmetric synthesis is a reaction that converts an achiral unit of a substrate into a chiral unit, resulting in an unequal formation of stereoisomers.[3] One of the most robust strategies to achieve this is through the use of a chiral auxiliary. This chiral moiety is covalently attached to the substrate, creating a chiral, diastereomeric intermediate. The inherent stereochemistry of the auxiliary then directs the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in preference to the other.[4] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse, an economically and environmentally advantageous feature.[5]
This compound belongs to the family of Evans auxiliaries. The parent structure, an oxazolidinone, is synthesized from readily available chiral amino alcohols.[6][7] The compound in focus is an N-acylated oxazolidinone, primed for stereoselective enolization and subsequent reaction. Its utility is foundational in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[8]
Mechanism of Stereocontrol: The Zimmerman-Traxler Model in Action
The remarkable stereoselectivity of N-acyl oxazolidinone auxiliaries, particularly in aldol reactions, is rationalized by the Zimmerman-Traxler transition state model. The process begins with the formation of a specific enolate geometry.
Causality of Control:
-
Enolate Formation: Treatment of the N-acyl oxazolidinone with a Lewis acid (e.g., Boron Triflate, Bu₂BOTf) and a hindered base (e.g., Diisopropylethylamine, DIPEA) selectively generates the (Z)-enolate. The Lewis acid coordinates to the carbonyl oxygen of the acyl group, increasing the acidity of the α-protons. The base then deprotonates the substrate.
-
Chelated Transition State: The resulting boron enolate reacts with an aldehyde electrophile. The boron atom coordinates with both the enolate oxygen and the aldehyde's carbonyl oxygen, forming a rigid, six-membered chair-like transition state.[9]
-
Stereochemical Bias: The bulky phenyl group on the oxazolidinone ring sterically blocks one face of the (Z)-enolate. To minimize steric hindrance, the substituent of the aldehyde (R-group) preferentially occupies the pseudo-equatorial position in the chair transition state. This arrangement forces the incoming aldehyde to attack from a specific face, leading to the predictable formation of the syn-aldol product.[10][11] The dipole repulsion between the two carbonyl groups of the imide is also minimized in this conformation, further stabilizing the preferred transition state.[2]
Below is a diagram illustrating the overall workflow for a typical asymmetric aldol reaction using this chiral auxiliary.
Caption: General workflow for an Evans asymmetric aldol reaction.
Core Protocol: Asymmetric Aldol Reaction with Isovaleraldehyde
This protocol details the diastereoselective aldol reaction between this compound and isovaleraldehyde, yielding a syn-aldol adduct.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound | ≥98% | Sigma-Aldrich | The chiral auxiliary substrate. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | Must be dry. Use from a solvent purification system or over molecular sieves. |
| Di-n-butylboron triflate (Bu₂BOTf) | 1.0 M in DCM | Sigma-Aldrich | Highly reactive and corrosive. Handle under inert atmosphere. |
| Diisopropylethylamine (DIPEA) | ≥99.5%, redistilled | Alfa Aesar | Base for enolization. Distill from CaH₂ before use. |
| Isovaleraldehyde | ≥98%, redistilled | TCI America | Electrophile. Distill before use to remove isovaleric acid. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | For quenching the reaction. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous workup. |
| Saturated aq. Sodium Chloride (Brine) | ACS Grade | VWR | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | For drying the organic phase. |
| Argon or Nitrogen Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
Step-by-Step Experimental Procedure
A. Enolate Formation and Aldol Reaction
-
Preparation: To a flame-dried, 100-mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add this compound (1.0 eq).
-
Dissolution: Dissolve the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add di-n-butylboron triflate (1.1 eq) via syringe over 5 minutes. The solution may turn from colorless to pale yellow. Stir for 15 minutes.
-
Base Addition: Add diisopropylethylamine (1.2 eq) dropwise over 5 minutes. The solution should become a more intense yellow or orange. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Aldehyde Addition: Add freshly distilled isovaleraldehyde (1.2 eq) dropwise over 5 minutes.
-
Reaction: Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to 0 °C in an ice/water bath and stir for an additional 1 hour.
-
Quenching: Quench the reaction by adding 15 mL of methanol, followed by 15 mL of saturated aqueous NaHCO₃ solution.
-
Warm-up and Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldol adduct.
B. Purification and Analysis
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure aldol adduct.
-
Analysis: The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product, by integrating the signals of the α- or β-protons of the two diastereomers.
Expected Results
| Parameter | Expected Outcome |
| Yield | 85-95% (after chromatography) |
| Diastereomeric Ratio (d.r.) | >98:2 (syn:anti) |
| Appearance | White to off-white solid |
| ¹H NMR | Appearance of new signals corresponding to the β-hydroxy carbonyl structure. |
Protocol: Cleavage of the Chiral Auxiliary
A critical advantage of Evans auxiliaries is their facile removal under mild conditions that do not epimerize the newly created stereocenter.[12] Hydrolysis with lithium hydroperoxide (LiOOH) is a standard and effective method.
A. Procedure for Hydrolytic Cleavage
-
Preparation: Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice/water bath.
-
Reagent Addition: Add a pre-prepared aqueous solution of lithium hydroxide (LiOH, 4.0 eq) followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂, 4.0 eq).
-
Reaction: Stir the mixture at 0 °C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Extraction: Extract the aqueous residue three times with DCM to recover the chiral auxiliary ((S)-(+)-4-Phenyl-2-oxazolidinone).[13]
-
Acidification: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~2 with 1 M HCl.
-
Final Extraction: Extract the acidified aqueous layer three times with ethyl acetate to isolate the desired β-hydroxy acid product.
-
Drying and Concentration: Combine the ethyl acetate layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure product.
The diagram below illustrates the key interactions in the stereodetermining transition state.
Caption: Chelation-controlled transition state for the Evans aldol reaction.
Safety and Handling
-
Di-n-butylboron triflate: Highly corrosive and reacts violently with water. Must be handled in a fume hood under an inert atmosphere using proper syringe techniques.
-
Dichloromethane: A potential carcinogen. All operations should be performed in a well-ventilated fume hood.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | Incomplete formation of the (Z)-enolate. | Ensure reagents (DIPEA, aldehyde) are pure and redistilled. Confirm the exact concentration of the Bu₂BOTf solution. Ensure rigorously anhydrous conditions. |
| Reaction temperature was too high. | Maintain the reaction temperature at -78 °C during the addition and initial reaction phase. | |
| Low Yield | Reagents are not fresh or are of poor quality. | Use freshly distilled solvents and reagents. |
| Inefficient quenching or workup procedure leading to product loss. | Ensure pH is correct during workup steps. Perform extractions thoroughly. | |
| Incomplete Reaction | Insufficient equivalents of reagents (base, Lewis acid, or aldehyde). | Use a slight excess of reagents as specified in the protocol. |
| Reaction time is too short. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | |
| Difficulty Removing Auxiliary | Incomplete hydrolysis. | Increase reaction time or the equivalents of LiOH/H₂O₂. Ensure the peroxide solution is active. |
References
-
The Journal of Organic Chemistry. Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. [Link]
-
ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link][12]
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link][10]
-
Google Patents. Preparation method of (S) -4-phenyl-2-oxazolidinone. [6]
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- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 5. Chiral Auxiliaries [sigmaaldrich.com]
- 6. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 7. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
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- 13. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid in Diastereoselective Synthesis
Welcome to the technical support center for (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions when utilizing this powerful chiral auxiliary to control stereochemistry in asymmetric synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Issue 1: Poor Diastereoselectivity in Aldol and Alkylation Reactions
Question: My aldol (or alkylation) reaction using the N-acylated this compound auxiliary is yielding a low diastereomeric ratio (d.r.), sometimes approaching 1:1. What are the likely causes and how can I improve the selectivity?
Answer: Low diastereoselectivity is a common but often rectifiable issue. High selectivity in these reactions hinges on the preferential formation of a single, highly organized transition state. For Evans-type auxiliaries, this is typically a chelated, six-membered ring transition state that directs the electrophile to one face of the enolate.[1][2] Several factors can disrupt this organization:
Root Causes & Solutions:
-
Incorrect Enolate Geometry: The formation of the Z-enolate is crucial for high diastereoselectivity in most Evans aldol reactions.[2][3] The substituent at the α-carbon and the phenyl group on the auxiliary work in concert to direct the approach of the electrophile. If the E-enolate is formed, or a mixture of geometries is present, selectivity will be compromised.
-
Solution: The choice of base and Lewis acid is critical for controlling enolate geometry. For generating Z-enolates for aldol reactions, "soft enolization" using a Lewis acid like dibutylboron triflate (n-Bu₂BOTf) in the presence of a hindered amine base (e.g., diisopropylethylamine, DIPEA) is highly effective.[3][4] For alkylations, strong, bulky bases like sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS) at low temperatures typically favor the correct enolate.[5][6]
-
-
Reaction Temperature: The energy difference between the diastereomeric transition states can be small. Higher temperatures provide enough thermal energy to overcome this barrier, allowing the formation of the undesired diastereomer.
-
Solution: Ensure strict temperature control. Reactions should be run at low temperatures, typically -78 °C (dry ice/acetone bath). For particularly stubborn cases, temperatures as low as -100 °C may be necessary.[5]
-
-
Purity of Reagents and Solvents: Water is a potent inhibitor as it will quench the enolate. Other impurities in the reagents or solvents can interfere with the chelation control. The optical purity of the auxiliary itself is also paramount.[7]
-
Solution: Use freshly distilled, anhydrous solvents (e.g., THF, dichloromethane). Ensure all reagents, including the aldehyde or alkylating agent, are pure and dry. Verify the enantiomeric excess (ee) of your starting auxiliary if it is from a questionable source.
-
-
Inappropriate Substrate (Acetate Enolates): When using an N-acetyl auxiliary (to form an acetate enolate), diastereoselectivity is often poor. The lack of a substituent at the α-position removes a key steric element required to disfavor one of the competing transition states.[8]
-
Solution: If an acetate aldol is required, consider switching to a modified auxiliary system, such as a thiazolidinethione-based auxiliary, which can enforce a more rigid transition state through tin or sulfur chelation.[8]
-
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
Issue 2: Difficulty with Auxiliary Cleavage or Product Decomposition
Question: I am struggling to remove the chiral auxiliary after my reaction. The standard LiOH/H₂O₂ conditions are either incomplete, slow, or are causing decomposition of my desired product. What are my options?
Answer: Cleavage of the N-acyl bond is a critical final step, and the choice of method must be tailored to the stability of your molecule.[5] While lithium hydroperoxide (LiOOH, formed in situ from LiOH and H₂O₂) is the most common method for generating the carboxylic acid, it is not universally applicable.[9][10]
Common Cleavage Methods and Troubleshooting:
| Desired Product | Reagents | Potential Pitfalls | Troubleshooting Solutions |
| Carboxylic Acid | LiOH / H₂O₂ | - Exothermic reaction, O₂ evolution: Can be a safety hazard on a larger scale.[5][11] - Epimerization: Basic conditions can epimerize acidic α-protons.[5][9] - Endocyclic Cleavage: Strong bases like LiOH alone can attack the ring carbonyl, destroying the auxiliary.[12] - Byproduct formation: Hydroxyamide impurities can form.[11] | - Control temperature: Perform the reaction at 0 °C with slow, dropwise addition of reagents.[5] - Starve the reaction: Use less than 2 equivalents of H₂O₂ to minimize O₂ release.[11] - Ensure H₂O₂ is present: LiOOH is a softer nucleophile than LiOH and selectively attacks the desired exocyclic carbonyl.[10][12] |
| Primary Alcohol | LiAlH₄ or LiBH₄ | - Over-reduction: Other sensitive functional groups (esters, ketones, etc.) in the molecule may also be reduced.[5][9] | - Use a milder reagent: LiBH₄ is less reactive than LiAlH₄. - Precise temperature control: Run the reaction at low temperatures (e.g., -10 °C to 0 °C) to improve selectivity.[13] |
| Ester | RONa / ROH or Ti(OR)₄ | - Transesterification issues: Can be slow or require harsh conditions. | - Use alkoxytitanium reagents: Lewis acidic titanium alkoxides can facilitate milder and more efficient alcoholysis. |
| Amide | Me₂Al-NHR' | - Reagent preparation: Requires careful handling of trimethylaluminum. | - This method is generally robust for forming amides directly without isolating the carboxylic acid. |
Experimental Protocol: Standard Cleavage to Carboxylic Acid
-
Dissolve the N-acyl oxazolidinone substrate in a 3:1 mixture of THF and water at 0 °C (ice bath).
-
To the stirred solution, add 30% aqueous hydrogen peroxide (H₂O₂) dropwise (typically 4-5 equivalents).
-
Slowly add an aqueous solution of lithium hydroxide (LiOH) (typically 2-3 equivalents) while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.
-
Acidify the mixture with HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The chiral auxiliary typically remains in the aqueous layer and can be recovered.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I attach the carboxylic acid substrate to the this compound auxiliary?
The most common method for N-acylation involves converting your carboxylic acid to a more reactive species, like an acid chloride or anhydride, and then reacting it with the deprotonated oxazolidinone.[14][15]
-
Protocol:
-
Dissolve the oxazolidinone auxiliary in anhydrous THF and cool to -78 °C.
-
Add a strong base, typically n-butyllithium (n-BuLi), dropwise to deprotonate the nitrogen, forming the lithium salt.
-
Separately, convert your carboxylic acid to the acid chloride using oxalyl chloride or thionyl chloride.
-
Add the freshly prepared acid chloride to the solution of the lithiated auxiliary at -78 °C.
-
Allow the reaction to warm slowly to room temperature and then quench with saturated aqueous ammonium chloride.
-
Milder, alternative methods using acid fluorides or DMAP catalysis with anhydrides have also been developed to avoid the use of strong bases.[6][15][16]
Q2: Can I recycle the chiral auxiliary after cleavage?
Yes, one of the significant advantages of this auxiliary is its recyclability.[17] After most cleavage reactions (especially hydrolytic ones), the protonated auxiliary is water-soluble. After extracting your desired product with an organic solvent, you can then basify the aqueous layer and extract the deprotonated auxiliary with an organic solvent like dichloromethane, dry it, and reuse it.
Q3: My diastereomers are difficult to separate by column chromatography. What are my options?
While high d.r. is the goal, sometimes separation is still necessary. If silica gel chromatography is ineffective, consider these options:
-
Recrystallization: Diastereomers have different physical properties, including solubility.[18] Attempting to recrystallize the product mixture from various solvent systems can often enrich or completely isolate the major diastereomer.[19]
-
Change the Stationary Phase: If standard silica is not working, try alumina or a reverse-phase (C18) column.
-
Derivatization: Sometimes, converting the product to a different functional group can alter its chromatographic properties enough to allow for separation. This is a last resort as it adds steps to the synthesis.
Logical Flow of an Evans Auxiliary-Mediated Asymmetric Synthesis
Caption: Workflow for asymmetric synthesis using the chiral auxiliary.
References
-
Chiral Auxiliary Controlled Reactions - No Added Chemicals. (2016-07-21). Available at: [Link]
-
N-Acylation of Oxazolidinones - ChemistryViews. (2018-09-17). Available at: [Link]
-
Evans enolate alkylation-hydrolysis. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. (2008-05-01). Available at: [Link]
-
N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ChemRxiv. Available at: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. Available at: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019-06-16). Available at: [Link]
-
Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation | ACS Catalysis. (2024-08-15). Available at: [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PubMed Central. (2023-06-02). Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates - ResearchGate. Available at: [Link]
-
Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides | Organic Letters. Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024-03-26). Available at: [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Journal of the American Chemical Society. (2010-08-13). Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (2023-09-06). Available at: [Link]
-
Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC - PubMed Central. Available at: [Link]
-
Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? (2015-07-03). Available at: [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal.... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Chiral enolate design - ResearchGate. Available at: [Link]
- Separation of diastereomers - CN1608041A - Google Patents.
-
6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019-02-13). Available at: [Link]
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- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 19. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Asymmetric Synthesis with Oxazolidinone Auxiliaries
Welcome to the technical support center for chemists utilizing oxazolidinone auxiliaries in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers, scientists, and drug development professionals to overcome common challenges and achieve optimal results in their experiments.
Troubleshooting Guide: Addressing Common Side Reactions and Issues
This section addresses specific problems that may arise during asymmetric synthesis using oxazolidinone auxiliaries. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: Why is my diastereoselectivity lower than expected in an Evans aldol or alkylation reaction?
A1: Low diastereoselectivity is a common issue that can often be traced back to the enolate formation step or the reaction conditions. The high fidelity of these reactions relies on the selective formation of the (Z)-enolate and its subsequent reaction through a well-defined, chair-like Zimmerman-Traxler transition state.[1][2]
Possible Causes and Solutions:
-
Incomplete (Z)-Enolate Formation: The formation of the (E)-enolate will lead to the undesired diastereomer.
-
Solution: Ensure the use of appropriate conditions for (Z)-enolate formation. For aldol reactions, soft enolization with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial.[1][3] For alkylation reactions, strong bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂) are typically used to selectively generate the (Z)-enolate.[3][4]
-
-
Incorrect Lewis Acid or Base: The choice of Lewis acid and base is critical for achieving high diastereoselectivity.
-
Solution: For Evans aldol reactions, Bu₂BOTf is highly recommended for promoting the formation of the boron enolate that leads to the syn-aldol product.[1][5] Using other Lewis acids like TiCl₄ can alter the stereochemical outcome.[2] Ensure the base is sufficiently hindered to avoid competitive reactions.
-
-
Reaction Temperature is Too High: These reactions are highly sensitive to temperature. Higher temperatures can lead to the formation of higher-energy transition states, resulting in a mixture of diastereomers.[6]
-
Epimerization of the Product: The newly formed stereocenter can be prone to epimerization under certain conditions.
-
Solution: After the reaction is complete, quench at low temperature and perform the workup under neutral or mildly acidic conditions. Avoid exposure to strong acids or bases, which can catalyze epimerization.[7]
-
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: During the cleavage of the oxazolidinone auxiliary with LiOH/H₂O₂, I am getting a significant amount of a hydroxyamide byproduct. What is causing this and how can I prevent it?
A2: The formation of a hydroxyamide byproduct during the cleavage of the N-acyl oxazolidinone is a known side reaction. This occurs due to the nucleophilic attack of hydroxide at the endocyclic carbamate carbonyl instead of the desired exocyclic amide carbonyl.[8][9]
Mechanism of Side Reaction:
While the hydroperoxide anion (OOH⁻) from H₂O₂ selectively attacks the exocyclic amide carbonyl, hydroxide (OH⁻) can attack both carbonyls. Attack at the carbamate carbonyl leads to the opening of the oxazolidinone ring and the formation of the undesired hydroxyamide.[8][9]
Solutions:
-
Optimize Reaction Conditions: The ratio of LiOH to H₂O₂ and the water content of the reaction mixture can influence the selectivity of the cleavage.
-
Alternative Cleavage Methods: If the hydroxyamide byproduct remains a significant issue, consider alternative methods for removing the auxiliary that avoid the use of LiOH.
-
Reduction: For conversion to the corresponding alcohol, reducing agents like LiAlH₄ or LiBH₄ can be used.[10]
-
Transamination: Direct conversion to amides can be achieved through aminolysis.[11]
-
Weinreb Amide Formation: The direct conversion to a Weinreb amide is a particularly useful alternative.[5]
-
Comparative Table of Auxiliary Cleavage Methods
| Cleavage Method | Reagents | Product | Common Side Reactions/Issues |
| Hydrolysis | LiOH / H₂O₂ | Carboxylic Acid | Formation of hydroxyamide byproduct, oxygen evolution.[8][12] |
| Reduction | LiAlH₄, LiBH₄ | Alcohol | Over-reduction if other reducible functional groups are present.[10] |
| Transamination | Various Amines | Amide | Can be slow, may require elevated temperatures. |
| Weinreb Amide Formation | Me(OMe)NH·HCl, AlMe₃ | Weinreb Amide | Requires careful handling of organoaluminum reagents.[5] |
Q3: I've noticed gas evolution during the LiOH/H₂O₂ cleavage of my oxazolidinone auxiliary. Is this normal and is it a safety concern?
A3: Yes, the evolution of oxygen gas is a known phenomenon during the LiOH/H₂O₂-mediated cleavage of Evans oxazolidinones.[8][12] This occurs because the initially formed peracid intermediate is unstable under the basic reaction conditions and is rapidly reduced by the excess hydrogen peroxide, leading to the release of a stoichiometric amount of oxygen.[8][12]
Safety Considerations:
The generation of oxygen in the presence of flammable organic solvents like THF can create a potentially explosive atmosphere in the reaction headspace. This is a significant safety risk, especially on a larger scale.[12]
Mitigation Strategies:
-
Inert Atmosphere: Ensure the reaction is conducted under a well-maintained inert atmosphere (e.g., nitrogen or argon) to minimize the concentration of oxygen in the headspace.
-
Controlled Addition: The rate of oxygen evolution can be controlled by modulating the addition rate of the LiOH solution.[12]
-
Adequate Venting: Use a setup that allows for the safe venting of evolved gas.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right oxazolidinone auxiliary for my synthesis?
A1: The choice of oxazolidinone auxiliary is dictated by the desired stereochemical outcome of the reaction. The substituents at the 4 and 5 positions of the oxazolidinone ring sterically direct the approach of the electrophile.[3] The most commonly used Evans auxiliaries are derived from valine and phenylalanine.[5]
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Often used to generate one enantiomer of the product.
-
(4S)-4-benzyl-2-oxazolidinone and (4R)-4-benzyl-2-oxazolidinone: Derived from L- and D-phenylalanine, respectively, these are commonly used and provide access to enantiomeric products.[13]
-
(4S)-4-isopropyl-2-oxazolidinone and (4R)-4-isopropyl-2-oxazolidinone: Derived from L- and D-valine, these are also widely employed.
The selection of the auxiliary should be based on the desired absolute stereochemistry of the final product, as established in the literature for the specific transformation.
Q2: What is the best way to attach the acyl group to the oxazolidinone auxiliary (N-acylation)?
A2: The N-acylation of the oxazolidinone is the first step in utilizing it as a chiral auxiliary. The most common method involves deprotonation of the oxazolidinone with a strong base followed by reaction with an acyl chloride or anhydride.[3]
Standard Protocol:
-
Dissolve the oxazolidinone in an anhydrous aprotic solvent like THF.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise to deprotonate the nitrogen.
-
Slowly add the desired acyl chloride.
-
Allow the reaction to warm to room temperature and then quench.
Milder, alternative methods have also been developed, such as using 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst, which can sometimes be performed at room temperature.[4][13]
Q3: Can I recycle the oxazolidinone auxiliary after cleavage?
A3: Yes, one of the significant advantages of using oxazolidinone auxiliaries is that they can be recovered and reused.[14] After the cleavage reaction and workup, the auxiliary can be separated from the product, typically by chromatography or crystallization, and then used in subsequent reactions. This improves the overall efficiency and cost-effectiveness of the synthesis.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of an N-Acyl Oxazolidinone
This protocol is adapted from established procedures for the diastereoselective alkylation of an N-propionyl oxazolidinone.[4][13]
-
N-Acylation:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.
-
Quench with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purify the N-propionyl oxazolidinone by column chromatography.
-
-
Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) as a 1.0 M solution in THF dropwise and stir for 30 minutes.
-
Add allyl iodide (1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench with saturated aqueous NH₄Cl and extract.
-
Purify the alkylated product by column chromatography.
-
Protocol 2: Cleavage of the N-Acyl Oxazolidinone using LiOH/H₂O₂
This protocol describes the hydrolytic cleavage of the auxiliary to yield the chiral carboxylic acid.[4]
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous H₂O₂ (4.0 eq) dropwise.
-
Add aqueous LiOH (2.0 eq) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ (1.5 M, 5.0 eq).
-
Adjust the pH to ~10-11 with NaOH if necessary, and extract with an organic solvent to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~1-2 with HCl and extract the carboxylic acid product.
References
-
Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. National Institutes of Health.
-
Chiral auxiliary. Wikipedia.
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
-
Evans enolate alkylation-hydrolysis. University of Calgary.
-
Chapter 1: Enolate Alkylations. University of Regensburg.
-
Evans Aldol Reaction. Alfa Chemistry.
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate.
-
Evans aldol ppt. Slideshare.
-
Evans Aldol Reaction. Chem-Station.
-
Evans Aldol Reaction. Tokyo Chemical Industry Co., Ltd.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate.
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
-
Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. ACS Publications.
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
-
9-Asymmetric Alkylation of Enolates. Scribd.
-
Technical Support Center: Diastereoselective Synthesis of Oxazolidinones. Benchchem.
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health.
-
Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. National Institutes of Health.
-
Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate.
-
Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Benchchem.
-
N-Acylation of Oxazolidinones. ChemistryViews.
-
Asymmetric Iodolactamization Induced by Chiral Oxazolidine Auxiliary. ACS Figshare.
-
Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube.
-
Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
-
Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum.
-
In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona.
-
Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. DiVA portal.
-
Oxazolidinone synthesis. Organic Chemistry Portal.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. National Institutes of Health.
-
Asymmetric Synthesis. University of York.
-
Current Updates on Oxazolidinone and Its Significance. PubMed Central.
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed.
-
Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate.
-
Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. PubMed Central.
-
Assymetric Induction. Michigan State University.
-
Evans Aldol reaction|Asymmetric synthesis. YouTube.
-
A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? PubMed Central.
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Technical Support Center: Purification of Products from (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid Derivatives
Welcome to the technical support guide for purifying products derived from reactions utilizing (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid and related Evans-type chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of chiral molecules synthesized using these powerful tools.
This compound belongs to the family of Evans auxiliaries, which are instrumental in asymmetric synthesis for establishing stereocenters with high predictability and control.[1][2] The final, critical stage of this methodology involves the cleavage of the auxiliary and subsequent purification of the desired chiral product.[3] Success at this stage is paramount for achieving high yields of enantiomerically pure compounds.[4][]
This center provides structured troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to overcome purification hurdles effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying science and providing actionable solutions.
Problem 1: Incomplete Cleavage of the Chiral Auxiliary
❓ Question: "My post-reaction analysis (NMR/TLC) shows a significant amount of my starting N-acylated oxazolidinone alongside my desired carboxylic acid. What could be the cause, and how do I fix it?"
❗ Answer: This is a common issue that typically points to suboptimal reaction conditions during the cleavage step. The standard method for cleaving the auxiliary to yield a carboxylic acid is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4][6]
Causality & Solutions:
-
Insufficient Reagents: The stoichiometry is critical. The original Evans protocol uses a significant excess of H₂O₂ (around 4-5 equivalents) to ensure the reaction goes to completion and to favor cleavage at the desired exocyclic amide bond over the endocyclic carbamate.[6] Insufficient H₂O₂ can lead to a sluggish or incomplete reaction.
-
Solution: Ensure you are using a sufficient excess of both LiOH (e.g., 2-4 eq.) and 30% H₂O₂ (e.g., 4-8 eq.). It's crucial to add the H₂O₂ slowly to the cooled solution to manage any potential exotherm and oxygen evolution.[6]
-
-
Low Reaction Temperature: While the reaction is typically initiated at 0 °C to control exothermicity, the temperature must be allowed to rise to room temperature for the cleavage to proceed to completion, often requiring several hours.
-
Solution: After the initial addition of reagents at 0 °C, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
-
Steric Hindrance: If the acyl group on your oxazolidinone is particularly bulky, the nucleophilic attack by the hydroperoxide anion can be slowed.
-
Solution: Increase the reaction time and/or slightly elevate the temperature (e.g., to 30-40 °C), though this should be done cautiously as it can increase side products. Alternatively, consider a different cleavage method if hindrance is extreme (see FAQ 1).
-
-
Formation of Side Products: A common side reaction is the hydrolysis of the carbamate carbonyl, which leads to an undesired hydroxyamide impurity.[6] This can sometimes be mistaken for incomplete reaction.
Problem 2: Difficulty Separating the Cleaved Auxiliary from the Product
❓ Question: "I've successfully cleaved the auxiliary, but it's co-eluting with my desired chiral acid during column chromatography. How can I achieve better separation?"
❗ Answer: The cleaved auxiliary, (S)-4-phenyl-2-oxazolidinone, is a relatively polar, crystalline solid. If your product has similar polarity, separation can be challenging. The key is to exploit differences in chemical properties or enhance the chromatographic resolution.
Causality & Solutions:
-
Similar Polarity: Both the auxiliary and many carboxylic acid products can have overlapping Rf values in standard solvent systems like ethyl acetate/hexanes.
-
Solution 1: Acid-Base Extraction: This is the most effective method. After the reductive workup (e.g., with Na₂SO₃ or NaHSO₃) to quench excess peroxide, adjust the aqueous solution to a basic pH (~10-11) with NaOH. Your carboxylic acid product will deprotonate to form a water-soluble carboxylate salt. You can then extract the neutral, water-insoluble auxiliary with an organic solvent like ethyl acetate or dichloromethane. Afterward, acidify the aqueous layer to pH ~2 with HCl to protonate your product, which can then be extracted into an organic solvent.
-
Solution 2: Optimize Chromatography: If extraction is not feasible, systematically vary your chromatography solvent system. Adding a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase can improve the peak shape of the carboxylic acid and may alter the relative retention times. Testing different solvent systems (e.g., methanol/dichloromethane) is also recommended.
-
-
Product is Water-Soluble: If your final acid product has high water solubility, the standard extractive workup may be difficult.
-
Solution: After quenching the reaction, perform a preliminary extraction with a solvent like MTBE or ethyl acetate to remove the bulk of the auxiliary. Then, saturate the aqueous layer with NaCl (salting out) to decrease the polarity of the aqueous phase and extract your product multiple times with a more polar organic solvent like ethyl acetate.
-
Problem 3: My Purified Product is an Oil and Won't Crystallize
❓ Question: "My final product is a thick oil after chromatography, but I need a crystalline solid for characterization and subsequent steps. How can I induce crystallization?"
❗ Answer: Obtaining a crystalline product is often crucial for achieving the highest purity. An oily product may indicate residual solvent or inherent properties of the molecule. A systematic approach to crystallization is needed.[9][10]
Causality & Solutions:
-
Residual Solvent: Trace amounts of chromatography solvents can inhibit crystallization.
-
Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all volatile organics.
-
-
Incorrect Solvent System: The choice of solvent is the most critical factor in recrystallization.[11][12]
-
Solution: Systematic Solvent Screening:
-
Ideal Solvent Properties: The ideal solvent should dissolve your compound poorly at room temperature but completely at an elevated temperature.[10]
-
Screening Process: In small vials, test the solubility of a few milligrams of your oily product in various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, water). Look for a solvent that meets the ideal criteria.
-
Anti-Solvent Method: If you find a solvent that dissolves your product well at room temperature (e.g., dichloromethane), you can try adding a miscible "anti-solvent" in which your product is insoluble (e.g., hexanes) dropwise until the solution becomes cloudy (the saturation point). Gentle warming to redissolve, followed by slow cooling, can yield crystals.[10]
-
-
-
Supersaturation Issues: Sometimes a stable supersaturated solution forms, preventing nucleation.
-
Solution 1: Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to act as a template for crystal growth.
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Solution 2: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.
-
Visual Workflow for Purification
The following diagram outlines the general workflow from the N-acylated auxiliary to the purified chiral carboxylic acid.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. connectsci.au [connectsci.au]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
Welcome to the technical support center for the synthesis and optimization of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this valuable chiral building block, often utilized in the development of pharmaceuticals, relies on the robust and predictable stereocontrol offered by Evans oxazolidinone auxiliaries.[1][2] This guide will help you navigate the nuances of this multi-step synthesis to achieve optimal yields and diastereoselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low Yield in the Acylation of (S)-4-phenyl-2-oxazolidinone
Question: I am experiencing a low yield when acylating my (S)-4-phenyl-2-oxazolidinone with an acetic acid derivative. What are the likely causes and how can I improve the yield?
Answer: A low yield in the acylation step is a common hurdle and can often be traced back to several factors. Let's break down the possibilities:
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Incomplete Deprotonation: The initial step of the acylation often involves the deprotonation of the oxazolidinone's N-H with a strong base like n-butyllithium (n-BuLi) to form a nucleophilic amide.[3] If this deprotonation is incomplete, you will have unreacted starting material, leading to a lower yield.
-
Solution: Ensure your reaction is performed under strictly anhydrous conditions, as any moisture will quench the n-BuLi. Use freshly titrated n-BuLi to be certain of its concentration. Perform the deprotonation at a low temperature (e.g., -78 °C) to prevent side reactions.
-
-
Suboptimal Acylating Agent: The choice of your acylating agent is critical. Acid chlorides are highly reactive but can sometimes lead to side reactions.
-
Solution: Consider using an acid anhydride in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3] This method is often milder and can lead to cleaner reactions and higher yields. Another effective method involves the use of acid fluorides with a mild base like diisopropylethylamine (iPr2NEt).[4]
-
-
Reaction Temperature and Time: Acylation reactions are sensitive to temperature. If the temperature is too low, the reaction may be sluggish and incomplete. If it's too high, you risk decomposition or side reactions.
-
Solution: For acylations using n-BuLi and an acid chloride, the reaction is typically run at -78 °C and then allowed to slowly warm to room temperature. When using DMAP catalysis with an anhydride, the reaction can often be run at room temperature or with gentle heating (e.g., refluxing in toluene for a shorter reaction time).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue 2: Poor Diastereoselectivity in the Enolate Alkylation Step
Question: My alkylation of the N-acyloxazolidinone is resulting in a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity of this reaction?
Answer: Achieving high diastereoselectivity is the primary reason for using an Evans auxiliary.[1] Poor selectivity points to issues with the formation and reaction of the enolate.
-
Incorrect Enolate Geometry: The high stereoselectivity of Evans auxiliaries stems from the formation of a rigid, chelated (Z)-enolate, which directs the electrophile to attack from the less sterically hindered face.[3][5]
-
Solution: The choice of base and counterion is crucial for forming the (Z)-enolate. Lithium bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are known to effectively promote the formation of the desired (Z)-enolate.[3] Boron enolates, generated using dibutylboron triflate and a tertiary amine base, are particularly effective for aldol reactions to ensure high syn-selectivity.[5][6]
-
-
Reaction Temperature: The alkylation step is highly temperature-dependent. Higher temperatures can lead to a loss of stereocontrol.
-
Solution: It is critical to maintain a low temperature (typically -78 °C) throughout the enolate formation and alkylation process.[3] A calibrated thermometer and an efficient cooling bath are essential.
-
-
Nature of the Electrophile: Highly reactive electrophiles generally give better diastereoselectivity.
-
Solution: Activated electrophiles like benzylic or allylic halides are excellent substrates for this reaction.[1]
-
Issue 3: Difficulty in Hydrolyzing the N-Acyl Oxazolidinone
Question: I am struggling to cleave the chiral auxiliary after the alkylation step without epimerization or decomposition of my product. What are the best conditions for this hydrolysis?
Answer: The final hydrolysis step to release the desired carboxylic acid and recover the chiral auxiliary requires mild conditions to avoid racemization at the newly formed stereocenter.
-
Harsh Hydrolysis Conditions: Traditional strong acid or base hydrolysis can be too harsh and lead to unwanted side reactions, including cleavage of the endocyclic carbonyl of the oxazolidinone.[3]
-
Reaction Temperature: Even with mild reagents, temperature control is important.
-
Solution: The hydrolysis with LiOOH is typically carried out at a low temperature, such as 0 °C, to ensure a clean and selective reaction.[3]
-
-
Workup Procedure: Improper workup can lead to product loss or decomposition.
-
Solution: After the hydrolysis, the excess peroxide is typically quenched with a reducing agent like sodium sulfite (Na2SO3). The chiral auxiliary can then be recovered through extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the (S)-4-phenyl-2-oxazolidinone in this synthesis?
A1: (S)-4-phenyl-2-oxazolidinone is a chiral auxiliary. It is a chiral molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. In this synthesis, it directs the stereoselective formation of a new chiral center during the alkylation step. After the reaction, the auxiliary can be removed and ideally recycled.[1]
Q2: How do I choose the right base for the enolate formation?
A2: The choice of base is critical for achieving high diastereoselectivity. For alkylation reactions, strong amide bases like LDA or NaHMDS are commonly used to generate the lithium or sodium (Z)-enolate, respectively.[3] For aldol reactions, the use of dibutylboron triflate with a hindered amine base like diisopropylethylamine is preferred to generate a boron (Z)-enolate, which leads to high syn-diastereoselectivity.[5][6]
Q3: Can I use other Lewis acids for the aldol reaction?
A3: While boron enolates are standard for achieving syn-aldol products, other Lewis acids can be used, but they may lead to different stereochemical outcomes. For instance, magnesium-based Lewis acids can, in some cases, favor the formation of the anti-aldol product, potentially through a boat-like transition state.[9]
Q4: How can I monitor the progress of my reactions?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step in this synthesis.[10] By co-spotting the reaction mixture with the starting material, you can visually determine when the starting material has been consumed. For more quantitative analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[10]
Q5: What are the key considerations for purifying the intermediate products?
A5: Flash column chromatography on silica gel is a standard method for purifying the N-acylated and N-alkylated oxazolidinone intermediates.[3] It is important to choose an appropriate solvent system to achieve good separation of the desired product from any unreacted starting materials or diastereomeric byproducts. In some cases, if the diastereoselectivity of the alkylation is very high, purification of the major diastereomer may not be necessary before the final hydrolysis step.[3]
Experimental Protocols and Data
Optimized Synthesis Workflow
The synthesis of this compound can be summarized in the following three key steps:
Caption: Overall workflow for the synthesis.
Step-by-Step Optimized Protocol
Step 1: Acylation of (S)-4-phenyl-2-oxazolidinone
-
To a solution of (S)-4-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of bromoacetyl bromide (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-(bromoacetyl)-(S)-4-phenyl-2-oxazolidinone.
Step 2: Diastereoselective Alkylation
This step is shown as a general alkylation. For the target molecule, this step would involve the formation of the acetic acid side chain, which is achieved in the acylation step in this specific synthesis.
Step 3: Hydrolysis to this compound
-
Dissolve the N-acylated oxazolidinone from the previous step in a 3:1 mixture of THF and water at 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with a dilute HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed for further purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- BenchChem. (2025). Technical Support Center: Optimization of 4-Oxazolidinone Synthesis.
- Chem-Impex. (n.d.). (S)-(+)-4-Phenyl-2-oxazolidinone.
- Organic Syntheses. (n.d.). (S)-4-(Phenylmethyl)-2-oxazolidinone.
- Tallmadge, E. H., Jermaks, J., & Collum, D. B. (2015). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society, 137(41), 13087–13095.
- Gooding, O. W., et al. (2003). Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. Organic Process Research & Development, 7(4), 543-551.
- Sibi, M. P., & Ji, J. (1997). Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals. The Journal of Organic Chemistry, 62(12), 3800-3801.
- Tallmadge, E. H., Jermaks, J., & Collum, D. B. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. PMC.
- University of Wisconsin. (n.d.). Evans Enolate Alkylation-Hydrolysis.
- J&K Scientific. (n.d.). This compound.
- Alfa Chemistry. (n.d.). Evans Aldol Reaction.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696.
- Davies, S. G., et al. (2018). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Chemical Science, 9(1), 177-186.
- Wikipedia. (n.d.). Chiral auxiliary.
- Chem-Station. (2014). Evans Aldol Reaction.
- Carreira, E. M., & Kvaerno, L. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(1), 104-107.
- Zhang, W.-B., & Li, Y. (2023). The evolution of Evans' chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. Chinese Journal of Chemistry.
- Chemistry LibreTexts. (2020). 4.4: The aldol reaction.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. connectsci.au [connectsci.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Evans Auxiliary Reactions: A Technical Troubleshooting Guide for Researchers
Welcome to the technical support center for Evans auxiliary reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful tool for asymmetric synthesis. Here, we address common challenges encountered during experimental work, providing not only solutions but also the underlying mechanistic reasoning to empower your research.
Introduction to Evans Chiral Auxiliaries
A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a substrate to guide a chemical reaction towards a specific stereochemical outcome.[1][2] Among the most reliable and widely used are the Evans oxazolidinone auxiliaries, prized for their high levels of stereocontrol in reactions such as aldol additions, alkylations, and acylations.[1][3][4] The predictability of the stereochemical outcome makes them a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical industry where enantiomeric purity is paramount.[5] After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.[1]
This guide provides a structured approach to troubleshooting common issues that may arise during the application of Evans auxiliaries.
Troubleshooting Common Issues
Part 1: Diastereoselectivity Problems
Low diastereoselectivity is a frequent hurdle in asymmetric synthesis. The goal is to maximize the energy difference between the transition states leading to the desired and undesired diastereomers.[1]
Question: My Evans aldol reaction is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the selectivity?
Answer: Achieving high diastereoselectivity in Evans aldol reactions hinges on the formation of a specific enolate geometry and a well-ordered transition state. Several factors can disrupt this delicate balance:
-
Incorrect Enolate Geometry: For high diastereoselectivity in Evans aldol reactions, the formation of a Z-enolate is crucial.[3][6][7] The use of boron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA) is standard for generating the Z-enolate.[3][6] If you are using other conditions, consider switching to this combination. The Z-enolate, when reacting through a Zimmerman-Traxler chair-like transition state, leads to the desired syn-aldol product.[7][8]
-
Suboptimal Lewis Acid: The choice of Lewis acid is critical. Boron enolates, generated with reagents like Bu₂BOTf, are highly effective at forming the rigid, chair-like transition state necessary for high stereocontrol.[3][9] Titanium enolates, on the other hand, can sometimes lead to different stereochemical outcomes.[10] Ensure your Lewis acid is of high purity and is handled under strictly anhydrous conditions.
-
Inappropriate Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[1] Low temperatures (typically -78 °C) are essential to minimize the thermal energy that could allow the reaction to proceed through higher-energy, less-ordered transition states, which would erode diastereoselectivity. Ensure your cooling bath is maintained at the correct temperature throughout the addition and reaction time.
-
"Acetate" Aldol Reactions: If your N-acyl group is an acetyl group (an "acetate" aldol), achieving high diastereoselectivity is notoriously difficult with standard Evans auxiliaries.[8] This is because the lack of an α-substituent on the enolate reduces the steric interactions that enforce a highly ordered transition state.[8] In such cases, switching to a modified auxiliary, such as a thiazolidinethione, and using tin (II) as the Lewis acid may be necessary to achieve high selectivity.[8]
Visualizing the Stereochemical Control in an Evans Aldol Reaction
The following diagram illustrates the generally accepted Zimmerman-Traxler model for the Evans syn-aldol reaction, highlighting the key interactions that lead to high diastereoselectivity.
Caption: A simplified representation of the key elements influencing the stereochemical outcome in an Evans aldol reaction.
Part 2: Low Reaction Yields
Low yields can be frustrating and costly. A systematic approach to identifying the root cause is essential.
Question: I am experiencing low yields in my Evans auxiliary alkylation reaction. What are the common culprits?
Answer: Low yields in Evans alkylation reactions can stem from several issues, ranging from incomplete enolate formation to competing side reactions.[11]
-
Incomplete Deprotonation: The α-proton of the N-acyl oxazolidinone is acidic, but a sufficiently strong base is required for complete and rapid deprotonation.[11] Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used.[5][12] Ensure your base is freshly prepared or titrated to confirm its molarity. The solvent must be strictly anhydrous, as any protic impurities will quench the base and the enolate.[11]
-
Poor Electrophile Reactivity: The alkylating agent must be sufficiently reactive for an SN2 reaction. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive electrophile, you may need to increase the reaction time or consider a more forcing set of conditions, though this can sometimes negatively impact diastereoselectivity.
-
Side Reactions:
-
O-alkylation: This is a competing pathway where the alkyl group attaches to the enolate oxygen.[11] While generally less of a problem with chelated lithium enolates, it can become more significant with other counterions.
-
Dialkylation: If the mono-alkylated product still has an acidic proton, it can be deprotonated and react again.[11] Using a slight excess of the starting material relative to the base and electrophile can help minimize this.
-
Self-condensation: The enolate can potentially react with the unreacted starting material.[11] This is why slow addition of the substrate to the base at low temperature is crucial.
-
Optimizing Reaction Conditions for Evans Alkylation
| Parameter | Recommendation | Rationale |
| Base | LDA, NaHMDS | Strong, non-nucleophilic bases ensure rapid and complete enolate formation.[5][11][12] |
| Solvent | Anhydrous THF | A polar, aprotic solvent that is compatible with strong bases and low temperatures.[11] |
| Temperature | -78 °C for deprotonation and alkylation | Minimizes side reactions and helps maintain stereochemical integrity.[2][11] |
| Reagent Purity | Use freshly distilled solvents and titrate bases. | Water and other impurities can destroy the strong base and the enolate.[11] |
Part 3: Auxiliary Removal Challenges
The final step of removing the chiral auxiliary can sometimes be problematic, potentially leading to product decomposition or incomplete cleavage.[1]
Question: I am struggling to cleave the Evans auxiliary, or the cleavage conditions are damaging my product. What are my options?
Answer: The choice of cleavage method depends on the desired functional group and the stability of your product.[1]
-
Hydrolytic Cleavage (to Carboxylic Acid):
-
Reagents: Lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) is a common and effective method.[1][5][13]
-
Pitfalls: This reaction can be exothermic and generate oxygen gas, which is a safety concern, especially on a larger scale.[1][14] The basic conditions can also cause epimerization at the α-carbon if it is sensitive.[1] DFT computations suggest that LiOH alone tends to favor cleavage of the endocyclic carbonyl, destroying the auxiliary, while LiOOH favors the desired exocyclic cleavage.[13][15]
-
Troubleshooting: Careful temperature control (e.g., 0 °C) and dropwise addition of reagents are crucial.[1] If epimerization is a concern, consider milder, non-hydrolytic methods.
-
-
Reductive Cleavage (to Alcohol):
-
Reagents: Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) are commonly used.[1][2]
-
Pitfalls: These are powerful reducing agents that can also reduce other functional groups in your molecule, such as esters or ketones.[1]
-
Troubleshooting: LiBH₄ is a milder reducing agent than LiAlH₄ and may offer better selectivity. Careful control of stoichiometry and temperature can also improve the outcome.
-
-
Conversion to Other Functional Groups (e.g., Weinreb Amide):
General Workflow for Evans Auxiliary Reactions
The following diagram outlines a typical experimental workflow for an Evans auxiliary-mediated asymmetric reaction.
Caption: A step-by-step overview of a typical Evans auxiliary reaction sequence.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Evans auxiliary for my reaction? A1: The choice of auxiliary depends on the desired stereochemical outcome. The substitution pattern on the oxazolidinone ring dictates which face of the enolate is shielded. For example, auxiliaries derived from (S)-valine will lead to the opposite enantiomer compared to those derived from (R)-valine. It is crucial to consult the literature for precedents with similar transformations to ensure you select the appropriate auxiliary.[1]
Q2: Can I use catalytic amounts of the Evans auxiliary? A2: No, Evans auxiliaries are used in stoichiometric amounts.[3] The auxiliary is covalently attached to the substrate to direct the stereochemistry of the reaction. After the reaction, it is cleaved and can often be recovered.[1] This is in contrast to asymmetric catalysis, where a substoichiometric amount of a chiral catalyst is used to generate the desired product.[5]
Q3: My purified product has a lower diastereomeric ratio than the crude reaction mixture. What could be the reason? A3: If the diastereomeric ratio decreases after purification, it is possible that your product is undergoing epimerization on the silica gel column. This can happen if the α-proton is particularly acidic and the silica gel is slightly acidic. To mitigate this, you can try neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, consider other purification methods like crystallization.
References
- Common pitfalls in the use of chiral auxiliaries - Benchchem.
- Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.
- Evans Aldol Reaction | Chem-St
- evans enolate alkyl
- Chiral Auxiliary Controlled Reactions - No Added Chemicals.
- Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Request PDF - ResearchG
- Evans Aldol Reaction | TCI AMERICA.
- Evans Auxiliaries and a Friend for Aldol Reactions - YouTube.
- Evans Aldol Reaction - Alfa Chemistry.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Public
- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab.
- Chiral auxiliary - Wikipedia.
- Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Journal of the American Chemical Society.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Public
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary - Journal of Chemical Educ
- Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkyl
- (PDF)
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone - Benchchem.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
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- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
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- 9. youtube.com [youtube.com]
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- 15. researchgate.net [researchgate.net]
- 16. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
Common pitfalls in the use of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
Technical Support Center: (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile chiral building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both accuracy and reproducibility in your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This compound is a specialized chiral auxiliary, primarily used as a synthetic intermediate for the asymmetric synthesis of α-substituted and α,α-disubstituted carboxylic acids.[1][2] Its key advantage is the ability to control the stereochemistry at the α-carbon of the acetic acid moiety, making it invaluable in the synthesis of enantiomerically pure pharmaceutical compounds.[1][2]
Q2: What are the main stability concerns and storage conditions for this reagent?
A2: The oxazolidinone core is generally stable. However, the compound is susceptible to hydrolysis, particularly in alkaline conditions, which can cleave the amide bond. It should be stored in a cool, dry place, tightly sealed to prevent moisture absorption.
Q3: Can I directly generate an enolate from the α-carbon of the acetic acid group?
A3: No, this is the most common pitfall. The proton of the carboxylic acid is far more acidic (pKa ≈ 4-5) than the α-protons of the acetic acid chain (pKa ≈ 20-25). Any strong base will deprotonate the carboxylic acid first, forming a carboxylate which prevents the desired enolate formation. Protection of the carboxylic acid is a mandatory first step.
Q4: What are the key safety considerations when working with this compound and its derivatives?
A4: While specific toxicity data for this exact compound is limited, the parent structure, (S)-(+)-4-Phenyl-2-oxazolidinone, is harmful if swallowed and may cause skin and eye irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Reactions involving strong bases and alkylating agents should be performed in a well-ventilated fume hood.
The Core Challenge: The Carboxylic Acid Proton
The free carboxylic acid functionality is the source of the most frequent experimental failures. Direct treatment with strong bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) will result in the formation of a lithium carboxylate, rendering the α-protons non-acidic and preventing the desired enolate formation.
Workflow Overview
The successful use of this compound in asymmetric synthesis follows a three-stage process: Protection, Diastereoselective Reaction, and Deprotection/Cleavage.
Caption: General workflow for using the chiral auxiliary.
Protocol: Protection of the Carboxylic Acid (Methyl Esterification)
This protocol describes a standard procedure to form the methyl ester, a stable protecting group that is readily removed at the end of the synthesis.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester. The product can be purified by column chromatography if necessary.
Troubleshooting Guide
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of alkylated/aldol product | 1. Incomplete protection of the carboxylic acid. 2. Insufficient amount or poor quality of the strong base. 3. Presence of water in the reaction. 4. Low reactivity of the electrophile. 5. Reaction temperature too high during enolate formation. | 1. Confirm complete esterification by ¹H NMR before proceeding. Reprotect if necessary. 2. Use freshly titrated or a new bottle of strong base (e.g., LDA, LiHMDS). Use 1.1-1.2 equivalents. 3. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). 4. Use a more reactive electrophile (e.g., iodide instead of bromide) or add an activator like HMPA (use with caution). 5. Maintain the temperature at -78 °C during base addition and for at least 30 minutes after to ensure complete enolate formation. |
| Poor diastereoselectivity | 1. Enolate equilibration due to elevated temperature. 2. Incorrect choice of base or solvent. 3. Sterically undemanding electrophile. | 1. Do not allow the reaction to warm above -78 °C before the addition of the electrophile. 2. Lithium bases (LDA, LiHMDS) in THF are known to give high diastereoselectivity by forming a rigid chelated enolate. Avoid sodium or potassium bases which may lead to different selectivities. 3. This is an inherent limitation for some electrophiles. Consider screening different reaction conditions (e.g., different Lewis acids for aldol reactions). |
| Auxiliary ring is cleaved during final hydrolysis | 1. Use of a harsh nucleophile like LiOH. 2. Prolonged reaction time or high temperature during cleavage. | 1. Use lithium hydroperoxide (LiOOH) for selective cleavage of the exocyclic amide bond. LiOH is known to attack the less hindered endocyclic carbonyl, destroying the auxiliary.[4][5] 2. Monitor the cleavage reaction closely by TLC. Do not exceed the recommended reaction time or temperature (typically 0 °C to room temperature). |
| Difficulty in purifying the final product | 1. Incomplete cleavage of the auxiliary. 2. The recovered chiral auxiliary co-elutes with the product. | 1. Ensure the cleavage reaction goes to completion. If necessary, add a slight excess of the cleavage reagent. 2. After cleavage, the auxiliary is often recovered. Acid-base extraction can be effective. The carboxylic acid product can be extracted into a basic aqueous solution, leaving the neutral auxiliary in the organic phase. |
Key Experimental Protocols
Protocol: Diastereoselective Alkylation of the Protected Auxiliary
This protocol assumes the carboxylic acid has been protected as a methyl ester.
Materials:
-
Protected this compound methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) or LiHMDS (as a solution in THF)
-
Alkyl halide (e.g., benzyl bromide, allyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the protected auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the strong base (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the electrophile (1.2-1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC.
Mechanism of Diastereoselection
Caption: Diastereoselection is controlled by the phenyl group.
The high diastereoselectivity is achieved because the lithium cation chelates with the two carbonyl oxygens, forming a rigid (Z)-enolate. The bulky phenyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite, less sterically hindered face.
Protocol: Cleavage of the Auxiliary (LiOOH Method)
This method selectively cleaves the acylated auxiliary to yield the desired carboxylic acid and recover the intact chiral auxiliary.
Materials:
-
Alkylated product from the previous step
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
In a separate flask, prepare the LiOOH reagent by dissolving LiOH (2.0-4.0 eq) in water and adding 30% H₂O₂ (4.0-8.0 eq) at 0 °C.
-
Add the freshly prepared LiOOH solution to the substrate solution at 0 °C.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.
-
Remove the THF under reduced pressure.
-
Separate the aqueous layer and wash it with diethyl ether or ethyl acetate to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the final carboxylic acid product with an organic solvent. Dry the combined organic layers and concentrate to yield the deprotected product.
References
-
Hungarian Journal of Industry and Chemistry. (2021). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]
-
YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
ResearchGate. (2014). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. [Link]
-
University of California, Irvine. Protecting Groups. [Link]
-
NIH. (2014). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. [Link]
-
NIH. (2014). O-Ethyl S-{(S)-1-oxo-1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]propan-2-yl} carbonodithioate. [Link]
-
ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. [Link]
-
PubChem. 2-Oxazolidinone, 4-phenyl-, (4S)-. [Link]
Sources
Technical Support Center: Enhancing the Stability of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic Acid Derivatives
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the stability challenges associated with these valuable chiral auxiliaries and synthetic intermediates. Our goal is to empower you with the knowledge to anticipate and mitigate degradation, ensuring the integrity and success of your experiments.
Introduction: The Double-Edged Sword of Reactivity and Stability
This compound and its N-acyl derivatives, often referred to as Evans auxiliaries, are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2] However, the very features that impart their desirable reactivity also render them susceptible to degradation under various experimental and storage conditions. Understanding the interplay of factors influencing their stability is paramount for reproducible results and the synthesis of high-purity compounds. This guide will delve into the common stability-related issues, their underlying chemical mechanisms, and practical solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound derivatives.
Q1: What are the primary modes of degradation for N-acyl-(S)-4-phenyl-2-oxazolidinone derivatives?
A1: The primary degradation pathways for these compounds are hydrolysis (both acid- and base-catalyzed), racemization of newly formed stereocenters, and to a lesser extent, oxidative and photolytic degradation.[3][4][5] The most vulnerable point in the molecule is the N-acyl group, which can be cleaved under various conditions. The oxazolidinone ring itself can also be susceptible to cleavage under harsh basic conditions.[6][7]
Q2: My chiral product is showing a loss of enantiomeric excess after cleavage of the auxiliary. What is causing this racemization?
A2: Racemization, or more accurately epimerization at the newly formed stereocenter alpha to the carbonyl, is a common issue, particularly during the cleavage of the chiral auxiliary.[3] The most frequent cause is the formation of a planar enolate intermediate under basic conditions. Harsh acidic conditions can also lead to enolization and subsequent loss of stereochemical integrity.[6] To mitigate this, it is crucial to employ mild cleavage conditions and carefully control the reaction temperature, keeping it as low as possible.[3]
Q3: I am observing an unexpected side product during the LiOH/H₂O₂ cleavage of my N-acyl oxazolidinone. What could it be?
A3: A common side product during cleavage with lithium hydroxide and hydrogen peroxide is the corresponding hydroxyamide.[3][6] This arises from the competitive attack of hydroxide ions on the exocyclic carbonyl group. The desired cleavage proceeds via the attack of the hydroperoxide anion (OOH⁻). To favor the desired carboxylic acid product, it is recommended to use a sufficient excess of hydrogen peroxide.[3] It is also important to be aware that this reaction can evolve oxygen gas due to the decomposition of a peracid intermediate, which can pose a safety risk in a closed system.[4][6][8]
Q4: What are the ideal storage conditions for this compound and its derivatives?
A4: To ensure long-term stability, these compounds should be stored in a cool, dry, and dark environment.[9] For solid materials, storage at 0-8°C is recommended.[9] Solutions, particularly in protic solvents, should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed glass vials with Teflon-lined caps to prevent hydrolysis and oxidation.[10]
Q5: Can the substituents on the phenyl ring or the acyl group influence the stability of the molecule?
A5: Yes, the electronic nature of the substituents can impact stability. Electron-withdrawing groups on the 2-phenyl substituent of related oxazolidine compounds have been shown to increase the rate of hydrolysis.[4] This is attributed to the stabilization of the ring-opened intermediate. While specific studies on N-acyl-(S)-4-phenyl-2-oxazolidinone derivatives are limited, it is a reasonable assumption that similar electronic effects could play a role in their stability.
Troubleshooting Guides
This section provides detailed troubleshooting for common stability-related issues encountered during experimental work.
Issue 1: Incomplete or Slow Cleavage of the Chiral Auxiliary
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Significant starting material remains after the recommended reaction time. | 1. Insufficient equivalents of the cleaving reagent (e.g., LiOH, H₂O₂).2. Low reaction temperature.3. Steric hindrance around the acyl group. | 1. Increase the equivalents of the cleaving reagent. For LiOH/H₂O₂, ensure an adequate excess of H₂O₂ is used to favor the desired cleavage pathway.[3]2. Gradually increase the reaction temperature while carefully monitoring for the formation of side products or epimerization.3. If steric hindrance is a major issue, consider alternative, less sterically demanding cleavage methods, such as reductive cleavage with LiBH₄ if compatible with other functional groups.[11] |
| Formation of multiple unidentified byproducts. | 1. Degradation of the desired product under the cleavage conditions.2. Competing cleavage of the endocyclic carbamate. | 1. Switch to milder cleavage conditions. For example, if harsh basic conditions are causing degradation, explore enzymatic cleavage or reductive methods.[12]2. Avoid using strong, non-peroxide bases like NaOH or KOH alone for hydrolysis, as they can favor cleavage of the oxazolidinone ring.[7] |
Issue 2: Racemization/Epimerization During Synthesis or Workup
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| The final product shows reduced enantiomeric or diastereomeric excess compared to the intermediate. | 1. Use of a strong, sterically unhindered base for deprotonation or during workup.2. Elevated temperatures during reaction or purification.3. Prolonged exposure to acidic or basic conditions during chromatography. | 1. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine for base-mediated reactions.[3]2. Maintain low temperatures (-78°C to 0°C) during all stereocenter-forming and cleavage steps.[3]3. Neutralize the reaction mixture promptly after completion. Use buffered mobile phases or add a small amount of a neutralising agent like triethylamine to the eluent during silica gel chromatography if your compound is base-sensitive. |
Issue 3: Degradation During Storage
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Purity of the compound decreases over time as determined by HPLC. | 1. Hydrolysis due to atmospheric moisture.2. Oxidation from exposure to air.3. Photodegradation from exposure to light. | 1. Store the compound in a desiccator over a suitable drying agent. For long-term storage, consider sealing under an inert atmosphere.2. Purge the storage container with argon or nitrogen before sealing.[10]3. Store in an amber vial or in a light-proof container.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of your this compound derivative and for developing a stability-indicating analytical method.[13]
Objective: To identify potential degradation products under various stress conditions.
Materials:
-
Your this compound derivative
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC vials
Procedure:
-
Acid Hydrolysis: Dissolve your compound in methanol to a concentration of ~1 mg/mL. To separate aliquots, add an equal volume of 0.1 M HCl and 1 M HCl. Incubate the solutions at 60°C for 24 hours. Take samples at intermediate time points (e.g., 2, 6, 12 hours) and at the final time point. Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve your compound in methanol to a concentration of ~1 mg/mL. To separate aliquots, add an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate the solutions at room temperature for 24 hours. Take samples at intermediate and final time points. Neutralize the samples with an appropriate amount of HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve your compound in methanol to a concentration of ~1 mg/mL. Add an equal volume of 3% H₂O₂. Incubate the solution at room temperature for 24 hours, protected from light. Take samples at intermediate and final time points.
-
Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 48 hours. Also, prepare a solution of the compound in methanol (~1 mg/mL) and incubate at 60°C for 48 hours.
-
Photodegradation: Prepare a solution of the compound in methanol (~1 mg/mL). Expose the solution to a calibrated light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) as per ICH Q1B guidelines.[13] Keep a control sample wrapped in aluminum foil to protect it from light.
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm (or monitor at multiple wavelengths if using a PDA detector) Injection Volume: 10 µL Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[14] Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation peaks generated during the forced degradation study.
Visualizing Degradation Pathways and Workflows
Caption: Major hydrolytic degradation pathways.
Caption: Oxidative cleavage and byproduct formation.
References
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(8), 1534-1543. [Link]
-
Beutner, G. L., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 24(2), 243-251. [Link]
-
Zheng, C., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(11), 4647-4658. [Link]
-
Smith, T. E., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 84(1), 135. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38386-38393. [Link]
-
Kallman, N. J., & Fandrick, K. R. (2019). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Catalysis, 9(11), 10606-10611. [Link]
-
Sachan, A., et al. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 78(2), 269-275. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of boron enolates of N-acyl oxazolidones. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Bano, D., et al. (2014). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. AAPS PharmSciTech, 15(4), 988-997. [Link]
-
Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 26(19), 5989. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Patel, K. N., et al. (2011). Development and validation of a stability-indicating HPLC method for the simultaneous estimation of cefixime and linezolid. Journal of Chromatographic Science, 49(10), 749-755. [Link]
-
Evans, D. A., et al. (1990). Asymmetric synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031. [Link]
-
PubChem. (4S)-4-phenyloxazolidin-2-one. [Link]
-
Jigs Chemical. This compound. [Link]
-
Letopharm Limited. 2-oxo-4-phenyl-3-oxazolidine-acetic acid. [Link]
-
Evans, D. A., et al. (1982). Acyclic stereocontrol. 1. Asymmetric synthesis of β-hydroxy-α-methyl carbonyl compounds. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Wu, Y.-D., & Houk, K. N. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Nagasawa, K., et al. (1998). A practical method for the reductive cleavage of Evans' oxazolidinone auxiliaries with sodium borohydride. Tetrahedron Letters, 39(31), 5539-5542. [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
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- 5. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling the Synthesis of (S)-2-(2-Oxo-4-phenyloxazolidin-3-yl)acetic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis and application of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid and its derivatives. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning from bench-scale experiments to pilot-plant or manufacturing scales. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.
The use of Evans-type chiral auxiliaries, such as (S)-(+)-4-Phenyl-2-oxazolidinone, is a cornerstone of modern asymmetric synthesis, prized for its reliability and high stereocontrol in reactions like aldol additions and alkylations.[1][2] However, the very features that make these reagents effective at the milligram scale can introduce significant hurdles in terms of safety, reagent handling, and product purification when producing kilograms of material.
This guide is structured in a question-and-answer format to directly address the practical issues you may be facing.
General Synthesis Workflow
The overall process typically involves three key stages: N-acylation of the chiral auxiliary, diastereoselective enolate formation and reaction, and finally, cleavage to release the chiral product and recover the auxiliary. Each stage presents unique scalability challenges.
Caption: General workflow for using an Evans auxiliary.
Frequently Asked Questions & Troubleshooting
Section A: N-Acylation of the Auxiliary
Q1: We are scaling up the N-acylation of (S)-4-phenyl-2-oxazolidinone using n-butyllithium (n-BuLi) and an acyl chloride at -78 °C. Our yields are inconsistent, and we are concerned about safety. Why is this happening and what are the alternatives?
This is a very common and critical issue. The classic n-BuLi protocol is highly effective on a small scale but presents significant control and safety challenges upon scale-up.
Root Cause Analysis:
-
Heat Transfer: The reaction to form the lithium amide is fast and exothermic. In a large reactor, it is extremely difficult to maintain a uniform -78 °C. Poor mixing and inefficient heat dissipation through the reactor jacket can create localized "hot spots." These warmer zones can lead to the degradation of the pyrophoric n-BuLi and the temperature-sensitive lithium salt, causing side reactions and lowering your yield.
-
Reagent Stability: n-BuLi is a highly reactive and pyrophoric reagent, making its handling and transfer on a large scale hazardous. Any exposure to moisture or air will quench the reagent, leading to inaccurate stoichiometry and failed reactions.
Recommended Solutions & Protocols: Moving away from cryogenic and pyrophoric reagents is highly advisable for scalable processes. Milder, more robust methods are available that can often be run at or near room temperature.
Alternative 1: Acylation with Acid Fluorides This method avoids strong, pyrophoric bases and cryogenic temperatures, making it inherently safer and more scalable.[3]
-
Protocol: N-Acylation using an Acid Fluoride
-
In a suitable reactor, dissolve the carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add cyanuric fluoride (0.5 eq) and pyridine (1.1 eq). Stir at room temperature for 1-2 hours until the acid fluoride formation is complete (monitor by TLC or LC-MS).
-
In a separate vessel, dissolve (S)-4-phenyl-2-oxazolidinone (1.05 eq) and triethylamine (NEt₃, 1.5 eq) in DCM.
-
Slowly add the acid fluoride solution to the oxazolidinone solution.
-
Stir at room temperature for 2-4 hours until the reaction is complete.
-
Perform a standard aqueous workup to remove salts and isolate the N-acylated product.
-
Alternative 2: Acylation using Pivaloyl Chloride This method, developed by Prasad et al., uses a mixed anhydride approach that is highly efficient and avoids n-BuLi.[4]
-
Protocol: N-Acylation using Pivaloyl Chloride
-
Suspend the carboxylic acid (1.0 eq) in a suitable solvent like THF.
-
Cool the mixture to 0 °C and add NEt₃ (1.1 eq).
-
Slowly add pivaloyl chloride (1.05 eq) and stir for 1 hour at 0 °C to form the mixed anhydride.
-
In a separate flask, dissolve (S)-4-phenyl-2-oxazolidinone (1.0 eq) in THF and add lithium chloride (1.1 eq).
-
Add the oxazolidinone solution to the mixed anhydride mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup to isolate the product.
-
Data Summary: Comparison of N-Acylation Methods
| Method | Key Reagents | Temperature | Key Scalability Considerations |
| Classic | n-BuLi, Acyl Chloride | -78 °C | Hazardous reagents, cryogenic, poor heat transfer control. |
| Acid Fluoride | Cyanuric Fluoride, NEt₃ | Room Temp. | Milder, avoids pyrophorics, better temperature control.[3] |
| Pivaloyl Chloride | Pivaloyl Chloride, NEt₃, LiCl | 0 °C to RT | Efficient, avoids n-BuLi, uses common reagents.[4] |
Section B: Diastereoselective Alkylation
Q2: Our diastereomeric ratio (d.r.) is excellent on the lab scale (>98:2), but it drops significantly (e.g., to 90:10) in the pilot plant. What is causing this loss of stereocontrol?
Maintaining high diastereoselectivity on a large scale is almost always a problem of controlling the enolate geometry. For Evans auxiliaries, the formation of a Z-enolate is crucial for high stereocontrol, as it directs the incoming electrophile to one face of the molecule.[2]
Root Cause Analysis:
-
Incomplete Deprotonation: If the base (e.g., LDA, LiHMDS) is not added smoothly or in the correct stoichiometric amount, you can have incomplete conversion to the enolate. The remaining starting material can interfere with the reaction.
-
Poor Temperature Control: Enolate formation is highly temperature-sensitive. As with the acylation step, poor heat transfer in large reactors can lead to localized warming. This can cause equilibration between the desired Z-enolate and the undesired E-enolate, which leads to the formation of the wrong diastereomer.
-
Slow Electrophile Addition: The enolate is a reactive intermediate. If the addition of the electrophile (e.g., alkyl halide) is too slow, the enolate may begin to decompose or equilibrate, again eroding the d.r.
Caption: Control of enolate geometry is key for diastereoselectivity.
Recommended Solutions:
-
Reactor Engineering: Ensure your reactor has adequate agitation and cooling capacity for the batch size. Baffles within the reactor can significantly improve mixing.
-
Controlled Addition: Use a dosing pump for the slow, subsurface addition of both the base and the electrophile. This helps maintain a constant temperature and concentration profile.
-
Lewis Acid Choice: The choice of Lewis acid can influence the rigidity of the transition state. While boron enolates often give excellent selectivity, magnesium halide-catalyzed reactions can also be highly effective and may offer cost and handling benefits on a larger scale.
-
Process Analytical Technology (PAT): Consider using in-situ monitoring tools (like ReactIR) to track the formation of the enolate in real-time, ensuring complete conversion before adding the electrophile.
Section C: Auxiliary Cleavage & Recovery
Q3: We are performing the LiOH/H₂O₂ cleavage to get our carboxylic acid. On a 1 kg scale, we observed significant gas evolution and had a near over-pressurization event. What is happening, and how can we do this safely?
This is a well-documented but often overlooked hazard of this transformation. The issue is the decomposition of an unstable peracid intermediate, which releases molecular oxygen.[5]
Root Cause Analysis (The Hazard):
-
The hydroperoxide anion (from LiOH + H₂O₂) attacks the carbonyl of the N-acyl oxazolidinone.
-
This forms a peracid intermediate.
-
Under the basic reaction conditions, this peracid is unstable and is rapidly reduced by excess hydrogen peroxide.
-
This disproportionation reaction produces the desired carboxylate, water, and one stoichiometric equivalent of oxygen gas .[5]
In a large, sealed reactor containing flammable organic solvents like THF, the sudden release of a large volume of oxygen can create a highly dangerous, pressurized, and flammable/explosive atmosphere.[5]
Caption: The hazardous pathway of oxygen evolution during LiOH/H₂O₂ cleavage.
Recommended Safe Operating Procedure:
-
Control the Stoichiometry: Use the minimum effective excess of hydrogen peroxide. The rate of oxygen evolution is dependent on the H₂O₂ concentration.[5]
-
Control the Temperature: Maintain the reaction at a consistently low temperature (e.g., 0-5 °C). The decomposition is exothermic and runs away at higher temperatures.
-
Control the Addition Rate: The LiOH solution should be added slowly and sub-surface to the reaction mixture containing the substrate and H₂O₂. This ensures the LiOH is consumed as it is added and prevents a large build-up of reactive species.
-
Reactor Safety:
-
Ensure the reactor is properly vented to a safe location.
-
Use a nitrogen sweep in the headspace and monitor the oxygen concentration. An alarm should be set if O₂ levels exceed a safe threshold (e.g., <5%).
-
-
Quench Carefully: The quench step, often with sodium bisulfite or sodium thiosulfate to destroy excess peroxide, is also exothermic and must be performed slowly with adequate cooling.
Q4: Our auxiliary recovery yields are poor, and the material requires extensive repurification. How can we improve the workup on a large scale?
Efficient recovery of the expensive chiral auxiliary is critical for the economic viability of the process.
Root Cause Analysis:
-
Inefficient Extraction: (S)-4-phenyl-2-oxazolidinone has moderate water solubility. During the workup, after separating the product, the auxiliary remains in the aqueous layer. A single extraction with an organic solvent is often insufficient on a large scale.
-
Emulsion Formation: Large-scale liquid-liquid extractions are prone to forming stable emulsions, which can trap a significant amount of the auxiliary at the interface.
-
pH Control: The solubility of both the acidic product and the neutral auxiliary is pH-dependent. Improper pH during the extraction phase can lead to poor separation.
Recommended Solutions:
-
Optimized Extraction: After removing your acidic product, adjust the pH of the aqueous layer if necessary and perform multiple, sequential extractions with a suitable solvent like ethyl acetate or DCM. For very large scales, consider a continuous liquid-liquid extractor.
-
Back-Extraction: If the auxiliary is extracted along with product impurities, a back-extraction into a fresh aqueous phase can sometimes help purify it.
-
Crystallization: Develop a robust recrystallization protocol. A good starting point is a mixed solvent system like ethyl acetate/heptane. Seeding the solution with a small amount of pure auxiliary can be critical for inducing crystallization on a large scale.
-
Column Chromatography: While not ideal for manufacturing, a large silica gel plug filtration can be a practical way to remove baseline impurities before a final crystallization step.
References
-
McKellop, K. B., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
-
Dymock, B. W., et al. (2018). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Oxazolidinone Synthesis. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
- Google Patents. (2021). Preparation method of (S)-4-phenyl-2-oxazolidinone. CN112500361A.
-
Sundén, H., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry. [Link]
-
PubChem. 2-Oxazolidinone, 4-phenyl-, (4S)-. [Link]
-
Govender, T., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. [Link]
-
Devine, P. N., et al. (2000). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. Organic Process Research & Development. [Link]
-
Golisade, A., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. [Link]
-
Prasad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters. [Link]
Sources
Technical Support Center: Purification of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
Welcome to the technical support guide for (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this critical chiral building block. As a key intermediate in the synthesis of pharmaceuticals, its purity is paramount for the success of subsequent stereoselective reactions.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented with probable causes and validated solutions.
Question 1: My final product is an oil or a sticky solid that refuses to crystallize. What steps should I take?
Answer:
This is a common issue often indicative of high impurity levels or the presence of residual solvents.
-
Probable Cause 1: Residual Solvent: Even trace amounts of reaction or extraction solvents (e.g., THF, Dichloromethane, Ethyl Acetate) can hinder crystallization by acting as a eutectic impurity.
-
Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), for an extended period. If the product is an oil, co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., hexane or diethyl ether) can help remove residual high-boiling solvents.
-
-
Probable Cause 2: High Impurity Load: The presence of multiple byproducts can suppress the crystal lattice formation of the desired compound.
-
Solution: Avoid going directly to crystallization. First, attempt a primary purification using flash column chromatography. This will remove the bulk of impurities, and the resulting partially purified material will have a much higher propensity to crystallize.
-
-
Probable Cause 3: Incorrect Solvent for Crystallization: The chosen solvent may be too good, preventing the product from precipitating, or too poor, causing it to "oil out."
-
Solution: Perform small-scale solubility tests to find an appropriate solvent or solvent system. A good single-solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Alternatively, a two-solvent (solvent/anti-solvent) system is often effective. See the FAQ section for recommended solvent systems.
-
Question 2: My NMR/LC-MS analysis shows the presence of a diastereomeric impurity. What is the most effective removal strategy?
Answer:
The presence of a diastereomer indicates incomplete stereoselectivity in the reaction that formed the N-acyl oxazolidinone. Since diastereomers have different physical properties, they can be separated.
-
Probable Cause: The diastereoselectivity of the acylation or alkylation step was not optimal. This can be influenced by the base, solvent, temperature, or Lewis acid used.[3][4]
-
Solution 1: Fractional Recrystallization: This is the most scalable and often preferred method. Diastereomers can have different solubilities, allowing one to crystallize preferentially. This may require careful optimization of the solvent system and crystallization temperature, and multiple recrystallization cycles may be necessary. A patent for recovering a similar chiral auxiliary, (S)-(+)-4-phenyl-2-oxazolidone, successfully uses absolute ethanol for crystallization, which is a good starting point.[5]
-
Solution 2: Flash Column Chromatography: This is the most reliable method for separating diastereomers if recrystallization fails or is too slow. A fine-mesh silica gel and an optimized eluent system with a shallow gradient are typically required.
-
Expert Tip: Use Thin Layer Chromatography (TLC) to screen for a mobile phase that gives the best possible separation (ΔRf) between the two diastereomer spots. A mixture of hexane and ethyl acetate or dichloromethane and methanol are common starting points.
-
-
Solution 3: Preparative HPLC/SFC: For very difficult separations or when very high purity (>99.5%) is required, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase (CSP) can be employed.[][7] SFC is often faster and uses less solvent.[]
-
Question 3: I'm observing a byproduct consistent with hydrolysis of the oxazolidinone ring or the N-acyl bond. What causes this and how can it be prevented?
Answer:
The oxazolidinone ring and the amide linkage are susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[8]
-
Probable Cause 1: Aggressive pH during Workup: Using strong aqueous acids (e.g., >1M HCl) or bases (e.g., >1M NaOH) during the extractive workup can initiate hydrolysis.
-
Solution: Use milder reagents for workup, such as saturated aqueous ammonium chloride (NH₄Cl) for quenching reactions and saturated sodium bicarbonate (NaHCO₃) for neutralizing acid. Always perform aqueous extractions at room temperature or below and minimize the contact time.
-
-
Probable Cause 2: Inappropriate Cleavage Conditions: If this product is an intermediate, the subsequent step to remove the chiral auxiliary might be the source of hydrolysis of the desired product. Standard methods for cleaving N-acyloxazolidinones, such as using lithium hydroxide (LiOH), can sometimes be too harsh.[8][9]
Frequently Asked Questions (FAQs)
Question 4: What are the most common sources of impurities in reactions producing this compound?
Answer:
Understanding the origin of impurities is key to preventing their formation. The table below summarizes common impurities and their typical sources.
| Impurity Type | Likely Source / Formation Mechanism | Primary Method of Removal |
| (R)-Diastereomer | Incomplete diastereoselectivity during the N-acylation step. | Flash Chromatography, Fractional Recrystallization |
| (S)-4-phenyl-2-oxazolidinone | Unreacted starting material from the N-acylation reaction. | Aqueous wash (if solubility differs), Recrystallization |
| Epimerized Product | Use of excess strong base (e.g., nBuLi) or elevated temperatures during enolate formation can cause epimerization at the α-carbon.[9] | Flash Chromatography, Preparative HPLC |
| Hydrolysis Products | Exposure to strong acid/base during workup or purification.[8] | Prevention via mild workup conditions. |
| Residual Solvents | Incomplete removal of reaction or extraction solvents (e.g., THF, EtOAc, DCM). | High-vacuum drying, Trituration |
Question 5: When should I choose flash chromatography over recrystallization for purification?
Answer:
The choice depends on the nature of the impurities, the required purity, and the scale of the reaction. The following decision tree provides a general guide.
Caption: Decision tree for selecting a purification method.
-
Choose Recrystallization when:
-
The desired compound is the major component (>85-90% purity).
-
The impurities have significantly different solubility profiles.
-
Working on a large scale, as it is often more economical and less labor-intensive than chromatography.
-
-
Choose Flash Chromatography when:
-
The product is an oil or initial purity is low.
-
Separating compounds with very similar polarities, such as diastereomers.[7]
-
Multiple impurities are present.
-
Speed is critical and scale is small to moderate.
-
Protocols and Data
This section provides detailed experimental procedures and reference data to support your purification efforts.
Protocol 1: Optimized Recrystallization
This protocol provides a robust method for purifying multi-gram quantities of the title compound, assuming an initial purity of >90%.
-
Solvent Selection: Place ~50 mg of the crude material in a small vial. Add a potential solvent (see Table 2) dropwise at room temperature until the solid dissolves. A good single solvent will require a significant volume. For a two-solvent system, dissolve the solid in a minimal amount of a "solvent" (e.g., Ethanol, Ethyl Acetate) and then add an "anti-solvent" (e.g., Hexane, Water) dropwise until persistent cloudiness appears.
-
Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot "solvent" to fully dissolve the material with gentle swirling.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
| Solvent | Anti-Solvent | Notes |
| Ethanol | Water | Good for polar impurities. Add water slowly to the hot ethanol solution. |
| Ethyl Acetate | Hexane | Excellent for a wide range of non-polar to moderately polar impurities. |
| Isopropanol | - | Can be used as a single solvent. Cool slowly. |
| Toluene | Hexane | Effective for larger scales; ensure proper ventilation. |
| Table 2: Recommended solvent systems for recrystallization. |
Protocol 2: Impurity Identification Workflow
A systematic approach is required to identify unknown impurities, which informs the purification strategy.
Caption: Systematic workflow for identifying unknown impurities.
References
-
PharmTech. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Pharmaceutical Technology. Retrieved from [Link]
-
Wipf, P., & Fritch, P. C. (1999). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 1(10), 1583–1585. Retrieved from [Link]
-
Parra-Rivera, A. C., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245–14261. Retrieved from [Link]
-
de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(6). Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Chem-Impex International. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. Retrieved from [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Equation Chem. Retrieved from [Link]
-
Parra-Rivera, A. C., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. PubMed. Retrieved from [Link]
-
BioRuler. (n.d.). This compound. BioRuler. Retrieved from [Link]
- Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
ResearchGate. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved from [Link]
- Google Patents. (2016). CN105566243A - Method of recovering (s)-(+)-4-phenyl-2-oxazolidone from Ezetimibe production effluent.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Retrieved from [Link]
-
YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
PubMed. (n.d.). The N-acylethanolamine-hydrolyzing acid amidase (NAAA). Retrieved from [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. CN105566243A - Method of recovering (s)-(+)-4-phenyl-2-oxazolidone from Ezetimibe production effluent - Google Patents [patents.google.com]
- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Scrutinizing (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid in the Context of Asymmetric Synthesis
In the landscape of modern organic chemistry, the precise control of stereochemistry is paramount for the synthesis of complex, enantiomerically pure molecules, a cornerstone of pharmaceutical development and materials science.[1] Chiral auxiliaries are a powerful and well-established class of reagents that temporarily impart chirality to a prochiral substrate, thereby directing the stereochemical outcome of a subsequent chemical transformation. This guide offers a comparative analysis of chiral auxiliaries, with a focus on the widely used oxazolidinone family, and explores the potential role of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid within this class.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
The fundamental concept behind a chiral auxiliary is its temporary covalent attachment to a substrate to form a diastereomeric intermediate. This intermediate, now possessing a defined chiral environment, undergoes a diastereoselective reaction. The steric and electronic properties of the auxiliary create a facial bias, favoring the approach of reagents from one direction over the other. Following the desired transformation, the auxiliary is cleaved from the product and can, ideally, be recovered and reused.[1] This strategy offers a reliable and predictable method for establishing new stereocenters.
A variety of chiral auxiliaries have been developed, each with its own merits and applications. Among the most successful and widely adopted are Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based systems.[1]
This compound: A Chiral Building Block
This compound is a chiral molecule that incorporates the (S)-4-phenyl-2-oxazolidinone scaffold, a core structure in a highly successful family of chiral auxiliaries.[2][3] This compound is recognized for its utility as a chiral building block in the synthesis of bioactive molecules and novel drugs, particularly in the development of pharmaceuticals targeting neurological disorders.[2][3] Its inherent chirality makes it a valuable component for producing enantiomerically pure compounds.[2][3]
The synthesis of the parent (S)-4-phenyl-2-oxazolidinone is typically achieved from the corresponding amino alcohol, (S)-phenylglycinol, through cyclization.[4]
A Comparative Analysis with Established Chiral Auxiliaries
While this compound is primarily utilized as a chiral building block, its structural similarity to the widely acclaimed Evans' auxiliaries invites a comparative discussion on its potential as a chiral directing group. Evans' oxazolidinones, particularly N-acylated derivatives, have demonstrated exceptional efficacy in a range of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions.[1][5]
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of stereocenters. The diastereoselectivity of this reaction when mediated by chiral auxiliaries is a critical measure of their effectiveness.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) |
| Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone derivative) | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 | >99% | 85-95 |
| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Benzaldehyde | >95:5 (anti) | >98% | ~80-90 |
| Pseudoephedrine Amide | N-Propionyl pseudoephedrine amide | Benzaldehyde | >95:5 (syn) | >98% | ~85-95 |
This table represents typical data compiled from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
The high degree of stereocontrol exerted by Evans' oxazolidinones is attributed to the formation of a rigid, chelated transition state, which effectively shields one face of the enolate.[6]
Potential Role of the N-Acetic Acid Moiety
The distinguishing feature of this compound is the N-acetic acid group. In the context of its use as a chiral auxiliary, this group would serve as the point of attachment for a substrate, likely through an ester or amide linkage. The presence of the carboxylic acid functionality introduces both potential advantages and challenges compared to the standard N-acyl derivatives.
Potential Advantages:
-
Modified Reactivity: The electronic nature of the N-acetic acid linker could influence the reactivity of the enolate and the stereochemical outcome of the reaction.
-
Alternative Cleavage Strategies: The ester or amide bond to the acetic acid moiety might be susceptible to different cleavage conditions compared to the direct N-acyl bond, potentially offering milder or more orthogonal deprotection strategies.
Potential Challenges:
-
Chelation and Stereocontrol: The additional carbonyl group and the flexibility of the acetic acid linker could interfere with the formation of the well-defined, rigid transition state that is crucial for high diastereoselectivity in Evans' auxiliary-mediated reactions. This could lead to lower levels of stereocontrol.
-
Synthetic Complexity: The attachment of substrates to the N-acetic acid group would require an additional synthetic step compared to the direct acylation of the parent oxazolidinone.
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
The following is a representative protocol for the diastereoselective alkylation of an N-acyl oxazolidinone, a common application of Evans' auxiliaries.[2]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise and stir the reaction mixture for 1 hour at -78 °C.
-
Allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise.
-
Stir the solution at -78 °C for 30 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product, dry the organic phase, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques. Purify the major diastereomer by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq.) in a mixture of THF and water.
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) (excess).[1][7]
-
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer to protonate the carboxylic acid product and then extract with an organic solvent.
-
Dry and concentrate the organic extracts to obtain the enantiomerically enriched carboxylic acid.
Visualizing the Workflow and Mechanism
Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.
Caption: Simplified mechanism of diastereoselective alkylation using an Evans' oxazolidinone.
Conclusion
This compound is a valuable chiral building block for the synthesis of complex molecules. While it shares a core structure with the highly effective Evans' chiral auxiliaries, its utility as a chiral directing group in its own right is not well-documented in the scientific literature. A direct comparison of its performance with established auxiliaries is therefore challenging due to the lack of experimental data.
Based on the principles of asymmetric synthesis, the N-acetic acid moiety introduces both potential for novel applications and significant challenges to achieving the high levels of stereocontrol characteristic of the parent N-acyl oxazolidinones. Further research is needed to explore the viability of this compound and its derivatives as practical chiral auxiliaries. For researchers and drug development professionals seeking reliable and high-performing methods for asymmetric synthesis, the well-established Evans' oxazolidinones, Oppolzer's camphorsultams, and related systems remain the state-of-the-art.
References
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-
García-Merinos, J. P., et al. (2014). O-Ethyl S-{(S)-1-oxo-1-[(R)-2-oxo-4-phenyl-oxazolidin-3-yl]propan-2-yl} carbonodi-thio-ate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o584–o585. Available from: [Link]
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Ansari, M. A., et al. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(82), 52035-52058. Available from: [Link]
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Chem-Impex International. This compound. Available from: [Link]
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ResearchGate. Methods for cleavage of chiral auxiliary. Available from: [Link]
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Humphreys, L. D., et al. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. JACS Au, 1(10), 1699–1707. Available from: [Link]
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Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803–8817. Available from: [Link]
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DeRatt, L. G., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1463–1471. Available from: [Link]
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Hungarian Journal of Industry and Chemistry. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Available from: [Link]
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ResearchGate. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Available from: [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available from: [Link]
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ResearchGate. Asymmetric biomimetic oxidations of phenols using oxazolidines as chiral auxiliaries: The enantioselective synthesis of (+)- and (-)-dehydrodiconiferyl alcohol. Available from: [Link]
-
Belokon', Y. N., et al. (2000). (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones: ideal Michael acceptors to afford a virtually complete control of simple and face diastereoselectivity in addition reactions with glycine derivatives. Organic Letters, 2(6), 747–750. Available from: [Link]
-
Hein, J. E. (2005). Design, synthesis and application of fluorous oxazolidinone chiral auxiliaries. University of Manitoba. Available from: [Link]
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Lee, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2999. Available from: [Link]
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ChemistryViews. N-Acylation of Oxazolidinones. Available from: [Link]
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A Comparative Guide to Asymmetric Synthesis: Evans Auxiliary vs. Sulfur-Based Chiral Auxiliaries
In the landscape of modern organic synthesis, the reliable and predictable installation of stereocenters is paramount, particularly in the fields of pharmaceutical development and natural product synthesis. Chiral auxiliaries—reversibly attached, enantiopure molecules that direct the stereochemical course of a reaction—remain a cornerstone of this endeavor.[1][2] Among the pantheon of these tools, Evans oxazolidinone auxiliaries have long been hailed as the gold standard for their high efficacy and predictability.[3] However, the past few decades have seen the rise of sulfur-based chiral auxiliaries, which have demonstrated superior performance in specific, critical applications.[4]
This guide provides an in-depth, objective comparison of these two preeminent classes of chiral auxiliaries. We will delve into their mechanistic underpinnings, compare their performance with supporting experimental data, and provide detailed protocols to bridge theory with practice for researchers at the bench.
The Gold Standard: Evans Oxazolidinone Auxiliaries
Developed and popularized by David A. Evans, chiral oxazolidinones are heterocyclic compounds, typically derived from readily available amino acids like valine or phenylalanine.[5] Their widespread adoption is a testament to their reliability in a multitude of asymmetric transformations.[2][6]
Mechanism of Stereocontrol
The efficacy of Evans auxiliaries hinges on their ability to create a highly ordered and sterically defined environment around the reaction center. In the context of the widely used asymmetric alkylation, the process begins with the acylation of the auxiliary's nitrogen atom.[7] Subsequent deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide, generates a rigid, chelated (Z)-enolate.[8] The substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) sterically shields one face of this enolate. Consequently, an incoming electrophile can only approach from the less hindered opposite face, resulting in a highly diastereoselective carbon-carbon bond formation.[3][8]
For aldol reactions, the stereochemical outcome is reliably predicted by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state involving the enolate, the aldehyde, and a chelating Lewis acid (typically boron).[3][5] This ordered transition state minimizes steric interactions and leads to the formation of the "Evans syn" aldol adduct with exceptional diastereoselectivity.[4]
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A Researcher's Guide to the Stereochemical Validation of Products from (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in drug development where the stereochemistry of a molecule can dictate its pharmacological activity and toxicological profile.[1][2] (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid stands as a cornerstone chiral auxiliary, a temporary stereogenic unit that guides the formation of a new chiral center with a high degree of stereocontrol.[3][4][5][6] This guide provides an in-depth comparison of the critical analytical techniques used to validate the stereochemistry of products derived from this invaluable synthetic tool. We will delve into the principles, protocols, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and X-ray crystallography, offering field-proven insights to ensure the integrity of your stereochemical assignments.
The Role of this compound in Asymmetric Synthesis
This compound belongs to the esteemed class of Evans auxiliaries.[3][7] These oxazolidinone-based structures are covalently attached to a prochiral substrate, creating a chiral environment that directs the approach of reagents to one face of the molecule, leading to a diastereoselective transformation.[7][8] The resulting product is a mixture of diastereomers, where one is formed in significant excess. The auxiliary is then cleaved under mild conditions to reveal the desired enantiomerically enriched product and can often be recovered for reuse.[7]
The phenyl group at the 4-position of the oxazolidinone ring provides a rigid steric shield, effectively blocking one face of the enolate derived from the N-acylated auxiliary. This steric hindrance is the primary determinant of the high diastereoselectivity observed in reactions such as alkylations and aldol additions.[7]
Diagram: Asymmetric Alkylation Workflow
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
I. Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Following the diastereoselective reaction, the immediate product is a mixture of diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary and most direct method for determining the diastereomeric ratio (d.r.) of this mixture.[9]
Principle: Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, including their NMR spectra.[2] Protons in the different diastereomers will experience slightly different chemical environments, leading to distinct signals with different chemical shifts in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Data Processing: Process the spectrum by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.
-
Analysis: Identify a set of well-resolved signals corresponding to a specific proton in each diastereomer. These are often protons adjacent to the newly formed stereocenter or on the chiral auxiliary itself. Integrate the identified signals. The ratio of the integration values gives the diastereomeric ratio.
Data Presentation:
| Diastereomer | Proton Signal (ppm) | Integral Value | Diastereomeric Ratio |
| Major | 4.65 (dd, 1H) | 95.0 | 95:5 |
| Minor | 4.62 (dd, 1H) | 5.0 |
Causality Behind Experimental Choices:
-
High-Field NMR: A higher magnetic field strength (e.g., 400 MHz or greater) is crucial for resolving the often small chemical shift differences between diastereomeric protons, especially in complex molecules.[9]
-
Choice of Solvent: The choice of deuterated solvent can sometimes influence the chemical shift dispersion. If signals are overlapping, acquiring spectra in different solvents (e.g., benzene-d₆) can be beneficial.
-
Band-Selective Pure Shift NMR: In cases of severe signal overlap, advanced NMR techniques like band-selective pure shift NMR can be employed.[10][11][12] This method collapses multiplets into singlets, significantly enhancing spectral resolution and allowing for more accurate integration.[10][11][12]
Trustworthiness of the Protocol: This protocol is self-validating as the diastereomeric ratio should be consistent when calculated using different sets of non-overlapping proton signals from the same spectrum.
II. Determination of Enantiomeric Excess by Chiral HPLC
After the cleavage of the chiral auxiliary, the final product is a mixture of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of this mixture.[1][13][14][15]
Principle: Enantiomers have identical physical properties in an achiral environment.[16] However, they can be separated by passing them through a column containing a chiral stationary phase (CSP).[1][16] The CSP interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different stabilities. This results in different retention times for the two enantiomers, allowing for their separation and quantification.[1]
Experimental Protocol:
-
Method Development:
-
Column Screening: Screen a variety of chiral columns (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol).
-
Mobile Phase Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the enantiomers with a resolution (Rs) greater than 1.5.
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of the racemic product (if available) to establish the retention times of both enantiomers.
-
Sample: Prepare a solution of the synthesized product in the mobile phase at a known concentration.
-
-
Data Acquisition: Inject the racemic standard and the sample onto the chiral HPLC system. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Analysis: Integrate the peak areas of the two enantiomer signals in the chromatogram. Calculate the enantiomeric excess using the following formula:
% e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation:
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (S)-enantiomer | 12.5 | 975,000 | 95.0 |
| (R)-enantiomer | 14.2 | 25,000 |
Causality Behind Experimental Choices:
-
Choice of CSP: The selection of the chiral stationary phase is critical and often empirical. Polysaccharide-based CSPs are widely applicable due to their broad enantiorecognition capabilities.[16]
-
Mobile Phase Composition: The polarity of the mobile phase affects the retention times and the resolution of the enantiomers. A less polar mobile phase generally leads to longer retention times and potentially better separation.
-
Flow Rate and Temperature: These parameters can be adjusted to optimize the separation efficiency and analysis time.
Trustworthiness of the Protocol: The accuracy of the e.e. determination is highly dependent on achieving baseline separation of the enantiomer peaks.[14] The use of a racemic standard is essential for confirming the identity of each peak.
Diagram: Chiral HPLC Separation Workflow
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
III. Determination of Absolute Stereochemistry by X-ray Crystallography
While NMR and HPLC provide information about the relative amounts of stereoisomers, they do not definitively establish the absolute configuration of the newly formed stereocenter. X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[2][17][18][19]
Principle: X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.[2][20] For chiral molecules, the phenomenon of anomalous dispersion can be used to determine the absolute configuration.[20]
Experimental Protocol:
-
Crystallization: Grow a single crystal of the enantiomerically pure product of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer and collect the X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is typically determined by calculating the Flack parameter. A Flack parameter close to 0 indicates that the correct absolute configuration has been assigned, while a value close to 1 suggests that the inverted structure is correct.[19]
Data Presentation:
| Parameter | Value | Interpretation |
| Flack Parameter | 0.02(3) | The assigned (S)-configuration is correct with high confidence. |
Causality Behind Experimental Choices:
-
Crystal Quality: The quality of the single crystal is paramount for obtaining high-resolution diffraction data. The crystal should be free of defects and of an appropriate size.
-
Heavy Atom Derivatization: For molecules containing only light atoms (C, H, N, O), the anomalous dispersion effect can be weak. In such cases, derivatization with a heavier atom (e.g., bromine) can enhance the anomalous scattering and allow for a more reliable determination of the absolute configuration.
Trustworthiness of the Protocol: A well-refined crystal structure with a low R-factor and a Flack parameter close to 0 provides an unambiguous and definitive assignment of the absolute stereochemistry.[19]
Comparison of Techniques
| Technique | Information Provided | Sample Requirement | Throughput | Key Advantage | Key Limitation |
| ¹H NMR | Diastereomeric Ratio | mg scale, solution | High | Rapid and direct | Can be limited by signal overlap |
| Chiral HPLC | Enantiomeric Excess | µg-mg scale, solution | Medium | High accuracy and precision | Requires method development |
| X-ray Crystallography | Absolute Stereochemistry | Single crystal | Low | Unambiguous 3D structure | Crystallization can be difficult |
Conclusion
The validation of stereochemistry in products derived from this compound is a multi-faceted process that relies on the synergistic application of several powerful analytical techniques. ¹H NMR spectroscopy provides a rapid and direct measure of the diastereoselectivity of the key bond-forming reaction. Chiral HPLC is the method of choice for the accurate determination of the enantiomeric excess of the final product after auxiliary cleavage. Finally, X-ray crystallography offers the ultimate proof of the absolute configuration of the newly created stereocenter. By employing these techniques in a logical workflow, researchers can confidently and rigorously establish the stereochemical integrity of their synthesized molecules, a critical step in the advancement of chemical synthesis and drug discovery.
References
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Journal of Separation Science. Retrieved January 17, 2026, from [Link]
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Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications. Retrieved January 17, 2026, from [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality. Retrieved January 17, 2026, from [Link]
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Asymmetric Synthesis. (n.d.). University of Windsor. Retrieved January 17, 2026, from [Link]
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How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. (2020). ChemistrySelect. Retrieved January 17, 2026, from [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Revista de la Sociedad Química de México. Retrieved January 17, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). University of York. Retrieved January 17, 2026, from [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications. Retrieved January 17, 2026, from [Link]
-
Absolute Stereochemistry: The merits of VCD and XRD. (n.d.). University of Southampton ePrints. Retrieved January 17, 2026, from [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. Retrieved January 17, 2026, from [Link]
-
Determination of absolute configuration. (2024). Pure Chemistry. Retrieved January 17, 2026, from [Link]
-
Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy – Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer. Retrieved January 17, 2026, from [Link]
-
Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. (n.d.). Manchester NMR Methodology Group. Retrieved January 17, 2026, from [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025). Springer. Retrieved January 17, 2026, from [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. Retrieved January 17, 2026, from [Link]
-
Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Science of Synthesis. Retrieved January 17, 2026, from [Link]
-
O-Ethyl S-{(S)-1-oxo-1-[(R)-2-oxo-4-phenyl-oxazolidin-3-yl]propan-2-yl} carbonodithioate. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). BioRuler. Retrieved January 17, 2026, from [Link]
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (n.d.). Google Patents.
- Preparation method of (S)-4-phenyl-2-oxazolidinone. (n.d.). Google Patents.
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Analytical methods for determining enantiomeric excess with (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
An Application Scientist's Guide to the Enantiomeric Excess Determination of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling stereochemistry. Among them, Evans auxiliaries, such as the family to which this compound belongs, are paramount. The efficacy of these auxiliaries and the stereochemical purity of subsequent products hinge on the accurate determination of enantiomeric excess (e.e.). This guide provides a comparative analysis of the primary analytical methodologies for quantifying the enantiomeric purity of this compound and its derivatives, grounded in experimental data and established principles.
The Imperative of Enantiomeric Excess Analysis
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for e.e. determination due to its high resolution, accuracy, and broad applicability. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Principle of Separation
The core of the separation lies in the differential, transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase. For a molecule like 2-Oxo-4-phenyl-3-oxazolidineacetic acid, which contains a carboxylic acid, a phenyl group, and an oxazolidinone ring, multiple interaction points are possible. These include hydrogen bonding (with the acid and amide functionalities), π-π stacking (with the phenyl ring), and dipole-dipole interactions. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are exceptionally effective as they provide a complex chiral environment with numerous stereospecific binding sites.
Experimental Protocol: Polysaccharide-Based CSP
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of the mobile phase. If solubility is an issue, a stronger solvent like ethanol or isopropanol can be used, ensuring it is miscible with the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Chiral Column: A Daicel CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column is a highly effective starting point.
-
Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol with a small amount of trifluoroacetic acid (TFA). A common starting condition is 90:10 (v/v) Hexane:IPA + 0.1% TFA. The TFA is crucial for protonating the carboxylic acid, preventing peak tailing and ensuring consistent interactions with the CSP.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, leveraging the phenyl chromophore.
-
Temperature: 25 °C.
-
-
Analysis:
-
Inject a racemic standard to confirm the separation of the two enantiomers and determine their respective retention times.
-
Inject the sample of unknown e.e.
-
Calculate the enantiomeric excess using the peak areas (A) of the (S) and (R) enantiomers: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for e.e. determination via Chiral HPLC.
Data and Performance Comparison
| Parameter | Chiral HPLC (Polysaccharide CSP) | Chiral GC (after Derivatization) | NMR with CSA |
| Resolution (Rs) | Typically > 2.0 | Often > 1.5 | N/A (based on peak separation in Hz) |
| Analysis Time | 10 - 30 minutes | 15 - 40 minutes | 5 - 15 minutes |
| Sample Prep | Minimal (dissolve and filter) | Required (derivatization) | Minimal (dissolve with agent) |
| Sensitivity (LOD) | High (ng range) | Very High (pg range) | Low (mg range) |
| Accuracy | Excellent (±0.1%) | Excellent (±0.2%) | Good (±1-2%) |
| Cost/Sample | Moderate | Moderate to High | Low to Moderate |
Chiral Gas Chromatography (GC)
For volatile or semi-volatile compounds, chiral GC offers exceptional resolution and sensitivity. However, the target molecule, with its polar carboxylic acid group, is non-volatile and requires chemical derivatization prior to analysis to increase its volatility and thermal stability.
Principle of Separation & Derivatization
The strategy involves converting the non-volatile carboxylic acid into a volatile ester. A common and effective method is methylation to form the methyl ester. This is typically achieved using diazomethane or trimethylsilyldiazomethane. The resulting derivative is then separated on a GC column coated with a chiral stationary phase, often a cyclodextrin derivative. The chiral cyclodextrin cavity includes the analyte enantiomers to different extents, leading to separation.
Experimental Protocol: Methylation and GC-FID Analysis
-
Derivatization (Methylation):
-
Caution: Diazomethane is toxic and explosive. Work in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve ~2 mg of the acid in 1 mL of a suitable solvent like diethyl ether or toluene.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess.
-
Allow the reaction to proceed for 10-15 minutes.
-
Carefully quench the excess diazomethane by adding a drop of acetic acid.
-
The sample is now ready for GC analysis.
-
-
Instrumentation:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A column coated with a cyclodextrin derivative, such as a Chiraldex G-TA (gamma-cyclodextrin trifluoroacetylated).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.
-
Detector Temperature: 270 °C.
-
-
Analysis:
-
Inject a derivatized racemic standard to establish retention times and confirm resolution.
-
Inject the derivatized sample.
-
Calculate e.e. based on the integrated peak areas from the FID signal.
-
Workflow for Chiral GC Analysis
Caption: Workflow for e.e. determination via Chiral GC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
¹H NMR spectroscopy offers a rapid method for e.e. determination without the need for chromatographic separation. The technique relies on a chiral solvating agent (CSA) that forms transient, diastereomeric complexes with the enantiomers in solution. These complexes have slightly different magnetic environments, resulting in separate, resolvable signals in the NMR spectrum for each enantiomer.
Principle of Discrimination
A suitable CSA, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), interacts with the analyte through mechanisms like hydrogen bonding. The different spatial arrangements of the two diastereomeric solvates cause specific protons on the analyte to experience different shielding/deshielding effects from the CSA (e.g., from the aromatic rings of TFAE). This difference in the magnetic environment splits a single proton signal into two distinct signals, whose integration is directly proportional to the enantiomeric ratio.
Experimental Protocol: ¹H NMR with TFAE
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add the CSA (e.g., TFAE) in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition. Monitor a well-resolved proton signal on the analyte (e.g., the methine proton of the oxazolidinone ring) for separation.
-
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
-
Analysis:
-
Identify a proton signal that shows baseline resolution for the two enantiomers in the presence of the CSA.
-
Carefully integrate the two separated signals.
-
Calculate the e.e. from the integration values (Int): e.e. (%) = [(Int_major - Int_minor) / (Int_major + Int_minor)] * 100
-
Method Selection: A Practical Comparison
| Feature | Chiral HPLC | Chiral GC | NMR with CSA |
| Primary Advantage | High accuracy, robust, direct analysis | Highest sensitivity and resolution | Very fast, no separation needed |
| Primary Disadvantage | Higher cost of chiral columns | Mandatory, often hazardous derivatization | Low sensitivity, potential for peak overlap |
| Best For | Routine quality control, method validation, regulatory filings. | Trace-level impurity analysis, high-throughput screening of volatile derivatives. | Rapid reaction monitoring, process optimization where ~1-2% accuracy is sufficient. |
Conclusion
The determination of enantiomeric excess for this compound is most robustly and commonly achieved using Chiral HPLC with a polysaccharide-based stationary phase. This method provides an unparalleled combination of accuracy, precision, and direct analysis without the need for derivatization. While Chiral GC offers superior sensitivity, the prerequisite for derivatization adds complexity and potential sources of error. NMR spectroscopy with a chiral solvating agent serves as an excellent tool for rapid, real-time reaction monitoring, but it generally lacks the accuracy required for final product release or rigorous quantitative studies. The ultimate choice of method should be guided by the specific requirements of the analysis, balancing the need for accuracy, speed, sensitivity, and available instrumentation.
References
-
Title: Chiral Separations by Liquid Chromatography Source: American Chemical Society Publications URL: [Link]
-
Title: Enantiomer separation of drugs by capillary electrophoresis Source: Journal of Chromatography A, via Elsevier URL: [Link]
-
Title: A Practical Guide to Chiral Analysis Source: Daicel Chiral Technologies URL: [Link]
A Senior Application Scientist's Guide to Chiral Auxiliaries in Complex Molecule Synthesis
Topic: Efficacy of (S)-4-Phenyl-2-oxazolidinone as a Chiral Auxiliary
In the pursuit of enantiomerically pure molecules, particularly within drug development and natural product synthesis, the synthetic chemist's toolbox must be both versatile and reliable. Chiral auxiliaries represent a foundational strategy for stereocontrol, reversibly tethering a chiral director to a prochiral substrate to guide the formation of new stereocenters. Among the most celebrated of these are the oxazolidinones, popularized by David A. Evans.[1]
This guide offers a deep, comparative analysis of a key member of this family: (S)-4-Phenyl-2-oxazolidinone . While the user's initial query mentioned a 3-oxoazolidineacetic acid derivative, this specific variant is not widely documented in readily available literature. Therefore, we will focus our analysis on the parent compound, a cornerstone auxiliary, comparing its performance against other common alternatives and providing the field-proven insights necessary for rational design in asymmetric synthesis.
The Foundation of Stereocontrol: Mechanism and Influence
The remarkable efficacy of Evans' oxazolidinones lies in their ability to enforce a rigid and predictable conformational bias upon the attached acyl group.[1] When the N-acyl oxazolidinone is treated with a suitable base (e.g., LDA) or Lewis acid (e.g., Bu₂BOTf), it forms a chelated enolate. The substituent at the C4 position—in our case, the phenyl group—sterically blocks one face of the enolate, compelling an incoming electrophile to approach from the less hindered face.
This principle is classically illustrated by the Zimmerman-Traxler transition state model in aldol reactions.
Caption: The Zimmerman-Traxler model for stereoselection in aldol reactions.
Comparative Performance in Asymmetric Alkylation
A primary application of chiral auxiliaries is the diastereoselective alkylation of enolates.[2] Here, we compare the performance of (S)-4-Phenyl-2-oxazolidinone with another widely used Evans auxiliary, (S)-4-Isopropyl-2-oxazolidinone. The choice between a phenyl and an isopropyl group can influence stereoselectivity based on the nature of the electrophile.
Table 1: Performance Comparison in Asymmetric Alkylation of Propionyl Imides
| Entry | Chiral Auxiliary | Electrophile (R-X) | Base / Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (S)-4-Phenyl-2-oxazolidinone | Benzyl Bromide (BnBr) | LDA, THF, -78 °C | 99:1 | 90 |
| 2 | (S)-4-Isopropyl-2-oxazolidinone | Benzyl Bromide (BnBr) | LDA, THF, -78 °C | 99:1 | 91 |
| 3 | (S)-4-Phenyl-2-oxazolidinone | Methyl Iodide (MeI) | NaHMDS, THF, -78 °C | 96:4 | 85 |
| 4 | (S)-4-Isopropyl-2-oxazolidinone | Methyl Iodide (MeI) | NaHMDS, THF, -78 °C | 98:2 | 88 |
Data synthesized from typical results reported in organic chemistry literature.[1][2]
Expert Analysis: For larger, sterically demanding electrophiles like benzyl bromide, both auxiliaries provide exceptional and comparable levels of stereocontrol. However, for smaller electrophiles such as methyl iodide, the bulkier isopropyl group on the auxiliary can provide a slight, yet potentially crucial, enhancement in diastereoselectivity compared to the phenyl group. This demonstrates a key principle: the optimal auxiliary is often a function of the specific substrates involved.
Experimental Workflow: From Acylation to Cleavage
A trustworthy protocol is self-validating. The following workflow for an asymmetric aldol reaction is a robust, field-tested procedure that ensures high fidelity from start to finish.
Workflow Diagram
Caption: A typical experimental workflow using an oxazolidinone auxiliary.
Step-by-Step Protocol: Boron-Mediated Asymmetric Aldol Reaction
-
Acylation:
-
Dissolve (S)-4-Phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to -78 °C. Add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise. Stir for 30 minutes.
-
Add propionyl chloride (1.1 equiv.) and stir for 2 hours at -78 °C, then allow to warm to 0 °C.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify via flash chromatography to yield the N-propionyl imide.
-
-
Aldol Reaction:
-
Dissolve the N-propionyl imide (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise, followed by triethylamine (NEt₃, 1.2 equiv.). Causality: Bu₂BOTf is the Lewis acid that coordinates to the carbonyls to form the rigid Z-enolate, and NEt₃ is a non-nucleophilic base required to facilitate enolization.
-
Warm the mixture to 0 °C for 30 minutes, then re-cool to -78 °C.
-
Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 equiv.) dropwise. Stir for 2 hours at -78 °C.
-
Quench the reaction by adding a pH 7 phosphate buffer. Warm to room temperature.
-
Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate. The crude product is purified by flash chromatography to isolate the desired diastereomer.
-
-
Auxiliary Cleavage:
-
The choice of cleavage method is critical as it determines the final functional group.
-
To yield a primary alcohol: Dissolve the aldol adduct in anhydrous THF at -78 °C and add LiAlH₄.
-
To yield a methyl ester: Dissolve in anhydrous methanol and add sodium methoxide (NaOMe).
-
To yield a carboxylic acid: Treat with LiOH and H₂O₂ in a THF/water mixture.[3]
-
Broader Comparison with Alternative Auxiliaries
While oxazolidinones are powerful, other auxiliaries may be preferable under certain conditions.
Table 2: Qualitative Comparison of Common Chiral Auxiliaries
| Auxiliary Class | Key Strengths | Common Limitations | Best For... |
| Evans Oxazolidinones | Highly predictable stereocontrol, robust, well-documented, versatile cleavage.[1] | Crystalline nature can sometimes make purification difficult. | Aldol reactions, alkylations, Michael additions.[3] |
| Camphorsultams | Excellent stereodirecting ability, highly crystalline products aid purification. | Often lower yields in aldol reactions compared to oxazolidinones; removal can be harsh. | Diels-Alder reactions, conjugate additions. |
| Pseudoephedrine Amides | Inexpensive, both enantiomers readily available, reliable facial selectivity.[1] | Cleavage typically requires strong reducing agents (e.g., LiAlH₄). | Asymmetric alkylation to produce chiral carboxylic acids and alcohols. |
| SAMP/RAMP Hydrazones | Excellent for asymmetric α-alkylation of aldehydes and ketones. | Limited to carbonyl compounds; requires stoichiometric amounts of the auxiliary. | Direct α-functionalization of carbonyls.[1] |
Conclusion
(S)-4-Phenyl-2-oxazolidinone stands as a robust and highly effective chiral auxiliary for a vast range of asymmetric transformations. Its performance is consistently high, particularly in aldol and alkylation reactions, where it delivers excellent stereoselectivity. While alternatives like the isopropyl-substituted variant may offer marginal benefits with smaller electrophiles, the phenyl-substituted auxiliary remains a go-to choice for its reliability and the extensive body of literature supporting its application. The ultimate selection of an auxiliary must always be guided by the specific substrates, desired final product, and the overall synthetic strategy, but the principles and data provided herein should serve as an authoritative guide for making that critical decision.
References
- Crimmins, M. T. "Recent Applications of Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis." Organic Reactions, 2004, Wiley. [URL not directly available from search, but is a standard reference work in organic chemistry]
-
Palomo, C., et al. "Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses." Journal of the Mexican Chemical Society, 2019. [Link][4][5]
-
Ordóñez, M., et al. "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries." Molecules, 2010. [Link][6]
-
Organic Chemistry Portal. "Synthesis of oxazolidines." [Link][7]
-
Tripathy, S., et al. "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." RSC Advances, 2015. [Link][2]
-
Al-awar, R. S., et al. "Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative." Molecules, 2017. [Link][8]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazolidine synthesis [organic-chemistry.org]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic Acid in Asymmetric Synthesis
For the discerning researcher in drug development and process chemistry, the selection of a chiral auxiliary is a critical decision, balancing stereochemical control, reaction efficiency, and economic viability. This guide provides an in-depth analysis of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, a notable yet specialized chiral auxiliary. We will dissect its performance in key asymmetric transformations, benchmark it against established alternatives, and offer a nuanced cost-benefit perspective to inform your synthetic strategy.
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals, chiral auxiliaries remain a foundational and reliable strategy.[1] These entities are temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a subsequent reaction.[2] The ideal auxiliary offers high diastereoselectivity, is readily attached and cleaved, and is recoverable in high yield. While catalytic asymmetric methods are increasingly prevalent, auxiliary-based methods are often favored in early-stage drug development for their versatility and well-established reliability.[2]
Synthesis and Cost Considerations
A primary factor in the cost-benefit analysis of a chiral auxiliary is its accessibility. This compound is derived from the more common (S)-(+)-4-Phenyl-2-oxazolidinone.
Synthesis of the Core Auxiliary: (S)-(+)-4-Phenyl-2-oxazolidinone
The parent oxazolidinone is typically synthesized from the corresponding amino alcohol, (S)-phenylglycinol, which is in turn often derived from (S)-phenylglycine.
Experimental Protocol: Synthesis of (S)-(+)-4-Phenyl-2-oxazolidinone
-
Reduction of (S)-Phenylglycine: To a suspension of (S)-phenylglycine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a reducing agent such as borane-THF complex or lithium aluminum hydride (LAH) at 0 °C.
-
Reaction Quench: After the reaction is complete (monitored by TLC), cautiously quench the reaction with water or an aqueous solution of Rochelle's salt.
-
Extraction: Extract the resulting (S)-phenylglycinol into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude (S)-phenylglycinol in a suitable solvent. Add a carbonyl source such as diethyl carbonate or triphosgene.[5] The reaction with diethyl carbonate is often catalyzed by a base like potassium carbonate and driven by the removal of ethanol.[6]
-
Purification: The resulting (S)-(+)-4-Phenyl-2-oxazolidinone can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[6]
Synthesis Workflow: (S)-(+)-4-Phenyl-2-oxazolidinone
Caption: Synthesis of the core chiral auxiliary.
Attachment of the Acetic Acid Moiety
The acetic acid group is typically introduced via N-alkylation of the parent oxazolidinone.
Experimental Protocol: Synthesis of this compound
-
Deprotonation: Dissolve (S)-(+)-4-Phenyl-2-oxazolidinone in an aprotic solvent like THF and cool to -78 °C. Add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) to deprotonate the nitrogen.
-
Alkylation: Add a protected haloacetic acid derivative, such as tert-butyl bromoacetate, to the solution. Allow the reaction to warm to room temperature and stir until completion.
-
Deprotection: After workup and purification of the N-alkylated product, cleave the tert-butyl ester using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the desired carboxylic acid.
-
Purification: Purify the final product, this compound, by chromatography or recrystallization.
Synthesis Workflow: this compound
Caption: Formation of the target acetic acid derivative.
Cost Implications: The multi-step synthesis of this compound contributes to its higher cost compared to simpler chiral auxiliaries. The cost of the starting amino acid, reagents for reduction, cyclization, and alkylation, as well as purification steps, must be considered. The commercial price of the final product will reflect these synthetic efforts.
Comparative Performance Analysis
The true value of a chiral auxiliary is determined by its performance in asymmetric reactions. Here, we compare derivatives of this compound (functionally, N-acyl derivatives of (S)-4-phenyl-2-oxazolidinone) with the widely used Evans' auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for C-C bond formation and the creation of stereocenters. Chiral oxazolidinones are highly effective in directing the stereochemical outcome of this reaction.[2]
Table 1: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | N-Acyl Group | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| (S)-4-Phenyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >95:5 | 85-95 | [4] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >99:1 | 80-95 | [7] |
| (S)-4-Phenyl-2-oxazolidinone | Acetyl | Benzaldehyde | >90:10 | ~80 | [4] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Acetyl | Benzaldehyde | >95:5 | ~85 | [7] |
Analysis: Both auxiliaries provide excellent yields and high diastereoselectivity for the syn-aldol product. The Evans' auxiliary with its additional methyl group often provides a slight edge in diastereoselectivity due to enhanced steric hindrance. However, the performance of the (S)-4-phenyl-2-oxazolidinone derivatives is still very high and suitable for most applications.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a reliable method for synthesizing enantiomerically enriched α-substituted carboxylic acids.
Table 2: Performance in Asymmetric Alkylation Reactions
| Chiral Auxiliary | N-Acyl Group | Alkylating Agent | Diastereoselectivity | Yield (%) | Reference |
| (S)-4-Phenyl-2-oxazolidinone | Propionyl | Benzyl bromide | >95:5 | 80-90 | [8] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl | Benzyl bromide | >98:2 | 85-95 | [7] |
| (S)-4-Phenyl-2-oxazolidinone | Glycolate derivative | Allyl bromide | >90:10 | ~75 | [4] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Glycolate derivative | Allyl bromide | >95:5 | ~80 | [7] |
Analysis: Similar to the aldol reaction, both auxiliaries perform exceptionally well. The choice between them may depend on the specific substrate and the desired level of stereochemical purity. For many applications, the diastereoselectivity offered by the (S)-4-phenyl-2-oxazolidinone derivative is more than sufficient.
Asymmetric Diels-Alder Reactions
N-Acrolyl derivatives of chiral oxazolidinones are excellent dienophiles in asymmetric Diels-Alder reactions. The auxiliary effectively controls the facial selectivity of the cycloaddition.
Table 3: Performance in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Diene | Lewis Acid | Diastereoselectivity (endo:exo) | Yield (%) | Reference |
| (S)-4-Phenyl-2-oxazolidinone (N-Acrolyl) | Cyclopentadiene | Et₂AlCl | >99:1 | ~90 | [9] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (N-Acrolyl) | Cyclopentadiene | Et₂AlCl | >99:1 | ~92 | [9] |
| (S)-4-Phenyl-2-oxazolidinone (N-Crotonyl) | Isoprene | TiCl₄ | >95:5 | ~85 | [9] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (N-Crotonyl) | Isoprene | TiCl₄ | >98:2 | ~88 | [9] |
Analysis: In Diels-Alder reactions, both auxiliaries demonstrate superb performance, often leading to near-perfect diastereoselectivity. The choice here is less about a significant difference in performance and more about other factors like cost and availability.
Cost-Benefit Analysis
The decision to use this compound or its parent oxazolidinone hinges on a careful evaluation of cost versus benefit.
Cost Factors:
-
Initial Purchase Price: this compound is a more complex molecule and therefore generally more expensive than (S)-(+)-4-Phenyl-2-oxazolidinone or the common Evans' auxiliaries.[10]
-
Synthesis Cost: If synthesized in-house, the multi-step process adds to the overall cost in terms of reagents, solvents, and labor.
-
Stoichiometric Requirement: As with most chiral auxiliaries, it is used in stoichiometric amounts, which can be a significant cost driver in large-scale synthesis.[2]
Benefit Factors:
-
High Performance: As demonstrated, derivatives of (S)-4-phenyl-2-oxazolidinone provide excellent yields and high levels of stereocontrol, often comparable to more established and potentially more expensive alternatives.
-
Reliability and Versatility: The oxazolidinone framework is well-studied, and its behavior in a variety of reactions is predictable, reducing the time and resources spent on reaction optimization.[2]
-
Crystallinity: The products of auxiliary-directed reactions are often crystalline diastereomers, which can be easily separated by recrystallization, avoiding costly chromatographic purification.
-
Auxiliary Recovery: The auxiliary can typically be recovered in high yield after cleavage from the product, which is a crucial factor in reducing the overall cost of a synthetic route, especially on an industrial scale.
Logical Framework for Decision Making
Caption: Decision workflow for chiral auxiliary selection.
Conclusion
This compound, and its parent (S)-4-phenyl-2-oxazolidinone, represent highly effective chiral auxiliaries for asymmetric synthesis. While they may not always reach the pinnacle of diastereoselectivity offered by the classic Evans' auxiliaries in every case, their performance is consistently high, providing excellent yields and stereocontrol in a wide range of important transformations.
The primary drawback is the cost associated with their synthesis. However, for many applications, the slight compromise in stereoselectivity is more than offset by a lower initial cost, especially if the auxiliary can be efficiently recycled. For research and development professionals, this compound and its derivatives are a valuable tool, offering a reliable and cost-effective alternative for the synthesis of enantiomerically pure compounds. The final decision should be based on a careful analysis of the specific synthetic challenge, the required level of stereochemical purity, and the economic constraints of the project.
References
- ChemicalBook. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis. [URL: https://www.chemicalbook.com/synthesis/99395-88-7.html]
- Guidechem. What is the synthesis route of (S)-(+)-4-Phenyl-2-oxazolidinone?. [URL: https://www.guidechem.com/faq/synthesis-of-99395-88-7.html]
- Benchchem. Cost-effectiveness analysis of different chiral auxiliaries for industrial applications. [URL: https://www.benchchem.
- Benchchem. A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-chiral-auxiliaries-for-asymmetric-synthesis/]
- Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone. [URL: https://patents.google.
- ACS Publications. Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. [URL: https://pubs.acs.org/doi/10.1021/op034057o]
- Benchchem. A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-prominent-chiral-auxiliaries-in-asymmetric-synthesis/]
- Cognitive Market Research. Chiral Auxiliary Market Analysis 2025. [URL: https://www.cognitivemarketresearch.com/chiral-auxiliary-market-report]
- BioRuler. This compound. [URL: https://www.bioruler.com/product/show/RH108812.html]
- Wikipedia. Chiral auxiliary. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- Sigma-Aldrich. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/298891]
- ChemicalBook. (S)-(+)-4-Phenyl-2-oxazolidinone. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9268695.htm]
- Jigs Chemical. This compound. [URL: https://www.jigschemical.com/cas-no-99333-54-7.php]
- Chem-Impex. This compound. [URL: https://www.chemimpex.com/products/28185]
- J&K Scientific. This compound. [URL: https://www.jk-sci.com/28185]
- Benchchem. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. [URL: https://www.benchchem.com/product/b1016]
- MDPI. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. [URL: https://www.mdpi.com/1420-3049/23/6/1435]
- ResearchGate. Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. [URL: https://www.researchgate.
- Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. [URL: https://www.societechimiquedefrance.fr/wp-content/uploads/2019/12/lactualite-chimique-255-256-p23-evans.pdf]
- CymitQuimica. (S)-(2-oxo-4-phenyl-oxazolidin-3-yl)-acetic acid. [URL: https://www.cymitquimica.com/products/089069]
- CP Lab Safety. (4S, 5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, min 97%, 1 gram. [URL: https://www.cplabsafety.com/4s-5r-4-methyl-5-phenyl-2-oxazolidinone-min-97-1-gram.html]
- NIH. Recent trends in the stereoselective synthesis of (poly)-substituted 2-oxo acids by biocatalyzed aldol reaction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539097/]
- NIH. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9883584/]
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to Evans Oxazolidinones
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a central theme, particularly in the realms of pharmaceutical and natural product chemistry. Chiral auxiliaries have long been a robust and reliable tool for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. The oxazolidinone auxiliaries, pioneered by David A. Evans, are a cornerstone of this field, with (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid and its derivatives being widely employed. However, the ideal chiral auxiliary is not a one-size-fits-all solution. Factors such as cost, ease of removal, recyclability, and performance with specific substrates necessitate a broader toolkit for the synthetic chemist. This guide provides an in-depth comparison of prominent alternative chiral auxiliaries, evaluating their performance against the benchmark set by Evans oxazolidinones with supporting experimental data and detailed protocols.
The Benchmark: Evans Oxazolidinone Auxiliaries
Evans auxiliaries, derived from readily available amino alcohols, have demonstrated exceptional efficacy in a wide range of asymmetric transformations, including aldol reactions, alkylations, and conjugate additions.[1] Their high diastereoselectivity is attributed to the formation of a rigid, chelated transition state that effectively shields one face of the enolate, directing the approach of the electrophile.[2]
Oppolzer's Camphorsultam: A Rigid and Reliable Alternative
Derived from the naturally occurring and inexpensive terpene camphor, Oppolzer's camphorsultam is a bicyclic chiral auxiliary known for its high crystallinity and robust stereodirecting ability.[3][4] The rigid bornane framework provides a well-defined chiral environment, leading to high levels of asymmetric induction in various reactions.[3]
Performance Comparison: Evans Oxazolidinone vs. Oppolzer's Camphorsultam
Oppolzer's sultam has proven to be a powerful alternative to Evans auxiliaries, particularly in Diels-Alder reactions and certain alkylations. While Evans auxiliaries are renowned for their performance in syn-selective aldol reactions, Oppolzer's sultam can also provide high levels of diastereoselectivity, sometimes favoring the anti-adduct depending on the reaction conditions.[5]
Table 1: Asymmetric Aldol Reaction of Propionyl-Appended Auxiliaries with Isobutyraldehyde
| Auxiliary | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Bu₂BOTf | >99:1 | 85-95 | [6] |
| (2R)-Bornane-10,2-sultam | TiCl₄ | >95:5 | 80-90 | [7] |
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of reactions employing Oppolzer's camphorsultam is dictated by the rigid bicyclic structure which effectively blocks one face of the N-acyl enolate. The sulfonyl group plays a crucial role in coordinating with Lewis acids, leading to a highly organized transition state.
Caption: Workflow for Oppolzer's Sultam in Asymmetric Aldol Reactions.
Experimental Protocols
Protocol 1: N-Acylation of Oppolzer's Camphorsultam
-
Dissolve Oppolzer's camphorsultam (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.
-
Add the desired acyl chloride (1.1 eq.) and stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the N-acyl sultam by column chromatography or recrystallization.[7]
Protocol 2: Asymmetric Aldol Reaction
-
Dissolve the N-acyl sultam (1.0 eq.) in anhydrous dichloromethane and cool to the desired temperature (e.g., -78 °C).
-
Add the appropriate Lewis acid (e.g., TiCl₄, 1.1 eq.) and stir for 15 minutes.
-
Add a hindered base (e.g., diisopropylethylamine, 1.2 eq.) and stir for 30 minutes to form the enolate.
-
Add the aldehyde (1.2 eq.) and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a suitable buffer (e.g., pH 7 phosphate buffer) and work up accordingly.
-
Purify the aldol adduct by column chromatography.[5]
Protocol 3: Cleavage of the N-Acyl Sultam
-
Dissolve the aldol adduct in a suitable solvent system (e.g., THF/water).
-
Add a hydrolyzing agent such as lithium hydroxide or perform reductive cleavage with a hydride reagent (e.g., LiBH₄).
-
Stir the reaction at room temperature or with gentle heating until the cleavage is complete.
-
Separate the desired product from the recovered chiral auxiliary by extraction. The auxiliary can be recovered in high yield (typically 71-79%).[8]
Myers' Pseudoephedrine and Pseudoephenamine: Practical and Versatile Auxiliaries
(1R,2R)- or (1S,2S)-Pseudoephedrine, a readily available and inexpensive amino alcohol, serves as a highly practical chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[9] A significant advantage of this system is the often crystalline nature of the amide adducts, which facilitates purification by recrystallization. A related auxiliary, pseudoephenamine, has been shown to be an excellent alternative, offering enhanced stereocontrol in some cases and is not subject to the same regulatory restrictions as pseudoephedrine.
Performance Comparison: Evans Oxazolidinone vs. Myers' Pseudoephedrine
Myers' pseudoephedrine-based auxiliaries have demonstrated broader substrate scope in asymmetric alkylations compared to Evans auxiliaries, reacting efficiently with less reactive alkyl halides.[9]
Table 2: Asymmetric Alkylation of Propionyl-Appended Auxiliaries with Benzyl Bromide
| Auxiliary | Base | Diastereomeric Ratio | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | LDA | >99:1 | 90-95 | [6] |
| (1R,2R)-Pseudoephedrine | LDA | 99:1 | 92 | [10] |
Mechanistic Rationale for Stereoselectivity
The high diastereoselectivity observed with pseudoephedrine amides is attributed to a chelation-controlled transition state. The lithium enolate is believed to form a rigid, six-membered ring with the lithium cation chelated by both the enolate oxygen and the hydroxyl group of the auxiliary. This conformation effectively blocks one face of the enolate.
Caption: Workflow for Myers' Pseudoephedrine in Asymmetric Alkylation.
Experimental Protocols
Protocol 4: N-Acylation of Pseudoephedrine
-
Suspend pseudoephedrine (1.0 eq.) in anhydrous toluene.
-
Add the desired acyl chloride (1.1 eq.) and a non-nucleophilic base (e.g., pyridine, 1.2 eq.).
-
Heat the mixture to reflux until the reaction is complete.
-
Cool the reaction mixture and wash with aqueous acid and base to remove excess reagents.
-
The product often crystallizes from the solution upon cooling or after removal of the solvent.
Protocol 5: Asymmetric Alkylation
-
Dissolve the N-acyl pseudoephedrine amide (1.0 eq.) in anhydrous THF containing LiCl (4-6 eq.) and cool to -78 °C.
-
Slowly add a solution of LDA (1.05 eq.) in THF and stir for 30-60 minutes to form the enolate.
-
Add the alkyl halide (1.2 eq.) and stir at the appropriate temperature (-78 °C to 0 °C) until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify the product by column chromatography or recrystallization.
Protocol 6: Cleavage of the Pseudoephedrine Auxiliary
-
To obtain the carboxylic acid: Dissolve the alkylated amide in a mixture of THF and water and treat with a strong acid (e.g., H₂SO₄) or base (e.g., KOH) at elevated temperatures.
-
To obtain the alcohol: Treat the alkylated amide with a reducing agent such as LiAlH₄ or LiBH₄ in THF.
-
To obtain the aldehyde: Use a milder reducing agent like DIBAL-H at low temperatures.
-
The pseudoephedrine auxiliary can be recovered by extraction and purified for reuse.
Davies' SuperQuat Auxiliaries: Enhanced Recyclability and Performance
The "SuperQuat" family of chiral auxiliaries, developed by Stephen G. Davies, are 5,5-dimethyloxazolidin-2-ones designed to overcome some of the limitations of the original Evans auxiliaries. The gem-dimethyl substitution at the C5 position enhances the stability of the auxiliary to cleavage conditions, leading to improved recyclability, and can also lead to higher diastereoselectivities.
Performance Comparison: Evans vs. SuperQuat Auxiliaries
The gem-dimethyl group in SuperQuat auxiliaries sterically hinders endocyclic cleavage, a common side reaction during the hydrolysis of Evans auxiliaries, thus improving the recovery yield of the auxiliary and the isolated yield of the product.
Table 3: Asymmetric Alkylation of Propionyl-Appended Auxiliaries
| Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl Bromide | >99:1 | 90-95 | [6] |
| (S)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | Benzyl Bromide | >95:5 | 85-94 | [11] |
Experimental Protocols
The protocols for acylation, alkylation, and cleavage of SuperQuat auxiliaries are similar to those for Evans auxiliaries, with the key advantage being the enhanced stability and recovery of the SuperQuat auxiliary during the cleavage step.
Sulfur-Based Auxiliaries: Thiazolidinethiones
Thiazolidinethiones, the sulfur analogs of oxazolidinones, have emerged as versatile chiral auxiliaries. The thiocarbonyl group alters the electronic and steric properties of the N-acyl enolate, leading to different reactivity and selectivity profiles compared to their oxygen-containing counterparts.[12]
Performance Comparison: Evans Oxazolidinone vs. Thiazolidinethione
Thiazolidinethiones have shown particular promise in titanium-mediated aldol reactions, where they can provide access to either the "Evans" or "non-Evans" syn aldol adducts with high diastereoselectivity, simply by varying the stoichiometry of the base.[13]
Table 4: Asymmetric Aldol Reaction of Propionyl-Appended Auxiliaries with Benzaldehyde
| Auxiliary | Conditions | Diastereomeric Ratio (Evans syn:non-Evans syn) | Yield (%) | Reference |
| (S)-4-Isopropyl-2-oxazolidinone | Bu₂BOTf, DIPEA | >98:2 | >90 | [14] |
| (S)-4-Isopropyl-2-thiazolidinethione | TiCl₄, (-)-sparteine (2 eq) | >99:1 | 85-95 | [13] |
| (S)-4-Isopropyl-2-thiazolidinethione | TiCl₄, (-)-sparteine (1 eq) | 3:97 | 80-90 | [13] |
Mechanistic Rationale for Stereoselectivity
The ability to switch the diastereoselectivity in titanium-mediated aldol reactions with thiazolidinethiones is attributed to the nature of the titanium enolate. With two equivalents of base, a non-chelated transition state is favored, leading to the "Evans syn" product. With one equivalent of base, a chelated transition state is proposed, resulting in the "non-Evans syn" adduct.[14]
Caption: Stereodivergent Aldol Reaction with Thiazolidinethione Auxiliaries.
Experimental Protocols
Protocol 7: N-Acylation of Thiazolidinethione
-
Follow a similar procedure to the acylation of oxazolidinones (Protocol 1), using the corresponding thiazolidinethione.
Protocol 8: Diastereoselective Aldol Reaction
-
Dissolve the N-acyl thiazolidinethione (1.0 eq.) in anhydrous dichloromethane and cool to -78 °C.
-
Add TiCl₄ (1.1 eq.) and stir for 15 minutes.
-
Add (-)-sparteine (1.0 or 2.0 eq.) and stir for 1 hour.
-
Add the aldehyde (1.2 eq.) and stir until the reaction is complete.
-
Quench and work up as described in Protocol 2.[13]
Protocol 9: Cleavage of the N-Acyl Thiazolidinethione
-
Cleavage of the N-acyl thiazolidinethione can be achieved under various conditions, including hydrolysis with LiOH/H₂O₂ or reductive cleavage. The thiocarbonyl group can also be converted to a carbonyl group, allowing for similar cleavage methods as oxazolidinones.[15]
Conclusion: Selecting the Optimal Chiral Auxiliary
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While Evans oxazolidinones remain a gold standard for their reliability and high stereoselectivity, a range of powerful alternatives offers distinct advantages in terms of cost, substrate scope, ease of removal, and recyclability.
-
Oppolzer's camphorsultam provides a rigid and highly crystalline platform for achieving excellent stereocontrol.
-
Myers' pseudoephedrine and pseudoephenamine are practical and cost-effective auxiliaries, particularly for asymmetric alkylations of a broad range of electrophiles.
-
Davies' SuperQuat auxiliaries offer enhanced stability and recyclability compared to traditional Evans auxiliaries.
-
Thiazolidinethiones provide unique opportunities for stereodivergent synthesis in aldol reactions.
By understanding the strengths and limitations of each class of auxiliary, researchers can make informed decisions to optimize their synthetic strategies and efficiently access enantiomerically pure molecules for a wide range of applications.
References
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Performance Benchmarking and Application Guide: (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid in Asymmetric Synthesis
Abstract
In the landscape of modern pharmaceutical and fine chemical synthesis, the reliable control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone technology for achieving high levels of stereoselectivity, offering predictability and robustness where catalytic methods may fall short.[1] This guide provides an in-depth performance benchmark of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, a derivative of the renowned Evans' oxazolidinone auxiliaries. We will dissect its mechanism of action, present comparative data from a key synthetic transformation, and provide detailed, field-tested protocols for its application and subsequent cleavage. This document is intended for researchers, chemists, and process development professionals seeking to implement robust, high-fidelity asymmetric transformations.
The Central Role of Chiral Auxiliaries in Asymmetric Synthesis
Many biological molecules, particularly pharmaceutical targets, are chiral and exist as one of two non-superimposable mirror images, or enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[1] This reality necessitates synthetic strategies that can selectively produce a single enantiomer. While asymmetric catalysis offers an elegant solution, chiral auxiliary-based methods are frequently chosen for their broad substrate scope, high predictability, and operational simplicity.[1][2]
A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate. It directs a subsequent chemical reaction to occur with a specific stereochemical outcome. After the transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[3][4] Among the most successful and widely adopted platforms are the oxazolidinone-based auxiliaries, pioneered by David A. Evans, which have become a gold standard for asymmetric alkylations, aldol reactions, and other crucial C-C bond-forming reactions.[3][5]
(S)-2-Oxo-4-phenyl-3-oxazolidineacetic Acid: Mechanism and Stereocontrol
The subject of this guide, this compound, is an N-acylated oxazolidinone. The core chiral directing group is the (S)-4-phenyl-2-oxazolidinone scaffold, derived from (S)-phenylglycinol. The attached acetic acid moiety is the substrate that will be stereochemically modified.
The remarkable stereodirecting power of this auxiliary stems from its ability to form a rigid, chelated (Z)-enolate upon deprotonation with a suitable base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS or Lithium diisopropylamide - LDA) at low temperatures.[1][6] The bulky phenyl group at the C4 position effectively shields one face of the planar enolate. Consequently, an incoming electrophile (E+) is forced to approach from the less sterically hindered face, resulting in the formation of one diastereomer in high preference.[3][6]
Performance Benchmarking: Asymmetric Alkylation
To objectively assess the performance of the (S)-4-phenyl-2-oxazolidinone scaffold, we compare its efficacy in a standard asymmetric alkylation reaction against other commonly used Evans-type auxiliaries. The key performance indicators are the diastereomeric ratio (d.r.), which measures the selectivity of the reaction, and the chemical yield. The data below is compiled from established literature for N-propionyl derivatives, which serve as a reliable proxy for benchmarking.[6][7]
| Chiral Auxiliary Scaffold | Deriving Amino Acid | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-Phenyl-2-oxazolidinone | (S)-Phenylglycinol | Allyl Iodide | NaHMDS | ~85% | >98:2 |
| (S)-4-Benzyl-2-oxazolidinone | (S)-Phenylalaninol | Benzyl Bromide | LDA | 90-95% | >99:1 |
| (S)-4-Isopropyl-2-oxazolidinone | (S)-Valinol | Methyl Iodide | NaHMDS | 80-90% | 95:5 |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | (1R,2S)-Norephedrine | Ethyl Iodide | LDA | ~90% | >99:1 |
Analysis: The (S)-4-phenyl-2-oxazolidinone scaffold consistently delivers excellent levels of diastereoselectivity, often exceeding 98:2, which is highly competitive with other benchmark auxiliaries.[6][7] Its performance is particularly notable for its high fidelity in creating new stereocenters, making it a reliable choice for complex synthetic routes where stereochemical purity is critical.
Experimental Workflow and Protocols
Success in auxiliary-directed synthesis hinges on meticulous experimental technique. Below are detailed, step-by-step protocols for the acylation of the auxiliary, a representative diastereoselective alkylation, and the final cleavage step to unmask the chiral product.
Protocol 1: Acylation of (S)-4-Phenyl-2-oxazolidinone
Causality: This step attaches the substrate (in this case, a propionyl group for benchmarking) to the chiral auxiliary. The use of n-BuLi ensures complete deprotonation of the auxiliary's N-H bond to form a potent nucleophile for reacting with the acid chloride.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add (S)-4-phenyl-2-oxazolidinone (1.0 eq) to anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the solution for 15 minutes.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-propionyl oxazolidinone by flash column chromatography.
Protocol 2: Diastereoselective Alkylation
Causality: This is the key stereochemistry-defining step. The use of a strong, non-nucleophilic base like NaHMDS at -78 °C is critical for selectively forming the (Z)-enolate without side reactions.[7][8] The low temperature freezes the conformation of the chelated intermediate, ensuring a high degree of facial selectivity upon addition of the electrophile.
-
Setup: Dissolve the purified N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C.
-
Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise. Stir at -78 °C for 30-45 minutes. The solution should become a clear, pale yellow.[8]
-
Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with an appropriate solvent (e.g., ethyl acetate).
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the diastereomeric products by flash column chromatography to isolate the major diastereomer.[7]
Protocol 3: Auxiliary Cleavage to a Chiral Carboxylic Acid
Causality: The goal is to remove the auxiliary without racemizing the newly formed stereocenter. The lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂) method is highly effective for this.[9][10] The hydroperoxide anion (OOH⁻), formed in situ, is a soft nucleophile that selectively attacks the exocyclic carbonyl group of the imide, preserving the integrity of the auxiliary's endocyclic carbonyl.[11]
-
Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at room temperature. Cool the solution to 0 °C in an ice bath.
-
Cleavage Reaction: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
-
Monitoring: Stir the reaction vigorously at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1N HCl to protonate the carboxylic acid.
-
Extraction: Extract the desired chiral carboxylic acid with ethyl acetate. The water-soluble chiral auxiliary can be recovered from the aqueous layer for reuse. Dry, filter, and concentrate the organic layer to yield the final product.
Advantages, Limitations, and Selection Criteria
Advantages:
-
High Fidelity & Predictability: The stereochemical outcome is reliably predicted by the established mechanistic model, making this a go-to method for crucial synthetic steps.[2]
-
Robustness: The reactions are generally high-yielding and tolerate a wide range of electrophiles.
-
Product Separation: The desired product is a diastereomer, which is typically easier to separate from the minor diastereomer by standard chromatography than a mixture of enantiomers.[1]
-
Auxiliary Recovery: The chiral auxiliary can often be recovered and recycled, improving the overall process economy.[9]
Limitations:
-
Stoichiometric Chirality: Unlike catalytic methods, this approach requires the use of a stoichiometric amount of the chiral auxiliary, which can be costly and atom-uneconomical for large-scale synthesis.
-
Multiple Steps: The process involves three distinct steps (attachment, alkylation, cleavage), adding to the overall step count of a synthesis.[1]
Selection Criteria: A researcher should consider using an (S)-4-phenyl-2-oxazolidinone-based auxiliary when:
-
The absolute stereochemistry of a key intermediate must be set with very high confidence and selectivity.
-
Asymmetric catalytic methods for the desired transformation are either unknown, low-yielding, or provide insufficient enantioselectivity.
-
The scale of the reaction is such that the cost of the stoichiometric auxiliary is not prohibitive (common in early-stage drug discovery and complex natural product synthesis).[5]
Conclusion
This compound, and the parent (S)-4-phenyl-2-oxazolidinone scaffold from which it is derived, represents a powerful and highly reliable tool for asymmetric synthesis. It offers exceptional levels of diastereoselectivity in key bond-forming reactions, rivaling and often exceeding that of other well-established Evans auxiliaries. While limited by the constraints of stoichiometric chirality, its predictability and robustness ensure its continued relevance in scenarios demanding uncompromising control over stereochemical outcomes. The detailed protocols and comparative data provided herein serve as a practical guide for the successful implementation of this valuable synthetic methodology.
References
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A Comparative Guide to Oxazolidinone Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, achieving precise stereochemical control is a cornerstone of modern organic synthesis. Chiral auxiliaries remain a powerful and reliable tool for introducing chirality, and among these, oxazolidinones have established themselves as a versatile and highly effective class.[1][2] This guide provides an in-depth, objective comparison of different oxazolidinone auxiliaries, focusing on their performance in key asymmetric transformations, supported by experimental data and detailed protocols. Our aim is to equip you with the insights needed to select the optimal auxiliary for your specific synthetic challenge.
The Enduring Power of Oxazolidinone Auxiliaries
First introduced by E.J. Corey and further popularized by David A. Evans, chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1] The success of oxazolidinone auxiliaries, particularly the Evans-type auxiliaries, lies in their ability to provide high levels of stereocontrol, predictable outcomes, and their relative ease of attachment and subsequent removal.[1][3][4] These auxiliaries have been successfully employed in a wide range of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[1]
The fundamental principle behind their efficacy is the creation of a rigid, well-defined steric environment around the reactive center. The substituents on the oxazolidinone ring effectively shield one face of the enolate, directing the approach of the electrophile to the opposite, less hindered face.[5][6] This high degree of facial selectivity is the key to achieving high diastereoselectivity in the newly formed stereocenters.
A Comparative Analysis of Common Oxazolidinone Auxiliaries
While a variety of oxazolidinone auxiliaries have been developed, this guide will focus on a comparative analysis of three widely used examples derived from readily available amino acids: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, (4S)-4-benzyl-2-oxazolidinone, and (4S)-4-isopropyl-2-oxazolidinone.
Mechanism of Stereocontrol in Asymmetric Aldol Reactions
The Evans aldol reaction is a classic example of the power of oxazolidinone auxiliaries.[7] The reaction proceeds through a chair-like six-membered transition state, where the substituent on the oxazolidinone ring dictates the facial selectivity of the aldehyde addition to the Z-enolate.[7]
Caption: General workflow for an Evans asymmetric aldol reaction.
Performance Comparison in Asymmetric Aldol Reactions
The choice of the substituent on the oxazolidinone auxiliary can significantly influence the diastereoselectivity and yield of the aldol reaction. Below is a comparative summary of the performance of different N-propionyl oxazolidinones in the reaction with isobutyraldehyde.
| Chiral Auxiliary | Substituent | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Phenyl | Bu₂BOTf, DIPEA | >99:1 | >99% | 85-95 | [8] |
| (4S)-4-Benzyl-2-oxazolidinone | Benzyl | Bu₂BOTf, DIPEA | >98:2 | >99% | 80-90 | [9] |
| (4S)-4-Isopropyl-2-oxazolidinone | Isopropyl | TiCl₄, DIPEA | >95:5 | >98% | 75-85 | [10] |
Analysis of Performance:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: The presence of the phenyl group provides excellent steric hindrance, leading to exceptionally high diastereoselectivity and enantiomeric excess.[8] This auxiliary is often the preferred choice when maximum stereocontrol is required.
-
(4S)-4-Benzyl-2-oxazolidinone: This is a widely used and reliable auxiliary that consistently delivers high levels of stereoselectivity.[9] It offers a good balance between performance and cost.
Experimental Protocols
To provide a practical context for the comparison, here are detailed, step-by-step methodologies for a representative asymmetric aldol reaction using an Evans oxazolidinone auxiliary.
Experimental Workflow: Asymmetric Aldol Reaction
Caption: Step-by-step workflow for a typical Evans aldol reaction.
Detailed Protocol for Asymmetric Aldol Reaction:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-propionyl oxazolidinone (1.0 equiv.).
-
Dissolution and Cooling: Dissolve the auxiliary in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Enolate Formation: Slowly add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise to the stirred solution. After 15 minutes, add diisopropylethylamine (DIPEA, 1.2 equiv.) dropwise. The reaction mixture is typically stirred at 0 °C for 30 minutes to ensure complete enolate formation.[11]
-
Aldehyde Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add the aldehyde (1.2 equiv.) dropwise. The reaction is then stirred at -78 °C for 2 hours, followed by warming to 0 °C over 1 hour.
-
Quenching and Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Characterization: The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by gas chromatography (GC) analysis of the crude reaction mixture.[12]
Cleavage of the Chiral Auxiliary
A critical step in the synthetic sequence is the removal of the chiral auxiliary to reveal the desired chiral product. A common and effective method is the use of lithium hydroxide and hydrogen peroxide.[9][13]
Protocol for Auxiliary Cleavage:
-
Dissolution: Dissolve the aldol adduct in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide (LiOH).
-
Reaction: Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture and extract the product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer. It is important to note that the reaction of LiOH/H₂O₂ can evolve oxygen, which may pose a safety risk, especially on a larger scale.[13]
Conclusion: Selecting the Right Tool for the Job
The choice of an oxazolidinone auxiliary is a critical decision in the design of an asymmetric synthesis. While all the discussed auxiliaries provide high levels of stereocontrol, subtle differences in their steric profiles can impact the outcome of a reaction. For transformations requiring the highest possible diastereoselectivity, the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is often the superior choice. However, for many applications, the more common and cost-effective (4S)-4-benzyl-2-oxazolidinone provides excellent and reliable results.
This guide has provided a comparative overview of common oxazolidinone auxiliaries, supported by experimental data and detailed protocols. By understanding the principles of their function and their relative performance, researchers can make informed decisions to accelerate their synthetic endeavors and achieve their desired stereochemical outcomes with confidence. The continued development and application of these powerful tools underscore their enduring importance in the synthesis of complex, enantiomerically pure molecules for the advancement of science and medicine.[14][15][16]
References
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(PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review - ResearchGate. Available from: [Link]
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Chiral auxiliary - Wikipedia. Available from: [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Available from: [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. Available from: [Link]
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Evans Aldol Reaction | Chem-Station Int. Ed. Available from: [Link]
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Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. Available from: [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Available from: [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Available from: [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates - ResearchGate. Available from: [Link]
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Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC - NIH. Available from: [Link]
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The asymmetric aldol reaction - OpenBU. Available from: [Link]
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Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Available from: [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. Available from: [Link]
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Representative variants of Evans' chiral non‐racemic oxazolidinone auxiliaries. - ResearchGate. Available from: [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available from: [Link]
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Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. Available from: [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - ResearchGate. Available from: [Link]
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(PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry - ResearchGate. Available from: [Link]
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Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis | Request PDF - ResearchGate. Available from: [Link]
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Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. Available from: [Link]
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Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Part 2[5]. Applications and Modifications - ResearchGate. Available from: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
For the conscientious researcher, the lifecycle of a chemical doesn't end with the final experimental quench. Proper disposal is a critical, non-negotiable step that ensures the safety of laboratory personnel and the preservation of our environment. This guide, designed for professionals in drug development and scientific research, provides a detailed protocol for the safe and compliant disposal of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, a valuable chiral auxiliary in asymmetric synthesis.[1]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the SDS for the analogous compound, (S)-(+)-4-Phenyl-2-oxazolidinone, and the general properties of carboxylic acids, the primary hazards are likely to be skin and eye irritation.[2]
Table 1: Hazard Profile and Required PPE
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant | Chemical-resistant gloves (nitrile or neoprene), lab coat. |
| Eye Irritant | Safety glasses with side shields or chemical splash goggles.[3] |
| Harmful if Swallowed | Standard laboratory PPE to prevent accidental ingestion.[2] |
It is imperative to always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemicals used in conjunction with this compound. [4]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to the final waste container.
Caption: Disposal workflow for this compound.
Step 1: The Green Alternative - Recycling the Chiral Auxiliary
Before committing to disposal, consider the principles of green chemistry. Chiral auxiliaries, by their nature, are valuable reagents. Implementing a recycling protocol not only reduces waste but also significantly lowers operational costs.[5] The process typically involves cleaving the auxiliary from the product, followed by extraction and purification.[6][7] For oxazolidinone-based auxiliaries, this can often be achieved through hydrolysis.[7]
Experimental Protocol: General Procedure for Chiral Auxiliary Recovery
-
Cleavage: Following the synthetic transformation, the N-acylated product is subjected to hydrolysis, often under acidic or basic conditions, to cleave the chiral auxiliary.
-
Extraction: The reaction mixture is then worked up using a liquid-liquid extraction. The differing solubilities of the desired product and the chiral auxiliary in aqueous and organic phases allow for their separation.
-
Purification: The recovered chiral auxiliary can then be purified by standard laboratory techniques such as recrystallization or chromatography, rendering it suitable for reuse.
Step 2: Waste Characterization
If recycling is not a viable option, the first step in disposal is to characterize the waste. Based on its chemical structure, this compound waste should be classified as follows:
-
Corrosive (Acidic): The carboxylic acid functional group will render aqueous solutions of this compound acidic. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered corrosive if it has a pH less than or equal to 2.[4]
-
Non-ignitable: The compound is a solid with a high boiling point and is not expected to be ignitable.
-
Non-reactive: It is not expected to be reactive with water or other common laboratory chemicals.
-
Toxicity: While specific toxicity data is limited, it should be handled with the care afforded to all non-volatile organic compounds in a research setting.
Step 3: Neutralization (with Caution)
For small quantities of purely acidic waste (the compound dissolved in water without other hazardous components), neutralization may be an option prior to disposal, depending on institutional guidelines.[8]
Experimental Protocol: Neutralization of Acidic Waste
-
Dilution: In a well-ventilated fume hood, dilute the acidic waste with a large volume of cold water in a suitable container.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution with constant stirring.[9] Be prepared for gas evolution (carbon dioxide).
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6 and 8.[10]
-
Disposal of Neutralized Solution: Once neutralized and confirmed to be free of other hazardous materials, the solution may be permissible for drain disposal with copious amounts of water, subject to local regulations. Always verify your institution's policy on drain disposal. [11]
Crucial Note: Never neutralize concentrated waste. Neutralization is an exothermic reaction and can generate significant heat.
Step 4: Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions.[11]
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible (e.g., High-Density Polyethylene - HDPE) container.
Incompatible Wastes: This acidic waste must be stored separately from:
-
Bases (to prevent violent neutralization reactions)
-
Flammable materials
-
Oxidizing agents
Step 5: Containerization and Labeling
All hazardous waste containers must be in good condition and compatible with the waste they contain. The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazards associated with the waste (e.g., "Corrosive - Acid")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating researcher or lab.
Step 6: Accumulation and Pickup
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] The volume of hazardous waste in an SAA is typically limited, and there are time limits for storage.[4] Once the container is full or the time limit is approaching, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Part 3: Regulatory Compliance and Best Practices
Adherence to all applicable federal, state, and local regulations is mandatory. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for hazardous waste management in academic laboratories.[12] It is the responsibility of the researcher and their institution to ensure full compliance.
Key Takeaways for Safe and Compliant Disposal:
-
Prioritize Recycling: Whenever feasible, recycle chiral auxiliaries to promote sustainability and reduce costs.
-
Know Your Waste: Properly characterize your waste stream to ensure correct handling and disposal.
-
Segregate Meticulously: Never mix incompatible waste streams.
-
Label Clearly and Completely: Accurate labeling is essential for safety and compliance.
-
Consult Your EHS Department: They are your primary resource for guidance on your institution's specific disposal procedures.
By following these guidelines, researchers can ensure that the final step in their experimental workflow is conducted with the same level of precision and care as the synthesis itself, fostering a culture of safety and environmental responsibility within the scientific community.
References
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MDPI. (2021, July 12). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
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ResearchGate. (2021, July 12). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]
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National Center for Biotechnology Information. (2018, January 25). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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International Journal of Medical Toxicology and Legal Medicine. (n.d.). Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
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ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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ACS Publications. (2025, November 13). Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. Retrieved from [Link]
-
NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ResearchGate. (2018, January 17). (PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. Retrieved from [Link]
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Reddit. (n.d.). How do you neutralize an acid for disposal?. Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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YouTube. (2019, August 14). Neutralization of Carboxylic Acid. Retrieved from [Link]
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OHS Insider. (n.d.). What PPE Should Workers Use for Handling Cytotoxic Drugs?. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid (CAS No. 99333-54-7), a valuable chiral building block in pharmaceutical synthesis, demands a meticulous and informed approach to personal protection.[1] This guide moves beyond a simple checklist, providing a procedural framework grounded in risk assessment and scientific causality to ensure your safety and the integrity of your work.
Hazard Assessment & Risk Profile
Safety data sheets for similar oxazolidinone derivatives and phenylacetic acids indicate potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2][3] The compound is a solid, likely a crystalline powder, making dust formation a primary exposure route.[4]
Table 1: GHS Hazard Classifications of Analogous Compounds
| Hazard Classification | GHS Category | Associated Risk | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |[3] |
The core directive from this data is clear: the primary risks arise from inadvertent ingestion, inhalation of airborne particulates, and direct contact with skin and eyes. Our PPE strategy is therefore designed as a multi-layered defense against these specific exposure routes.
The Core PPE Ensemble: A Multi-Barrier System
An effective safety protocol begins before you even select your gloves. It starts with engineering controls, which are designed to remove the hazard at its source. PPE serves as the critical final barrier between you and the chemical.
Primary Barrier: Engineering Controls (The First Line of Defense)
Chemical Fume Hood: All weighing and handling of this compound solid should be performed within a certified chemical fume hood. This is non-negotiable. The hood's constant airflow contains fine powders and prevents the accumulation of inhalable dust in the laboratory environment.[3][5]
Secondary Barrier: Personal Protective Equipment
Your PPE ensemble must be chosen to guard against the risks of dust and direct contact.
-
Eye and Face Protection:
-
Causality: The potential for serious eye irritation from solid particulates necessitates robust protection.[3]
-
Minimum Requirement: Tightly fitting safety goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[2][6] These provide a seal around the eyes to protect against airborne dust.
-
Enhanced Protection: When handling larger quantities or performing vigorous operations (e.g., scraping, sonicating) that could increase aerosolization, a full-face shield should be worn over the safety goggles.[3]
-
-
Hand Protection:
-
Causality: To prevent skin irritation, chemically impermeable gloves are essential.[2][3]
-
Selection: Nitrile rubber gloves are a suitable initial choice for incidental contact.[7] However, you must always consult the glove manufacturer's specific chemical resistance guide for breakthrough time and permeability data.
-
Protocol: Always inspect gloves for tears or punctures before use.[3][7] Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[3] Contaminated gloves must be disposed of as hazardous waste according to institutional guidelines.[3]
-
-
Body Protection:
-
Causality: Protects skin and personal clothing from contamination by dust or spills.
-
Minimum Requirement: A clean, buttoned laboratory coat should be worn at all times.
-
Enhanced Protection: For tasks involving larger quantities (typically >100g) or a heightened risk of spillage, a chemically resistant apron worn over the lab coat is recommended. For very large-scale operations, a full protective suit may be warranted.[3]
-
-
Respiratory Protection:
-
Causality: While the fume hood is the primary defense against inhalation, respiratory protection may be required in specific scenarios.
-
Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.
-
Non-Standard Operations: For cleaning significant spills outside of a fume hood or in situations where ventilation is compromised, respiratory protection is mandatory. A NIOSH-approved respirator with a P95 or P100 particulate filter is the minimum requirement for nuisance dust exposures.[3][6]
-
Procedural Guidance: Integrating PPE into Your Workflow
Effective PPE use is a process, not just a set of equipment. The following workflow ensures that safety is integrated into every step of your experiment.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

